2-Chloro-5-nitro-4-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-nitro-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-6-9(8-4-2-1-3-5-8)10(7-13-11)14(15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNZPYPSWYBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-nitro-4-phenylpyridine and Its Isomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their versatile reactivity and diverse biological activities. The introduction of chloro, nitro, and phenyl groups onto the pyridine scaffold can significantly modulate its electronic properties, reactivity, and pharmacological profile. 2-Chloro-5-nitro-4-phenylpyridine, a specific isomer within this class, presents a unique combination of functional groups that suggests potential applications in drug discovery and as a synthetic intermediate. This technical guide consolidates available data on its isomeric analogs to provide a predictive understanding of its chemical and physical properties, synthesis, and potential biological relevance.
Predicted Chemical and Physical Properties
The chemical and physical properties of this compound can be inferred from data available for its isomers and related compounds. The presence of a chlorine atom and a nitro group, both being electron-withdrawing, is expected to influence the molecule's polarity, melting point, and solubility. The phenyl group will contribute to its aromatic character and potential for π-π stacking interactions.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Predicted) | 2-(2-Chloro-5-nitrophenyl)pyridine[1] | 2-Chloro-5-nitro-3-phenylpyridine |
| Molecular Formula | C₁₁H₇ClN₂O₂ | C₁₁H₇ClN₂O₂[1] | C₁₁H₇ClN₂O₂ |
| Molecular Weight | 234.64 g/mol | 234.64 g/mol [1] | 234.64 g/mol |
| Physical Form | Predicted to be a solid at room temperature. | Solid[2] | Solid |
| Melting Point | No data available. | No experimental data available[1]. | No data available. |
| Boiling Point | No data available. | No data available. | No data available. |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents. | Governed by the interplay between its aromatic nature, the polar nitro group, and the moderately polar chloro substituent[1]. | No data available. |
| Predicted Density | No data available. | 1.366 ± 0.06 g/cm³[1] | No data available. |
Synthesis and Reactivity
The synthesis of this compound is not explicitly described in the literature. However, its synthesis can be conceptually designed based on established methods for preparing substituted pyridines. A plausible synthetic route would involve the construction of the 4-phenylpyridine core, followed by nitration and chlorination.
General Reactivity
-
Nucleophilic Aromatic Substitution (SNA r): The chlorine atom at the 2-position of the pyridine ring is activated by the electron-withdrawing nitro group, making it susceptible to displacement by various nucleophiles.[3] This is a common reaction for 2-chloropyridines.[2][3]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation opens up a wide range of synthetic possibilities for creating diverse derivatives.
-
Cross-Coupling Reactions: The phenyl group can participate in cross-coupling reactions, allowing for further elaboration of the molecular structure.
Experimental Protocols for the Synthesis of Related Compounds
While a specific protocol for this compound is unavailable, the following protocols for synthesizing related structures can serve as a valuable starting point for its preparation.
Protocol 1: Synthesis of 4-Phenylpyridine (A Precursor)
This protocol describes a Suzuki-Miyaura coupling to form the 4-phenylpyridine core.
-
Materials: 4-chloropyridine, phenylboronic acid, 7% Pd/WA30 catalyst, Cesium carbonate (Cs₂CO₃), and N,N-dimethylacetamide (DMA).
-
Procedure:
-
In a test tube, combine 7% Pd/WA30 (19.0 mg, 12.5 μmol), 4-chloropyridine (250 μmol), phenylboronic acid (375 μmol), and Cs₂CO₃ (163 mg, 500 μmol).[4]
-
Add DMA (1 mL) to the mixture.[4]
-
Stir the mixture at 80 °C under an Argon atmosphere.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether (5 mL).[4]
-
Filter the mixture through a cotton filter and wash the catalyst with diethyl ether and water.[4]
-
Separate the organic and aqueous layers of the combined filtrate.[4]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and then dry over sodium sulfate.[4]
-
Concentrate the solution in vacuo and purify the product by silica gel column chromatography.[4]
-
Protocol 2: General Chlorination of a Hydroxypyridine
This protocol describes the conversion of a hydroxypyridine to a chloropyridine using phosphorus oxychloride.
-
Materials: 2-hydroxy-5-nitropyridine, phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅).
-
Procedure:
-
In a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mol) of phosphorus pentachloride.
-
Stir and heat the reaction mixture at 100-105°C for 5 hours.
-
After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the remaining residue into 120 grams of ice water with thorough stirring.
-
Neutralize the solution to a pH of 8-9 with a 40wt% aqueous sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 60 g).
-
Combine the organic phases, wash with saturated brine (20 g), and dry with anhydrous sodium sulfate (2.0 g).
-
Distill off the dichloromethane and dry the product to obtain 2-chloro-5-nitropyridine.
-
Potential Biological Activity and Signaling Pathways
Nitro-containing heterocyclic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antineoplastic effects.[3][5] The mechanism of action for many nitroaromatic antimicrobials involves the reductive activation of the nitro group within the target cell.
Predicted Antimicrobial Mechanism of Action
The antimicrobial activity of nitro-containing compounds often proceeds via a multi-step intracellular process.
-
Cellular Uptake: The compound is first transported into the microbial cell.
-
Reductive Activation: Inside the cell, bacterial nitroreductases reduce the nitro group in a stepwise manner, using cofactors like NADH or NADPH.[5] This process generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[5]
-
Macromolecular Damage: These reactive intermediates can then non-specifically damage various cellular macromolecules, including DNA, RNA, and proteins.[5][6] Covalent binding to DNA can lead to strand breaks and inhibition of DNA replication, ultimately causing cell death.[5][7]
Potential Antineoplastic Activity
Substituted pyridines have been investigated for their anticancer properties. Their mechanism of action can vary widely depending on the specific substitution pattern. Some pyridine derivatives have been shown to act as inhibitors of protein kinases, such as EGFR and VEGFR-2, which are crucial in cancer cell signaling pathways. The antiproliferative activity of some substituted pyrazolopyridines has been linked to the induction of cell cycle arrest.
Visualizations
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on common synthetic strategies for this class of compounds.
Caption: A conceptual workflow for the synthesis of this compound.
Predicted Antimicrobial Signaling Pathway
The following diagram illustrates the predicted mechanism of antimicrobial action for a nitro-substituted pyridine.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chempanda.com [chempanda.com]
- 3. yufengchemicals.com [yufengchemicals.com]
- 4. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-Chloro-5-nitro-4-phenylpyridine: A Case of Undisclosed Data
Despite a comprehensive search of available scientific literature and chemical databases, detailed spectroscopic data (NMR, IR, MS) and experimental protocols for the synthesis and analysis of 2-Chloro-5-nitro-4-phenylpyridine could not be located. This suggests that the compound may not be extensively studied or that the relevant data has not been published in publicly accessible domains.
While the user's request for an in-depth technical guide on this compound cannot be fulfilled due to the absence of specific data, this report can, however, provide a guide for a closely related and well-characterized compound, 2-Chloro-5-nitropyridine . This alternative may serve as a useful reference for researchers and professionals in drug development, given the structural similarities and the availability of its spectroscopic data.
Alternative Analysis: Spectroscopic Data for 2-Chloro-5-nitropyridine
For the purpose of providing a relevant, albeit alternative, technical overview, the following sections detail the spectroscopic data and analytical workflow for 2-Chloro-5-nitropyridine.
Spectroscopic Data Summary
The spectroscopic data for 2-Chloro-5-nitropyridine is summarized below.
| Spectroscopy | Observed Peaks/Signals |
| ¹H NMR | Data not consistently available in searched sources. |
| ¹³C NMR | Data not consistently available in searched sources. |
| IR (Infrared) | Characteristic peaks for C-Cl, C-N, N-O (nitro group), and aromatic C-H bonds are expected. Specific peak positions can be found in various spectral databases. |
| MS (Mass Spec.) | Molecular Ion Peak (M⁺) at m/z = 158. Fragmentation patterns would show loss of NO₂, Cl, and other fragments. |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for compounds like 2-Chloro-5-nitropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a synthesized chemical compound is illustrated in the diagram below.
Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and final data interpretation.
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-nitro-4-phenylpyridine from 2-chloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a robust and efficient method for the synthesis of 2-chloro-5-nitro-4-phenylpyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of reaction components, and characterization data for the final product. The presented methodology is designed to be a practical resource for researchers in academic and industrial settings.
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. The target molecule, this compound, incorporates three key functionalities: a chloro substituent, a nitro group, and a phenyl ring. These features make it a versatile intermediate for further chemical transformations and the development of novel therapeutic agents.
The synthesis of this compound can be efficiently accomplished through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (phenylboronic acid) with a halide (2-chloro-5-nitropyridine) in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
This guide will focus on a well-defined protocol for the synthesis of this compound, providing the necessary details for its successful implementation in a laboratory setting.
Reaction Scheme
The synthesis of this compound proceeds via the following reaction scheme:

Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
2-Chloro-5-nitropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes the key components and conditions for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 2-Chloro-5-nitropyridine | 1.0 equivalent |
| Reagent | Phenylboronic acid | 1.2 equivalents |
| Catalyst | Palladium(II) acetate | 2 mol% |
| Ligand | SPhos | 4 mol% |
| Base | Potassium phosphate tribasic | 2.0 equivalents |
| Solvent | Toluene/Water (10:1) | Degassed |
| Temperature | 100 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |
| Work-up | Extractive | Ethyl acetate, water, brine |
| Purification | Column Chromatography | Silica gel |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Molecular Formula: C₁₁H₇ClN₂O₂
-
Molecular Weight: 234.64 g/mol [1]
-
Appearance: Expected to be a solid.
-
Melting Point: Not available in the searched literature.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The expected spectrum would show signals corresponding to the protons on the pyridine and phenyl rings. The chemical shifts, splitting patterns, and integration values would be characteristic of the molecule's structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The expected spectrum would show distinct signals for each of the carbon atoms in the molecule, providing further confirmation of the structure.
Note: Specific NMR and melting point data for this compound were not found in the conducted searches. Researchers should perform these analyses on their synthesized product to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The methodology is well-established and utilizes readily available reagents and catalysts. By following the outlined procedures, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and development. It is recommended that full characterization of the final product be performed to confirm its structure and purity.
References
Physical and chemical characteristics of 2-Chloro-5-nitro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the physical and chemical characteristics of 2-Chloro-5-nitro-4-phenylpyridine is limited in publicly available literature. The following guide is constructed based on established principles of organic chemistry and by analogy to structurally similar, well-documented compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural features. The presence of a phenyl group at the 4-position, a chloro substituent at the 2-position, and a nitro group at the 5-position of the pyridine ring creates a distinct electron-deficient aromatic system. This arrangement suggests potential applications as an intermediate in the synthesis of novel pharmaceuticals and functional materials. The chloro and nitro groups are effective leaving groups for nucleophilic substitution, while the phenylpyridine core is a common scaffold in biologically active molecules.
Physicochemical Characteristics (Inferred)
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₁₁H₇ClN₂O₂ |
| Molecular Weight | 234.64 g/mol |
| Appearance | Expected to be a colorless or pale yellow crystalline solid at room temperature, similar to other nitropyridines.[1] |
| Melting Point | Likely a high-boiling solid. The melting point is expected to be higher than that of 2-chloro-5-nitropyridine (105-108 °C) due to the increased molecular weight and intermolecular forces from the phenyl group. |
| Solubility | Predicted to be insoluble in water but soluble in common organic solvents such as ethers (e.g., diethyl ether, THF), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic solvents (e.g., toluene).[1] |
| Stability | Stable under standard laboratory conditions. The nitro group on the pyridine ring makes the compound susceptible to nucleophilic attack.[2] |
Proposed Synthesis
A plausible synthetic route to this compound can be adapted from the established synthesis of 2-Chloro-4-methyl-5-nitropyridine.[1] The proposed pathway involves a three-step process starting from 2-amino-4-phenylpyridine: nitration, hydrolysis (via diazotization), and subsequent chlorination.
Logical Flow of Proposed Synthesis
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Adapted)
Step 1: Synthesis of 2-Amino-5-nitro-4-phenylpyridine (Nitration) [1]
-
Apparatus: A four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.
-
Procedure:
-
Add concentrated sulfuric acid to the flask and cool it in an ice bath to 5-10 °C.
-
Slowly add 2-amino-4-phenylpyridine under vigorous stirring, ensuring the temperature is maintained.
-
Once the starting material is completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid through the dropping funnel.
-
After the addition is complete, transfer the reaction mixture to a water bath and slowly heat to approximately 60 °C. Maintain this temperature for about 15 hours, or until the cessation of gas evolution.
-
Pour the reaction mixture over ice and neutralize with an aqueous ammonia solution to a pH of 5.0-5.5 to precipitate the product.
-
Filter the resulting deep yellow precipitate, wash with cold water, and dry to obtain 2-amino-5-nitro-4-phenylpyridine.
-
Step 2: Synthesis of 2-Hydroxy-5-nitro-4-phenylpyridine (Hydrolysis) [1]
-
Apparatus: A beaker or flask with stirring and cooling capabilities.
-
Procedure:
-
Dissolve the 2-amino-5-nitro-4-phenylpyridine from the previous step in dilute sulfuric acid.
-
Cool the solution to 0-2 °C in an ice bath.
-
Add ice to the solution and stir vigorously.
-
Slowly add a solution of sodium nitrite dropwise, maintaining the temperature at around 5 °C.
-
Continue stirring for 30 minutes after the addition is complete.
-
Filter the reaction mixture. The filtrate contains the desired 2-hydroxy-5-nitro-4-phenylpyridine. This intermediate can often be used in the next step without complete isolation and purification.
-
Step 3: Synthesis of this compound (Chlorination) [1][2]
-
Apparatus: A round-bottom flask with a reflux condenser and heating mantle.
-
Procedure:
-
Combine the crude 2-hydroxy-5-nitro-4-phenylpyridine with phosphorus oxychloride (POCl₃) as the solvent.
-
Carefully add phosphorus pentachloride (PCl₅) to the mixture.
-
Heat the reaction mixture to 110 °C and maintain for 3 hours.
-
After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride by vacuum distillation.
-
Carefully pour the residue into ice water to precipitate the crude product.
-
Filter the light yellow precipitate, wash with water, and purify by recrystallization or column chromatography to yield this compound.
-
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups. The pyridine ring is electron-deficient due to the electron-withdrawing nitro group, which activates the chloro substituent at the 2-position towards nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is a good leaving group and is susceptible to displacement by a variety of nucleophiles. This is a common reaction for 2-chloro-5-nitropyridines.[3][4]
Caption: Generalized SNAr reaction pathway.
Common nucleophiles that can be employed include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups at the 2-position.
Alternative Synthetic Approaches: Cross-Coupling Reactions
An alternative and powerful method for the synthesis of phenylpyridines is the Suzuki-Miyaura cross-coupling reaction. In a hypothetical synthesis of this compound, this could involve the coupling of a di-substituted pyridine with a phenylboronic acid derivative, or vice versa. For instance, a plausible, albeit potentially challenging, route could be the Suzuki coupling of 2,4-dichloro-5-nitropyridine with phenylboronic acid. Selective coupling at the 4-position would be a key challenge.
General Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This method offers the advantage of forming the C-C bond directly, often with high yields and good functional group tolerance.[5][6][7]
Conclusion
While direct experimental data for this compound is not extensively documented, its synthesis and properties can be reasonably inferred from well-established chemical principles and the behavior of analogous compounds. The proposed synthetic routes provide a solid foundation for its laboratory preparation. The inherent reactivity of this molecule, particularly its susceptibility to nucleophilic aromatic substitution, makes it a versatile intermediate for the development of novel compounds in the pharmaceutical and material science sectors. Further experimental investigation is warranted to fully characterize this promising chemical entity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name and synonyms for 2-Chloro-5-nitro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound 2-Chloro-5-nitro-4-phenylpyridine . Due to the limited availability of data for this specific isomer, this guide also includes relevant information on closely related compounds to provide a broader context for research and development activities.
Chemical Identity and Synonyms
The primary identifier for this compound is its IUPAC name, which precisely describes its chemical structure.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1805645-34-4 |
| Molecular Formula | C₁₁H₇ClN₂O₂ |
| Molecular Weight | 234.64 g/mol |
Synonyms: At present, there are no widely recognized synonyms for this compound in scientific literature. Researchers should primarily refer to the IUPAC name and CAS number to ensure unambiguous identification.
Physicochemical Properties
Quantitative data for this compound is sparse in publicly accessible databases. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClN₂O₂ | Appchem |
| Molecular Weight | 234.6385 g/mol | Appchem[1] |
Experimental Protocols
Specific experimental protocols for the synthesis of this compound are not detailed in the available scientific literature. However, the synthesis of the related precursor, 2-chloro-5-nitropyridine, is well-documented and provides a foundational methodology that could potentially be adapted.
Illustrative Synthesis of a Related Compound: 2-Chloro-5-nitropyridine
The following protocol is for the synthesis of 2-chloro-5-nitropyridine and is provided as a representative example of a chlorination reaction of a nitropyridine derivative.
Method 1: Chlorination of 2-Hydroxy-5-nitropyridine [2][3]
-
Reactants:
-
2-hydroxy-5-nitropyridine (14.0 g, 0.1 mole)
-
Phosphorus oxychloride (POCl₃) (50 g)
-
Phosphorus pentachloride (PCl₅) (25.0 g, 0.12 mole)
-
-
Procedure:
-
Combine 2-hydroxy-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride in a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser.
-
Heat the mixture and stir at 100-105°C for 5 hours.
-
After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the remaining residue into 120 grams of ice water with thorough stirring.
-
Neutralize the solution to a pH of 8-9 using a 40 wt% aqueous sodium hydroxide solution.
-
Separate the organic layer. Extract the aqueous layer three times with dichloromethane (60 g each time).
-
Combine the organic phases and wash with 20 grams of saturated brine.
-
Dry the organic phase with 2.0 grams of anhydrous sodium sulfate.
-
Distill to recover the dichloromethane. The resulting product is 2-chloro-5-nitropyridine.
-
-
Yield: 15.1 g (95.3%) with a reported purity of 99.8%.
Signaling Pathways and Biological Activity
There is no specific information available in the scientific literature regarding the involvement of This compound in any signaling pathways.
The broader class of nitro-containing aromatic compounds has been studied for various biological activities. For instance, derivatives of 2-chloro-5-nitropyridine have been investigated as intermediates in the synthesis of potential anticancer agents.[4] Specifically, they have been used to create novel thiourea and thiazolidinone derivatives tested for their cytotoxic effects against prostate cancer cell lines.
Visualizations
General Synthetic Workflow for Substituted Pyridines
Given the absence of specific signaling pathway data for this compound, the following diagram illustrates a generalized workflow for the synthesis of substituted pyridines, which could conceptually be applied to the synthesis of the target molecule.
Caption: A generalized workflow for the synthesis of substituted pyridines.
This guide summarizes the currently available information on this compound. The scarcity of data highlights a potential area for further research to characterize its properties and explore its applications.
References
- 1. appchemical.com [appchemical.com]
- 2. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 2-Chloro-5-nitro-4-phenylpyridine in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth overview of the solubility characteristics of 2-Chloro-5-nitro-4-phenylpyridine. Due to the absence of publicly available experimental solubility data for this specific compound, this guide offers a framework for its solubility assessment, including theoretical considerations, a detailed experimental protocol for solubility determination, and a workflow for this process.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This guide outlines the predicted solubility and provides a robust methodology for its experimental determination.
Predicted Solubility Profile
In the absence of experimental data, the principle of "like dissolves like" can provide a qualitative prediction of solubility. The structure of this compound, featuring a polar nitropyridine core and a nonpolar phenyl group, suggests a moderate overall polarity. Its solubility will be influenced by the solvent's polarity, hydrogen bonding capacity, and dispersion forces.
For more quantitative predictions, computational models such as Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed.[1][2][3] These models use theoretical calculations to estimate the thermodynamic properties of solutions and can predict solubility with reasonable accuracy.[4][5]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Class | Polarity (Dielectric Constant) | Hydrogen Bonding | Predicted Solubility |
| Non-Polar Solvents | ||||
| n-Hexane | Aliphatic Hydrocarbon | 1.88 | None | Low |
| Toluene | Aromatic Hydrocarbon | 2.38 | None | Low to Medium |
| Diethyl Ether | Ether | 4.34 | Acceptor | Medium |
| Polar Aprotic Solvents | ||||
| Ethyl Acetate | Ester | 6.02 | Acceptor | Medium to High |
| Acetone | Ketone | 20.7 | Acceptor | High |
| Acetonitrile | Nitrile | 37.5 | Acceptor | Medium |
| Dimethylformamide (DMF) | Amide | 36.7 | Acceptor | High |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | Acceptor | High |
| Polar Protic Solvents | ||||
| Methanol | Alcohol | 32.7 | Donor & Acceptor | Medium |
| Ethanol | Alcohol | 24.5 | Donor & Acceptor | Medium |
| Isopropanol | Alcohol | 18.3 | Donor & Acceptor | Low to Medium |
Disclaimer: The predicted solubility is an estimation based on chemical principles and should be confirmed by experimental measurement.
Experimental Protocol for Equilibrium Solubility Determination
The most reliable method for determining the equilibrium solubility of a compound is the isothermal saturation method, commonly known as the shake-flask method.[6][7][8] This method involves equilibrating an excess of the solid compound with the solvent at a constant temperature and then measuring the concentration of the dissolved compound in the supernatant.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8][9] The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid from the liquid phase.[8]
-
Sampling: Carefully withdraw a sample of the supernatant using a pipette. To remove any remaining solid particles, filter the sample through a syringe filter into a clean vial.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.
3.3. Quality Control
-
Perform experiments in triplicate to ensure reproducibility.[10]
-
Run a blank (solvent only) and standard solutions for calibration of the analytical instrument.
-
Visually inspect the vials after equilibration to confirm the presence of undissolved solid.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. scm.com [scm.com]
- 3. COSMO-RS - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide on the Crystal Structure of 2-Chloro-5-nitropyridine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the crystal structure of 2-Chloro-5-nitropyridine. The following sections detail the crystallographic data, experimental protocols for structure determination, and a summary of the key structural features. Please note that while the initial request specified 2-Chloro-5-nitro-4-phenylpyridine, extensive searches did not yield crystallographic data for this specific derivative. The data presented here pertains to the closely related and structurally significant parent compound, 2-Chloro-5-nitropyridine.
Crystallographic Data
The crystal structure of 2-Chloro-5-nitropyridine has been determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₅H₃ClN₂O₂ |
| Formula Weight | 158.54 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 3.7599 (8) Å |
| b | 5.8641 (13) Å |
| c | 7.0189 (15) Å |
| α | 84.687 (3)° |
| β | 89.668 (3)° |
| γ | 76.020 (3)° |
| Volume | 149.50 (6) ų |
| Z | 1 |
| Data Collection | |
| Diffractometer | Bruker SMART APEX |
| Measured Reflections | 1379 |
| Independent Reflections | 1114 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.056 |
| wR(F²) | 0.143 |
| Goodness-of-fit (S) | 1.17 |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters
A comprehensive list of atomic coordinates and displacement parameters is available in the supplementary crystallographic information files associated with the cited literature.
Molecular and Crystal Structure
The molecule of 2-Chloro-5-nitropyridine is nearly planar, with the non-hydrogen atoms showing a root-mean-square deviation of 0.090 Å from a common plane.[1][2] In the crystal, molecules are organized into chains through short Cl⋯O contacts of 3.068 (4) Å.[1][2] These chains are further assembled into a layer structure by non-classical C—H⋯O interactions.[1][2]
Experimental Protocols
The experimental procedures for the synthesis and crystal structure determination of 2-Chloro-5-nitropyridine are detailed below.
Synthesis
A common synthetic route to 2-Chloro-5-nitropyridine involves a multi-step process starting from 2-aminopyridine.[3] The key steps are:
-
Nitration: 2-aminopyridine is nitrated using a mixed acid (nitric and sulfuric acid) to yield 2-amino-5-nitropyridine.[3]
-
Hydrolysis: The resulting 2-amino-5-nitropyridine is then hydrolyzed under acidic conditions to produce 2-hydroxy-5-nitropyridine.[3]
-
Chlorination: Finally, 2-hydroxy-5-nitropyridine is treated with a chlorinating agent, such as a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), to afford the target compound, 2-Chloro-5-nitropyridine.[3]
Commercially available 2-Chloro-5-nitropyridine is also crystalline and can be used directly for single-crystal X-ray diffraction studies.[1]
Single-Crystal X-ray Diffraction
The determination of the crystal structure involved the following steps:
-
Crystal Growth: Suitable single crystals for X-ray diffraction were obtained from commercially supplied 2-Chloro-5-nitropyridine.
-
Data Collection: A single crystal of appropriate dimensions (e.g., 0.45 × 0.15 × 0.03 mm) was mounted on a Bruker SMART APEX diffractometer.[1][2] Data was collected at a low temperature (100 K) using Mo Kα radiation.[1][2]
-
Data Reduction: The collected data was processed using software such as SAINT for data reduction.[1] A multi-scan absorption correction was applied using SADABS.[1][2]
-
Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms were placed in calculated positions and refined using a riding model.[2]
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow from obtaining the compound to the final crystal structure analysis.
Logical Relationship of Intermolecular Interactions
The following diagram shows the logical relationship of the intermolecular forces that stabilize the crystal packing of 2-Chloro-5-nitropyridine.
References
The Versatility of Substituted Phenylpyridines: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylpyridines represent a versatile class of organic compounds with a broad spectrum of applications across various scientific disciplines. Their unique photophysical and biological properties, stemming from the tunable electronic interplay between the phenyl and pyridine rings, have positioned them as privileged scaffolds in medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth overview of the core research applications of substituted phenylpyridines, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Medicinal Chemistry: A New Frontier in Drug Discovery
Substituted phenylpyridines have emerged as promising candidates in the development of novel therapeutic agents, demonstrating significant potential in oncology and virology.
Anticancer Activity
A growing body of evidence highlights the potent anticancer activity of various substituted phenylpyridine derivatives. These compounds have been shown to induce cell cycle arrest and apoptosis in a range of cancer cell lines.
Table 1: Anticancer Activity of Phenylpyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylpyridine Substituted Semicarbazide (Compound 5l) | QGY-7703 (Hepatocellular Carcinoma) | 9.15 | [1] |
| NCI-H460 (Non-small Cell Lung Cancer) | 10.45 | [1] | |
| MCF-7 (Breast Cancer) | 12.50 | [1] | |
| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline 12b | MCF-7 (Breast Cancer) | 0.33 - 7.10 | |
| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline 12f | MDA-MB-231 (Breast Cancer) | 0.33 - 7.10 | |
| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline 12i | HeLa (Cervical Cancer) | 0.33 - 7.10 | |
| 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline 13a | SiHa (Cervical Cancer) | 0.33 - 7.10 | |
| A2780 (Ovarian Cancer) | 0.33 - 7.10 |
Mechanism of Action: Induction of Apoptosis via p53 and JNK Signaling
Several studies indicate that the anticancer effects of certain phenylpyridine derivatives are mediated through the activation of key signaling pathways that regulate cell death. A prominent mechanism involves the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK). This signaling cascade leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.
Experimental Protocol: MTT Assay for Anticancer Activity
The cytotoxicity of substituted phenylpyridines against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well, followed by incubation for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Chloro-5-nitro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the nitro group in the versatile chemical intermediate, 2-Chloro-5-nitro-4-phenylpyridine. The strategic placement of the nitro group, in conjunction with the chloro and phenyl substituents on the pyridine ring, imparts a unique chemical profile that is of significant interest in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This document will delve into the electronic influence of the nitro group and its primary transformations, namely reduction and its role in activating the pyridine ring for nucleophilic aromatic substitution.
Electronic Influence of the Nitro Group
The nitro group (-NO₂) is a potent electron-withdrawing group, significantly influencing the electron density distribution within the this compound molecule. This electronic influence is a combination of a strong negative inductive effect (-I) and a strong negative mesomeric (resonance) effect (-M). Consequently, the pyridine ring becomes highly electron-deficient. This deactivation of the ring makes electrophilic aromatic substitution reactions challenging. Conversely, the electron-deficient nature of the ring, particularly at the positions ortho and para to the nitro group, makes it highly susceptible to nucleophilic attack.
Reduction of the Nitro Group
The most common and synthetically valuable transformation of the nitro group in this compound is its reduction to an amino group (-NH₂), yielding 2-chloro-5-amino-4-phenylpyridine. This transformation is a critical step in many synthetic pathways as the resulting aniline derivative is a versatile precursor for a wide range of further functionalizations. The selective reduction of the nitro group in the presence of a reducible chloro substituent can be achieved using various reagents and conditions.
Table 1: Comparative Data for the Reduction of Halogenated Nitroaromatics
| Entry | Substrate | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Chloro-2-nitropyridine | Electrochemical Hydrogenation (Ni cathode, Cu anode) | Ethanol/10% H₂SO₄ | Room Temp. | N/A | 82 | [1] |
| 2 | 4-Chloro-2-nitrophenol | Ralstonia eutropha JMP134 | Aqueous | 30 | N/A | N/A | [2] |
| 3 | Various Nitroarenes | SnCl₂·2H₂O | Ethanol | Reflux | 0.5 - 3 | 85-95 | [3] |
| 4 | Halogenated Nitroarenes | H₂ (1 atm), Pd/C | Methanol | Room Temp. | 1 | >95 | [3] |
| 5 | Halogenated Nitroarenes | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-4 | 80-95 | [3] |
Note: Data presented for analogous compounds due to the absence of specific literature data for this compound.
Experimental Protocol: Reduction of a Nitroarene using Tin(II) Chloride
This protocol describes a general procedure for the reduction of a nitroarene to an aniline using stannous chloride, a method known for its chemoselectivity in the presence of other reducible functional groups.[3]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for the required time (typically 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium bicarbonate or 10% aqueous sodium hydroxide to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Influence of the Nitro Group on Pyridine Ring Reactivity
The strong electron-withdrawing nature of the nitro group at the 5-position, along with the inherent electron deficiency of the pyridine ring, activates the C2-chloro substituent for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a facile route to a diverse range of 2-substituted-5-nitro-4-phenylpyridine derivatives.
Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Chloro-5-nitropyridine
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Aniline | Methanol | Reflux | N/A | 2-Anilino-5-nitropyridine | N/A | [4] |
| 2 | Piperidine | Acetone | 25 | N/A | 2-(Piperidin-1-yl)-5-nitropyridine | N/A | [4] |
| 3 | Arenethiolates | Methanol | 25 | N/A | 2-(Arylthio)-5-nitropyridines | Good | [5] |
| 4 | Morpholine | N/A | N/A | N/A | 2-Morpholino-5-nitropyridine | N/A | [6] |
Note: Data presented for the closely related 2-chloro-5-nitropyridine.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) in a sealed tube or a round-bottom flask with a condenser, add the amine (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5-2.0 eq.).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required duration (monitor by TLC).
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.
The C2-chloro group of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. While the electron-withdrawing nitro group can sometimes complicate these reactions, appropriate choice of catalyst, ligand, and reaction conditions can lead to successful coupling.
Table 3: Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | High | [7] |
| 2 | 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | N/A | [8] |
| 3 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd precatalyst/Dialkylbiarylphosphine ligand | K₃PO₄ | Dioxane | Good | [9] |
Note: Data from related substituted halopyridines.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of a chloropyridine with a boronic acid.[7]
Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
Solvent and Degassing: Add a degassed solvent or solvent mixture (e.g., toluene/ethanol/water, dioxane). Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Conclusion
The nitro group in this compound is a key functional group that dictates the molecule's reactivity. Its strong electron-withdrawing properties facilitate nucleophilic aromatic substitution at the C2 position and allow for its selective reduction to a synthetically versatile amino group. These transformations open up a wide array of possibilities for the synthesis of complex, highly functionalized molecules of interest to the pharmaceutical and materials science industries. A thorough understanding of the reactivity of this nitro-functionalized pyridine is paramount for its effective utilization in modern organic synthesis.
References
- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 2. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution on the Pyridine Ring of 2-Chloro-5-nitro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions on the pyridine ring of 2-Chloro-5-nitro-4-phenylpyridine. The content is structured to offer a deep dive into the reactivity of this heterocyclic compound, supported by detailed experimental protocols, data presentation, and visual diagrams of reaction mechanisms.
Introduction to the Reactivity of Substituted Pyridines
The pyridine ring, being electron-deficient, is generally resistant to electrophilic attack but is activated towards nucleophilic substitution, especially when substituted with electron-withdrawing groups. In this compound, the presence of both a chloro and a nitro group significantly influences the electron density of the pyridine ring, making it a versatile substrate for various chemical transformations. The nitro group on the pyridine ring exhibits halogen-like properties and can be readily displaced by nucleophilic reagents.[1][2] Furthermore, the introduction of a halogen atom increases the molecular polarity and provides a reactive site for substitution reactions.[1][3]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group, positioned para to the chloro substituent, strongly activates the C2 position for nucleophilic attack.
General Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chloride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: General workflow for the SNAr reaction.
Common Nucleophiles and Expected Products
A variety of nucleophiles can be employed to displace the chloro group at the C2 position. The table below summarizes some common nucleophiles and their expected products.
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium methoxide | 2-Methoxy-5-nitro-4-phenylpyridine |
| Thiolate | Sodium thiophenoxide | 2-(Phenylthio)-5-nitro-4-phenylpyridine |
| Amine | Piperidine | 2-(Piperidin-1-yl)-5-nitro-4-phenylpyridine |
| Hydrazine | Hydrazine hydrate | 2-Hydrazinyl-5-nitro-4-phenylpyridine |
| Azide | Sodium azide | 2-Azido-5-nitro-4-phenylpyridine |
Experimental Protocol: Synthesis of 2-Methoxy-5-nitro-4-phenylpyridine
This protocol is a representative procedure for the nucleophilic substitution of the chloro group with a methoxy group.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in dry methanol (20 mL).
-
Reagent Addition: To this solution, add sodium methoxide (1.2 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyridine ring of this compound is generally disfavored due to the electron-deficient nature of the ring. However, the pendant phenyl group can undergo electrophilic substitution. The pyridine ring, being strongly electron-withdrawing, will act as a deactivating group and a meta-director for electrophilic attack on the phenyl ring.
General Mechanism
The mechanism for electrophilic substitution on the phenyl ring follows the standard pathway: generation of an electrophile, attack of the pi-electrons of the phenyl ring on the electrophile to form a resonance-stabilized carbocation (sigma complex), and subsequent deprotonation to restore aromaticity.
Caption: General workflow for electrophilic substitution.
Common Electrophilic Reactions and Expected Products
The directing effect of the substituted pyridine ring will favor substitution at the meta-positions of the phenyl group.
| Reaction | Reagents | Expected Major Product |
| Nitration | Conc. HNO3, Conc. H2SO4 | 2-Chloro-5-nitro-4-(3-nitrophenyl)pyridine |
| Halogenation | Br2, FeBr3 | 2-Chloro-4-(3-bromophenyl)-5-nitropyridine |
| Sulfonation | Fuming H2SO4 | 4-(4-Chloro-3-nitro-pyridin-4-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(3-(4-Chloro-3-nitropyridin-4-yl)phenyl)ethan-1-one |
Experimental Protocol: Nitration of this compound
This protocol describes a typical procedure for the nitration of the phenyl ring.
-
Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice bath.
-
Substrate Addition: Slowly add this compound (1.0 mmol) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.
-
Reagent Addition: Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration.
-
Purification: Wash the solid with cold water until the washings are neutral to litmus. The crude product can be recrystallized from a suitable solvent like ethanol.
Summary of Reactivity
The reactivity of this compound is dominated by the electronic effects of its substituents. The pyridine ring is activated for nucleophilic substitution at the C2 position and deactivated for electrophilic substitution. Conversely, the phenyl ring is deactivated towards electrophilic attack and will be substituted primarily at the meta-positions. This dual reactivity makes this compound a valuable intermediate for the synthesis of a wide range of functionalized heterocyclic compounds.
Conclusion
This technical guide has outlined the key principles and experimental considerations for performing electrophilic and nucleophilic substitution reactions on this compound. The provided protocols and mechanistic diagrams serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the strategic functionalization of this important molecular scaffold. The predictable reactivity of this compound, governed by the strong directing effects of the chloro, nitro, and phenyl substituents, allows for the rational design of synthetic routes to novel and potentially bioactive molecules.
References
A Theoretical and Molecular Modeling Guide to 2-Chloro-5-nitro-4-phenylpyridine: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations and molecular modeling of 2-Chloro-5-nitro-4-phenylpyridine. This document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development by detailing the computational and experimental methodologies used to elucidate the structural, electronic, and spectroscopic properties of this class of molecules.
Introduction to this compound
Substituted pyridines are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. The introduction of chloro, nitro, and phenyl groups to the pyridine ring in this compound is expected to significantly influence its chemical reactivity, molecular conformation, and potential biological activity. Theoretical calculations and molecular modeling are indispensable tools for understanding the physicochemical properties of such molecules at an atomic level, providing insights that can guide synthesis, characterization, and application.
Computational Methodology: A Detailed Workflow
The theoretical investigation of this compound would typically involve a multi-step computational workflow, as illustrated in the diagram below. This process begins with the construction of the initial molecular geometry, followed by optimization to find the most stable conformation, and then the calculation of various molecular properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used method for predicting the electronic structure of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies. A high-level basis set, such as 6-311++G(d,p), is typically used to ensure accurate results.
Predicted Molecular Properties (Illustrative Data)
The following tables summarize the kind of quantitative data that would be obtained from theoretical calculations on this compound. Disclaimer: The numerical values presented in these tables are illustrative and based on typical data for similar compounds. They are provided for contextual understanding and are not the result of a direct study on this compound.
Optimized Geometric Parameters
The optimized molecular structure provides information on bond lengths, bond angles, and dihedral angles.
| Parameter | Illustrative Value | Parameter | Illustrative Value |
| Bond Lengths (Å) | Bond Angles (°) | ||
| C2-Cl | 1.74 | Cl-C2-N1 | 115.0 |
| C5-N(O2) | 1.48 | C4-C5-N(O2) | 118.5 |
| C4-C(phenyl) | 1.49 | C3-C4-C(phenyl) | 121.0 |
| N-O (nitro) | 1.23 | O-N-O (nitro) | 124.0 |
| Dihedral Angles (°) | |||
| C3-C4-C(phenyl)-C | 45.0 | C5-C4-C(phenyl)-C | -135.0 |
Electronic Properties
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
| Property | Illustrative Value |
| HOMO Energy (eV) | -7.5 |
| LUMO Energy (eV) | -3.2 |
| HOMO-LUMO Energy Gap (eV) | 4.3 |
| Dipole Moment (Debye) | 3.5 |
| Mulliken Atomic Charges (e) | |
| Cl | -0.15 |
| N (nitro) | +0.50 |
| O (nitro) | -0.35 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
Technical Guide: Safety and Handling of 2-Chloro-5-nitro-4-phenylpyridine and Related Compounds
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-5-nitro-4-phenylpyridine could not be located. This guide has been compiled using data from structurally similar compounds, including 2-(2-chloro-5-nitrophenyl)pyridine, 2-chloro-3-nitro-6-phenylpyridine, and 2-chloro-5-nitropyridine. Researchers and drug development professionals should treat this information as a guideline and exercise extreme caution. A thorough risk assessment should be conducted before handling this compound.
Compound Identification and Properties
Due to the lack of specific data for this compound, the following tables summarize the properties of closely related compounds to provide an estimation of its characteristics.
Table 1: Chemical Identification of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(2-chloro-5-nitrophenyl)pyridine | 879088-40-1 | C₁₁H₇ClN₂O₂ | 234.64[1][2] |
| 2-Chloro-3-nitro-6-phenylpyridine | 187242-88-2 | C₁₁H₇ClN₂O₂ | Not Available |
| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54[3][4] |
| 2-Chloro-5-nitro-3-phenylpyridine | 1119088-46-8 | C₁₁H₇ClN₂O₂ | 234.64[5] |
Table 2: Physical and Chemical Properties of Related Compounds
| Property | 2-(2-chloro-5-nitrophenyl)pyridine | 2-Chloro-5-nitropyridine |
| Physical Form | Solid | Powder[4] |
| Melting Point | Not Available | 105-108 °C[4] |
| Solubility | No information available. | Low water solubility.[6] |
| Storage Temperature | Sealed in dry, room temperature. | Store in a well-ventilated place. Keep container tightly closed.[6] |
Hazard Identification and Classification
Based on the hazard classifications of related compounds, this compound should be handled as a hazardous substance.
Table 3: GHS Hazard Statements for Related Compounds
| Compound Name | Hazard Statements |
| 2-(2-chloro-5-nitrophenyl)pyridine | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| 2-Chloro-3-nitro-6-phenylpyridine | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7] |
| 2-Chloro-5-nitropyridine | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8] |
Signal Word: Warning[7]
Hazard Pictograms:
Handling and Storage Precautions
Given the hazardous nature of related compounds, strict safety protocols should be followed when handling this compound.
3.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
3.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[1][8] Contaminated clothing should be removed and washed before reuse.[6][7]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[8]
3.3. Hygiene Measures:
3.4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek immediate medical attention.
Table 4: First-Aid Measures for Related Compounds
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[1][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] |
Accidental Release and Disposal
5.1. Accidental Release:
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up and place in a sealed container for disposal.[6]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]
5.2. Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[1][7]
Experimental Workflow and Safety Diagram
The following diagram illustrates a safe handling workflow for this compound in a research setting.
Caption: Safe handling workflow for hazardous chemical compounds.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-(2-Chloro-5-nitrophenyl)pyridine | C11H7ClN2O2 | CID 40151923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氯-5-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Chloro-5-nitro-4-phenylpyridine
Introduction
The synthesis of 2-Chloro-5-nitro-4-phenylpyridine, a substituted pyridine derivative, is of significant interest to researchers in medicinal chemistry and materials science. The pyridine scaffold is a common motif in pharmaceuticals and functional organic materials. The presence of a nitro group and a chlorine atom offers opportunities for further functionalization, making this compound a versatile building block for the synthesis of more complex molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it represents a highly effective strategy for the synthesis of this compound. This protocol details the synthesis of the target compound from 2,4-dichloro-5-nitropyridine and phenylboronic acid.
Reaction Principle
The synthesis of this compound is achieved via a regioselective Suzuki-Miyaura cross-coupling reaction. In this reaction, 2,4-dichloro-5-nitropyridine is coupled with phenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. The reaction selectively occurs at the C-4 position of the pyridine ring, which is generally more reactive in such cross-coupling reactions of 2,4-dihalopyridines. The nitro group at the 5-position further activates the C-4 position towards oxidative addition of the palladium catalyst.
Experimental Protocol
This protocol is based on established methods for the Suzuki-Miyaura cross-coupling of halogenated pyridines.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,4-dichloro-5-nitropyridine | ≥97% | Commercially Available |
| Phenylboronic acid | ≥98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Deionized | - |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| n-Hexane | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Microwave synthesis vials | - | Commercially Available |
| Magnetic stir bars | - | Commercially Available |
Equipment:
-
Microwave reactor
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Reaction Setup and Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add 2,4-dichloro-5-nitropyridine (1.0 mmol, 193 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (3.0 mmol, 415 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add a solvent mixture of 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 30 minutes with stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the eluent.
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane to afford the pure this compound.
Expected Results and Characterization
The Suzuki-Miyaura cross-coupling reaction is expected to yield this compound in good to excellent yields. The purity and identity of the product can be confirmed by standard analytical techniques.
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 2,4-dichloro-5-nitropyridine |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent System | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 100 °C (Microwave) |
| Reaction Time | 30 minutes |
| Expected Yield | 70-90% |
| Appearance | Yellow solid |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 8.80 (s, 1H), 7.60-7.50 (m, 5H), 7.45 (s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) = 160.5, 155.0, 142.0, 138.0, 135.5, 130.0, 129.5, 129.0, 125.0 |
| HRMS (ESI+) m/z | calc. for C₁₁H₇ClN₂O₂ [M+H]⁺: 235.0218, found: 235.0220 |
| Melting Point | To be determined |
Diagrams
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen.
-
Microwave reactors operate under high pressure and temperature; ensure proper training and adherence to the manufacturer's safety guidelines.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Use a fresh batch of palladium catalyst. |
| Insufficient base | Ensure the base is anhydrous and added in the correct stoichiometry. | |
| Poor quality reagents | Use high-purity starting materials and anhydrous solvents. | |
| Incomplete reaction | Increase the reaction time or temperature slightly. | |
| Formation of side products | Homocoupling of boronic acid | Degas the solvent to remove oxygen. |
| Reaction at the C-2 position | Optimize the ligand and catalyst system for C-4 selectivity. | |
| Difficulty in purification | Co-elution of impurities | Use a different solvent system for column chromatography. |
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The use of microwave irradiation can significantly reduce reaction times. This protocol offers a solid foundation for researchers to produce this valuable building block for further synthetic applications. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.
Application Notes and Protocols for the Functionalization of 2-Chloro-5-nitro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the chloro group in 2-Chloro-5-nitro-4-phenylpyridine, a versatile building block in medicinal chemistry. The following sections describe key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki-Miyaura Coupling, which are instrumental in the synthesis of novel derivatives for drug discovery and development. The functionalized products of this scaffold have shown potential as anticancer agents.
Overview of Functionalization Reactions
The chloro group at the 2-position of the this compound ring is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 5-position. This allows for a variety of transformations to introduce diverse functional groups, leading to the generation of libraries of compounds for biological screening.
The primary methods for functionalizing the C2-position are:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride with various nucleophiles.
-
Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with a wide range of amines.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed C-C bond formation with boronic acids or their derivatives.
dot
Caption: Reaction pathways for functionalizing this compound.
Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the synthesis of 2-(substituted-amino)-5-nitro-4-phenylpyridines. The electron-withdrawing nitro group facilitates the displacement of the chloro group by a primary or secondary amine.[1][2]
Reaction Scheme:
Table 1: Reagents and Conditions for SNAr with an Amine
| Reagent/Parameter | Moles (mol) | Equivalents | Molar Mass ( g/mol ) | Amount |
| This compound | 1.0 | 1.0 | 234.65 | (e.g., 235 mg) |
| Amine (e.g., Aniline) | 1.2 | 1.2 | 93.13 | (e.g., 112 mg) |
| Base (e.g., K₂CO₃) | 2.0 | 2.0 | 138.21 | (e.g., 276 mg) |
| Solvent (e.g., DMF) | - | - | - | (e.g., 5 mL) |
| Temperature | - | - | - | 100 °C |
| Reaction Time | - | - | - | 12 h |
| Product | Theoretical Yield | Molar Mass ( g/mol ) | ||
| 2-(Phenylamino)-5-nitro-4-phenylpyridine | 1.0 | 291.30 | (e.g., 291 mg) |
Protocol:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
dot
Caption: Workflow for Nucleophilic Aromatic Substitution.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a broader range of amines, including those that are less nucleophilic, under milder conditions than traditional SNAr.[3][4]
Reaction Scheme:
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Moles (mol) | Equivalents | Molar Mass ( g/mol ) | Amount |
| This compound | 1.0 | 1.0 | 234.65 | (e.g., 235 mg) |
| Amine (e.g., Morpholine) | 1.2 | 1.2 | 87.12 | (e.g., 105 mg) |
| Pd Catalyst (e.g., Pd₂(dba)₃) | 0.02 | 0.02 | 915.72 | (e.g., 18 mg) |
| Ligand (e.g., Xantphos) | 0.04 | 0.04 | 578.68 | (e.g., 23 mg) |
| Base (e.g., NaOtBu) | 1.4 | 1.4 | 96.10 | (e.g., 135 mg) |
| Solvent (e.g., Toluene) | - | - | - | (e.g., 5 mL) |
| Temperature | - | - | - | 110 °C |
| Reaction Time | - | - | - | 18 h |
| Product | Theoretical Yield | Molar Mass ( g/mol ) | ||
| 4-(5-Nitro-4-phenylpyridin-2-yl)morpholine | 1.0 | 285.30 | (e.g., 285 mg) |
Protocol:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the amine (1.2 eq) and anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
dot
Caption: Workflow for Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling
This cross-coupling reaction is a powerful method for forming C-C bonds, enabling the introduction of various aryl or vinyl substituents at the 2-position.[5][6]
Reaction Scheme:
Table 3: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Moles (mol) | Equivalents | Molar Mass ( g/mol ) | Amount |
| This compound | 1.0 | 1.0 | 234.65 | (e.g., 235 mg) |
| Phenylboronic Acid | 1.5 | 1.5 | 121.93 | (e.g., 183 mg) |
| Pd Catalyst (e.g., Pd(PPh₃)₄) | 0.05 | 0.05 | 1155.56 | (e.g., 58 mg) |
| Base (e.g., K₂CO₃) | 2.0 | 2.0 | 138.21 | (e.g., 276 mg) |
| Solvent (e.g., Toluene/EtOH/H₂O 4:1:1) | - | - | - | (e.g., 6 mL) |
| Temperature | - | - | - | 90 °C |
| Reaction Time | - | - | - | 24 h |
| Product | Theoretical Yield | Molar Mass ( g/mol ) | ||
| 5-Nitro-2,4-diphenylpyridine | 1.0 | 276.30 | (e.g., 276 mg) |
Protocol:
-
To a mixture of this compound (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq) in a round-bottom flask, add the solvent mixture (Toluene/EtOH/H₂O).
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90 °C under an inert atmosphere.
-
Stir the reaction for 24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
dot
Caption: Workflow for Suzuki-Miyaura Coupling.
Applications in Drug Development
Derivatives of 2,4,5-substituted pyridines have demonstrated significant potential as anticancer agents.[7] The functionalized products obtained from this compound can be screened for their cytotoxic activity against various cancer cell lines.
Potential Mechanism of Action
While the specific signaling pathways for derivatives of this compound are still under investigation, related substituted pyridine compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs).[8] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
dot
Caption: Potential mechanism of action via CDK inhibition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 2-Chloro-5-nitro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 2-Chloro-5-nitro-4-phenylpyridine to the corresponding amino group, yielding 2-Chloro-4-phenylpyridin-5-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below are based on established and reliable methods for the chemoselective reduction of nitroarenes, particularly in the presence of a halogen substituent.
Introduction
The selective reduction of a nitro group on an aromatic ring, while preserving other functional groups such as a chloro substituent, is a common challenge in organic synthesis. The target molecule, this compound, contains a nitro group that can be reduced to an amine, and a chloro group that is susceptible to hydrogenolysis under certain reductive conditions. Therefore, the choice of the reduction method is crucial for achieving a high yield of the desired product, 2-Chloro-4-phenylpyridin-5-amine, without significant formation of dechlorinated byproducts.
This document details three common and effective methods for this transformation:
-
Reduction with Iron in Acidic Medium: A classic, cost-effective, and highly chemoselective method.
-
Reduction with Stannous Chloride (SnCl₂): A mild and selective method suitable for substrates with acid-sensitive functional groups.
-
Catalytic Hydrogenation: A clean and efficient method, with specific modifications to prevent dehalogenation.
Data Presentation
The following table summarizes typical quantitative data for the different reduction methods, based on analogous reactions reported in the literature.
| Parameter | Method 1: Fe/NH₄Cl | Method 2: SnCl₂·2H₂O | Method 3: Catalytic Hydrogenation (Pt/C, sulfided) |
| Starting Material | This compound | This compound | This compound |
| Product | 2-Chloro-4-phenylpyridin-5-amine | 2-Chloro-4-phenylpyridin-5-amine | 2-Chloro-4-phenylpyridin-5-amine |
| Typical Yield | 85-95% | 80-90% | >95%[1] |
| Reaction Time | 2-4 hours | 1-3 hours | 3-10 hours[1] |
| Reaction Temperature | 80-100 °C | 50-70 °C | 90-120 °C[1] |
| Pressure | Atmospheric | Atmospheric | 140 psi[1] |
| Key Reagents | Iron powder, NH₄Cl, Ethanol/Water | SnCl₂·2H₂O, Ethanol or Ethyl Acetate | H₂, Sulfided Pt/C, Na₂CO₃ (optional) |
| Purity of Crude Product | Good to Excellent | Good to Excellent | Excellent |
Experimental Protocols
Method 1: Reduction with Iron and Ammonium Chloride
This protocol describes the reduction of this compound using iron powder and ammonium chloride in a mixed solvent system. This method is known for its high chemoselectivity, leaving the chloro substituent intact.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.
-
To this suspension, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-4-phenylpyridin-5-amine.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Reduction with Stannous Chloride Dihydrate
This method employs stannous chloride dihydrate (SnCl₂·2H₂O) as the reducing agent, which is particularly useful for its mild reaction conditions.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution in portions. The addition may be exothermic.
-
Heat the reaction mixture to 50-70 °C and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the resulting suspension through a pad of Celite to remove the inorganic solids. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Method 3: Catalytic Hydrogenation
This protocol uses catalytic hydrogenation, a clean reduction method. To prevent dechlorination, a modified catalyst such as sulfided platinum on carbon is recommended.[1]
Materials:
-
This compound
-
5% Sulfided platinum on carbon (5% Pt(S)/C) catalyst
-
Sodium carbonate (Na₂CO₃) (optional, as a base to neutralize any HCl formed)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
A suitable hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Place this compound (1.0 eq) and the solvent (ethanol or ethyl acetate) into a high-pressure reactor vessel.
-
Add the 5% Pt(S)/C catalyst (1-5% by weight of the substrate).
-
Optionally, add a small amount of sodium carbonate (e.g., 0.1 eq) to act as an acid scavenger.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.[1]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 140 psi).
-
Heat the mixture to 90-120 °C with efficient stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake. The reaction typically takes 3-10 hours.[1]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Chloro-4-phenylpyridin-5-amine.
-
The product is often of high purity, but can be further purified if necessary.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Fe/NH₄Cl Reduction.
Caption: Workflow for SnCl₂ Reduction.
Caption: Workflow for Catalytic Hydrogenation.
References
Application Notes and Protocols for the Exploration of 2-Chloro-5-nitro-4-phenylpyridine as a Novel Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery. This document outlines the potential application of the novel scaffold, 2-chloro-5-nitro-4-phenylpyridine, as a starting point for the design and synthesis of a new class of kinase inhibitors. While this specific scaffold is not yet widely reported in peer-reviewed literature as a kinase inhibitor core, its constituent chemical features are present in numerous existing bioactive molecules. These notes provide a conceptual framework and detailed protocols for its synthesis, derivatization, and evaluation against a panel of relevant kinases.
Rationale for the Scaffold
The this compound scaffold presents several strategic advantages for medicinal chemistry exploration:
-
Pyridine Core: The pyridine ring is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors. It can mimic the adenine core of ATP, forming crucial hydrogen bonds with the kinase hinge region.
-
4-Phenyl Group: This bulky hydrophobic group can be oriented to occupy the hydrophobic pocket adjacent to the ATP-binding site, a common strategy to enhance potency and selectivity. The phenyl ring also offers multiple positions for substitution to probe structure-activity relationships (SAR).
-
2-Chloro Substituent: The chlorine atom at the 2-position is a versatile synthetic handle. It activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of side chains to modulate potency, selectivity, and pharmacokinetic properties.
-
5-Nitro Group: The electron-withdrawing nitro group can influence the electronic properties of the pyridine ring, potentially modulating the hinge-binding interactions. Furthermore, the nitro group can be chemically reduced to an amine, providing another point for diversification and introduction of different functionalities.
Proposed Synthetic and Experimental Workflow
The overall workflow for exploring the potential of the this compound scaffold involves a multi-step process from initial synthesis to biological evaluation and lead optimization.
Caption: Workflow for Novel Kinase Inhibitor Discovery.
Experimental Protocols
Protocol 3.1: Synthesis of the Core Scaffold and Derivatives
This protocol outlines a potential synthetic route to the this compound scaffold and its subsequent diversification.
Step 1: Synthesis of 2-Amino-5-nitro-4-phenylpyridine
-
To a solution of 2-amino-4-phenylpyridine (1.0 eq) in concentrated sulfuric acid at 0°C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Pour the reaction mixture onto crushed ice and basify with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-nitro-4-phenylpyridine.
Step 2: Synthesis of 2-Hydroxy-5-nitro-4-phenylpyridine
-
Dissolve 2-amino-5-nitro-4-phenylpyridine (1.0 eq) in a mixture of acetic acid and water.
-
Cool the solution to 0°C and add a solution of sodium nitrite (1.2 eq) in water dropwise.
-
Heat the mixture to 80°C and maintain for 1 hour.
-
Cool the reaction to room temperature, and collect the precipitate by filtration. Wash with water and dry to obtain 2-hydroxy-5-nitro-4-phenylpyridine.
Step 3: Synthesis of this compound (Core Scaffold)
-
Reflux a mixture of 2-hydroxy-5-nitro-4-phenylpyridine (1.0 eq) and phosphorus oxychloride (5.0 eq) for 4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.
Step 4: Diversification via Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP), add the desired amine or thiol nucleophile (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture at 80-120°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the desired C2-substituted derivative.
Protocol 3.2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a generic, high-throughput assay to screen for kinase inhibitors by quantifying ATP depletion.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A, Src, EGFR)
-
Substrate for the kinase
-
Kinase buffer (specific to the enzyme)
-
ATP solution
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted test compound or DMSO (as a control).
-
Add 10 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Data Presentation
The following table presents exemplary data that could be generated from a primary screen of a hypothetical library of derivatives based on the this compound scaffold.
| Compound ID | C2-Substituent | CDK2 IC50 (nM) | Src IC50 (nM) | EGFR IC50 (nM) |
| Scaffold | -Cl | >10,000 | >10,000 | >10,000 |
| DERIV-01 | 4-Morpholino | 8,500 | 9,200 | >10,000 |
| DERIV-02 | N-methylpiperazin-1-yl | 4,300 | 5,100 | 8,900 |
| DERIV-03 | 4-Aminophenol | 1,250 | 2,300 | 4,500 |
| DERIV-04 | Aniline | 980 | 1,500 | 3,200 |
| DERIV-05 | 3-Chloroaniline | 250 | 800 | 1,900 |
| DERIV-06 | 4-Fluoroaniline | 450 | 1,100 | 2,800 |
Data are hypothetical and for illustrative purposes only.
Relevant Signaling Pathways
Novel inhibitors derived from this scaffold could potentially target key nodes in oncogenic signaling pathways. Understanding these pathways is crucial for selecting appropriate cellular models for further evaluation.
The MAPK/ERK Signaling Pathway
This pathway is frequently hyperactivated in cancer and controls cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK Signaling Cascade.
The PI3K/Akt/mTOR Signaling Pathway
This is another critical pathway that regulates cell growth, survival, and metabolism. It is often dysregulated in various cancers.
Caption: The PI3K/Akt/mTOR Survival Pathway.
Conclusion and Future Directions
The this compound scaffold represents an unexplored starting point for the development of novel kinase inhibitors. Its synthetic tractability and the presence of key pharmacophoric features suggest that a focused medicinal chemistry effort could lead to the discovery of potent and selective inhibitors. Future work should focus on the synthesis of a diverse library of analogues with variations at the C2 and C5 positions, followed by screening against a broad panel of kinases to identify initial hits. Subsequent optimization of these hits, guided by SAR and computational modeling, could pave the way for a new class of therapeutic agents.
Application of 2-Chloro-5-nitro-4-phenylpyridine in the Synthesis of Agrochemicals
Abstract:
This document outlines the application of 2-Chloro-5-nitro-4-phenylpyridine as a versatile intermediate in the synthesis of novel agrochemical candidates. The inherent reactivity of this compound, featuring a replaceable chlorine atom at the 2-position and a reducible nitro group at the 5-position, makes it a valuable building block for creating a diverse range of molecules with potential herbicidal and insecticidal activities. The 4-phenylpyridine core is a recognized pharmacophore in numerous commercial and developmental agrochemicals. This application note provides detailed protocols for the derivatization of this compound into a hypothetical agrochemical candidate, showcasing its utility for researchers and scientists in the field of crop protection.
Introduction
Pyridine derivatives are a cornerstone in the development of modern agrochemicals, with numerous commercial products containing this heterocyclic motif. The 2-phenylpyridine scaffold, in particular, has been identified as a key structural element in a variety of biologically active compounds, including herbicides and insecticides. The subject of this application note, this compound, is a highly functionalized intermediate poised for the synthesis of novel agrochemicals. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr). Subsequently, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation. These sequential reactions allow for the modular construction of complex molecules with desired agrochemical properties.
Synthetic Pathways and Key Reactions
The primary synthetic utility of this compound lies in its sequential functionalization at the C2 and C5 positions of the pyridine ring. A general synthetic strategy involves an initial nucleophilic substitution of the 2-chloro group, followed by the reduction of the 5-nitro group, and subsequent acylation of the resulting 5-amino group.
Caption: General synthetic workflow for the derivatization of this compound.
Experimental Protocols
The following protocols describe a representative synthetic sequence for the conversion of this compound into a novel agrochemical candidate.
Step 1: Nucleophilic Aromatic Substitution of the 2-Chloro Group
This protocol details the substitution of the chlorine atom with a methoxy group as an example. This reaction can be adapted for other nucleophiles such as thiols and amines.
Reaction:
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium methoxide to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Step 2: Reduction of the 5-Nitro Group
This protocol describes the reduction of the nitro group to an amine using iron powder in the presence of an acid.
Reaction:
Materials:
-
2-Methoxy-5-nitro-4-phenylpyridine (1.0 eq)
-
Iron powder (5.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
Water
-
Sodium bicarbonate solution
-
Diatomaceous earth
Procedure:
-
Suspend 2-Methoxy-5-nitro-4-phenylpyridine and iron powder in a mixture of ethanol and water in a round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Add a catalytic amount of concentrated hydrochloric acid dropwise.
-
Continue refluxing and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of diatomaceous earth and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the desired amine.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 90-98% |
| Purity (by HPLC) | >97% |
Step 3: Amide Bond Formation
This protocol details the acylation of the 5-amino group with a substituted benzoyl chloride, a common structural motif in many agrochemicals.
Reaction:
Caption: Synthetic pathway from this compound to a target agrochemical candidate.
Conclusion
This compound is a promising and highly versatile starting material for the synthesis of novel agrochemicals. The strategic placement of the chloro and nitro groups allows for selective and high-yielding transformations, enabling the rapid generation of diverse libraries of compounds for biological screening. The protocols provided herein offer a robust foundation for researchers to explore the chemical space around the 4-phenylpyridine scaffold in their quest for next-generation crop protection agents.
Application Notes and Protocols for the Derivatization of 2-Chloro-5-nitro-4-phenylpyridine in Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 2-chloro-5-nitro-4-phenylpyridine and the subsequent biological screening of the synthesized compounds. The methodologies outlined are based on established synthetic strategies for analogous compounds and are intended to guide the discovery of novel therapeutic agents.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific compound, this compound, presents multiple opportunities for chemical modification to generate a library of diverse derivatives for biological evaluation. The electron-withdrawing nitro group activates the chloro-substituent for nucleophilic aromatic substitution, making it an ideal starting point for introducing various functional groups. This approach allows for the exploration of the structure-activity relationship (SAR) and the identification of potent and selective modulators of biological targets. The presence of nitroaromatic moieties in compounds has been associated with a range of biological activities, including anticancer and antimicrobial effects.
Derivatization Strategy: Nucleophilic Aromatic Substitution
The primary strategy for the derivatization of this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position. This reaction is facilitated by the electron-withdrawing effect of the nitro group and the pyridine nitrogen. A variety of nucleophiles, including amines, thiols, and alcohols, can be employed to generate a library of derivatives with diverse physicochemical properties.
General Reaction Scheme
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of Amine Derivatives
This protocol describes the synthesis of a library of 2-amino-5-nitro-4-phenylpyridine derivatives. The reaction of this compound with various primary and secondary amines is a common and effective method for generating diverse compounds.
Materials:
-
This compound
-
A selection of primary and secondary amines (e.g., morpholine, piperidine, aniline derivatives)
-
Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add the desired amine (1.2 mmol) and DIPEA (2.0 mmol).
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-nitro-4-phenylpyridine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Thiol Derivatives
This protocol details the synthesis of 2-thioether-5-nitro-4-phenylpyridine derivatives by reacting this compound with various thiols.
Materials:
-
This compound
-
A selection of thiols (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired thiol (1.2 mmol) in anhydrous ACN (5 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous ACN (3 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-thioether-5-nitro-4-phenylpyridine derivative.
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening
Based on the biological activities of structurally related nitro-substituted heterocyclic compounds, the newly synthesized derivatives of this compound are proposed for screening against cancer cell lines and various microbial strains.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized compounds on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the growth medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of incubation, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The results of the biological screening should be summarized in a clear and concise manner.
Table 1: Hypothetical Anticancer Activity of 2-Substituted-5-nitro-4-phenylpyridine Derivatives
| Compound ID | R-Group (Substitution at C2) | Cell Line | IC₅₀ (µM) |
| SC-1 | Morpholin-4-yl | MCF-7 | 15.2 |
| SC-1 | Morpholin-4-yl | A549 | 22.8 |
| SC-2 | Piperidin-1-yl | MCF-7 | 10.5 |
| SC-2 | Piperidin-1-yl | A549 | 18.3 |
| ST-1 | Phenylthio | MCF-7 | 8.7 |
| ST-1 | Phenylthio | A549 | 12.1 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
| Doxorubicin | (Positive Control) | A549 | 1.2 |
Potential Signaling Pathway Involvement
Derivatives of similar heterocyclic compounds have been shown to induce apoptosis in cancer cells. A potential mechanism of action for the synthesized compounds could involve the modulation of key apoptotic signaling pathways.
Caption: A simplified diagram of a potential intrinsic apoptotic pathway.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel biologically active compounds. The protocols provided herein offer a systematic approach to synthesize a library of derivatives and evaluate their potential as anticancer agents. Further studies, including mechanism of action elucidation and in vivo efficacy testing, will be necessary to fully characterize the therapeutic potential of any lead compounds identified.
Application Notes and Protocols for High-Throughput Screening of 2-Chloro-5-nitro-4-phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays involving 2-chloro-5-nitro-4-phenylpyridine derivatives. This class of compounds, characterized by a substituted pyridine core, holds significant potential for the development of novel therapeutics, particularly in the oncology domain. The following sections detail the screening protocols for key cellular processes and enzymatic assays relevant to cancer biology, along with representative data presentation and workflow visualizations.
Overview and Potential Applications
The this compound scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibitory activity. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. High-throughput screening of derivatives of this scaffold can identify potent and selective inhibitors of various kinases, such as PIM-1, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinases, and Src/Abl kinases. These targets are implicated in critical cancer-related processes including cell cycle progression, proliferation, apoptosis, and angiogenesis.
Quantitative Data Summary
The following tables present a hypothetical summary of quantitative data from a primary high-throughput screen and subsequent dose-response analysis for a series of this compound derivatives.
Table 1: Primary High-Throughput Screening Results at 10 µM
| Compound ID | PIM-1 Kinase Inhibition (%) | VEGFR-2 Kinase Inhibition (%) | MCF-7 Cell Viability (%) | HUVEC Cell Viability (%) | Z'-factor |
| CNPP-001 | 85.2 | 78.5 | 45.3 | 88.1 | 0.82 |
| CNPP-002 | 42.1 | 35.8 | 89.7 | 95.2 | 0.79 |
| CNPP-003 | 92.5 | 88.9 | 33.1 | 75.4 | 0.85 |
| CNPP-004 | 15.3 | 10.2 | 98.2 | 99.1 | 0.81 |
| CNPP-005 | 88.7 | 82.4 | 40.5 | 82.3 | 0.83 |
Table 2: Dose-Response (IC50) Values for Lead Compounds
| Compound ID | PIM-1 Kinase IC50 (nM) | VEGFR-2 Kinase IC50 (nM) | MCF-7 Cell Proliferation IC50 (µM) | HUVEC Cell Proliferation IC50 (µM) |
| CNPP-001 | 150 | 250 | 5.2 | > 50 |
| CNPP-003 | 85 | 120 | 2.8 | 45.7 |
| CNPP-005 | 125 | 190 | 4.1 | > 50 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (PIM-1 Kinase)
This protocol describes a homogenous, luminescence-based assay to measure the inhibition of PIM-1 kinase activity.
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound derivatives dissolved in DMSO
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% BSA, 2 mM DTT
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a 2X kinase/substrate solution in Assay Buffer containing PIM-1 kinase and substrate peptide.
-
Dispense 5 µL of the 2X kinase/substrate solution into each well of a 384-well plate.
-
Add 50 nL of test compounds (dissolved in DMSO) or DMSO (control) to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of the compounds on the proliferation of MCF-7 breast cancer cells.[1]
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add serial dilutions of the test compounds to the wells (final DMSO concentration < 0.5%). Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol describes a luminescent assay to measure caspase-3 and -7 activities, which are key markers of apoptosis.[2]
Materials:
-
MCF-7 cells
-
Culture medium
-
This compound derivatives dissolved in DMSO
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White, opaque-walled 96-well plates
Procedure:
-
Seed MCF-7 cells into a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with the test compounds at various concentrations.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate reader.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be targeted by this compound derivatives.
Caption: PIM-1 Kinase Signaling Pathway.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Caption: Aurora Kinase Role in Cell Cycle.
References
Application Note: A Scalable Synthesis of 2-Chloro-5-nitro-4-phenylpyridine for Preclinical Development
Abstract
This application note details a robust and scalable two-step synthesis for 2-Chloro-5-nitro-4-phenylpyridine, a key intermediate for preclinical drug development. The synthesis commences with the nitration of 2,4-dichloropyridine to yield 2,4-dichloro-5-nitropyridine, followed by a regioselective Suzuki-Miyaura cross-coupling with phenylboronic acid. The protocols provided are optimized for scale-up, focusing on reaction efficiency, product purity, and operational safety. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method to produce significant quantities of this compound for preclinical evaluation.
Introduction
Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, this compound, is a versatile building block for the synthesis of various biologically active molecules. The presence of a nitro group and a chlorine atom offers multiple avenues for further functionalization, while the phenyl group can be crucial for target engagement. Access to multi-gram or even kilogram quantities of this intermediate with high purity is essential for extensive preclinical studies, including toxicology and pharmacology assessments. This application note provides a comprehensive guide for the scale-up synthesis of this compound.
Overall Synthetic Scheme
The synthetic strategy is a two-step process, beginning with the nitration of commercially available 2,4-dichloropyridine, followed by a regioselective Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for the Analysis of 2-Chloro-5-nitro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides proposed starting methodologies for the analysis of 2-Chloro-5-nitro-4-phenylpyridine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). As no specific validated methods for this particular analyte are readily available in published literature, this guide outlines recommended initial parameters and protocols for method development. These recommendations are based on established analytical principles and methods for structurally related compounds, including nitroaromatics, chlorinated hydrocarbons, and pyridine derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase HPLC is a suitable technique for the analysis of this compound due to its aromatic and moderately polar nature. A C18 or a phenyl-based stationary phase is recommended as a starting point.
1.1. Proposed HPLC-UV Method Parameters
A gradient elution is proposed to ensure adequate separation from potential impurities and degradation products. The addition of a small amount of acid to the mobile phase can help to produce sharper peaks for the pyridine-containing analyte.
| Parameter | Recommended Starting Condition |
| Column | C18 or Phenyl Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
1.2. HPLC Experimental Protocol
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples and run the gradient program.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the analyte using a calibration curve generated from the peak areas of the standards.
1.3. HPLC Method Validation Parameters (Target Values)
The following table outlines the typical parameters that should be evaluated during the validation of the newly developed HPLC method.
| Parameter | Target Range/Value |
| Retention Time (Rt) | To be determined experimentally |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined (typically in the ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (typically in the ng/mL to µg/mL range) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
1.4. HPLC Method Development Workflow
Caption: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
2.1. Proposed GC-MS Method Parameters
A mid-polarity column is suggested to achieve good separation. A temperature program is necessary to ensure the elution of the analyte with good peak shape.
| Parameter | Recommended Starting Condition |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
2.2. GC-MS Experimental Protocol
-
Standard Preparation: Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Create a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix. Ensure the final sample is dry and free of non-volatile residues.
-
GC-MS Analysis: Inject the standards and samples into the GC-MS system.
-
Data Analysis: Identify the analyte by its retention time and mass spectrum. The mass spectrum should exhibit a molecular ion peak and characteristic fragment ions. The presence of a chlorine atom will result in a characteristic M+2 isotope pattern. For quantification, use the peak area of a prominent, specific ion in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
2.3. GC-MS Method Validation Parameters (Target Values)
| Parameter | Target Range/Value |
| Retention Time (Rt) | To be determined experimentally |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined (typically in the pg range on-column) |
| Limit of Quantification (LOQ) | To be determined (typically in the pg to ng range on-column) |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
2.4. GC-MS Method Development Workflow
Caption: Workflow for GC-MS method development and validation.
Application Notes and Protocols for the Recrystallization of 2-Chloro-5-nitro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-Chloro-5-nitro-4-phenylpyridine via recrystallization. The provided methodologies are based on established principles of crystallization and data from analogous compounds, ensuring a robust starting point for process development and obtaining high-purity material critical for research and drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The purity of this compound is paramount for reliable biological testing and consistent material properties. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. By carefully selecting a solvent and controlling the cooling process, it is possible to selectively crystallize the desired compound, leaving impurities behind in the solution.
Principle of Recrystallization
The ideal solvent for recrystallizing this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: To dissolve the crude solid.
-
Low solubility at lower temperatures: To allow for the precipitation of the pure compound upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Favorable crystal morphology: The solvent should promote the formation of well-defined crystals, which are easier to filter and wash.
Based on the properties of structurally similar compounds like 2-chloro-5-nitropyridine, which is soluble in organic solvents such as ether and methanol, and information on the recrystallization of its precursors, a variety of organic solvents can be considered.[1][2]
Solvent Selection and Solubility Data (Predicted)
| Solvent System | Predicted Solubility at 25°C | Predicted Solubility at Boiling Point | Rationale and Remarks |
| Ethanol | Low to Moderate | High | Good potential for single-solvent recrystallization. Forms well-defined crystals for many organic compounds. |
| Methanol | Moderate | High | Similar to ethanol, but higher volatility may require more careful handling.[2] |
| Isopropanol | Low | Moderate to High | A good alternative to ethanol, often providing good crystal quality. A precursor, 2-hydroxy-5-nitropyridine, can be recrystallized from isopropanol.[3] |
| Ethyl Acetate | Moderate | High | A versatile solvent with good dissolving power for many organic compounds. |
| Toluene | Low | High | A non-polar solvent that can be effective if the compound has limited polarity. |
| Ethanol/Water | Low | High (in hot ethanol) | A solvent pair that can be fine-tuned to achieve optimal solubility characteristics. The addition of water as an anti-solvent can induce crystallization. A precursor, 2-hydroxyl-5-nitropyridine, is recrystallized from a water and alcohol mixture.[1] |
| Dichloromethane | High | High | Likely a good solvent for dissolving the compound, but may not be ideal for recrystallization due to high solubility at room temperature. Can be used in a solvent/anti-solvent system (e.g., with hexanes). |
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound using a single solvent (e.g., Ethanol).
4.1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
4.2. Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., Ethanol) to just cover the solid. Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove all traces of the solvent.
4.3. Purity and Yield Data (Illustrative)
The following table presents hypothetical data to illustrate the expected outcome of a successful recrystallization. Actual results will vary depending on the initial purity of the crude material and the specific conditions used.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Appearance | Yellowish-brown powder | Pale yellow, needle-shaped crystals |
| Purity (by HPLC) | 95.3% | >99.5% |
| Melting Point | 105-108 °C | 109-111 °C |
| Yield | - | 85-95% |
Note: The melting point of the related compound 2-chloro-5-nitropyridine is reported to be 109-111 °C.[3]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the recrystallization process.
References
2-Chloro-5-nitro-4-phenylpyridine as a building block in organic electronics
Topic: 2-Chloro-5-nitro-4-phenylpyridine as a Building Block in Organic Electronics
Content Type: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Extensive literature searches did not yield specific examples of this compound being directly utilized as a building block for materials in published organic electronics research. Therefore, these application notes are based on the general principles of organic semiconductor design and the known reactivity of related nitropyridine compounds. The protocols provided are hypothetical and illustrative of how a molecule with this structure could be employed in the synthesis of materials for organic electronic devices.
Introduction: The Potential of this compound
This compound is a heterocyclic compound with functionalities that make it a potentially valuable building block for the synthesis of organic semiconductors. Its core structure combines several key features:
-
Pyridine Ring: A nitrogen-containing aromatic ring that is electron-deficient, contributing to electron-transporting (n-type) properties. Pyridine-based materials are often used as electron transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs) and as components in materials for perovskite solar cells.[1]
-
Nitro Group (-NO₂): A strong electron-withdrawing group that further lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO). This is a critical feature for designing n-type materials that can efficiently accept and transport electrons.
-
Phenyl Group (-C₆H₅): This group can extend the π-conjugation of the molecule, which is essential for charge transport. It also influences the solid-state packing and solubility of the resulting materials.
-
Chloro Group (-Cl): The chlorine atom at the 2-position of the pyridine ring is a versatile reactive site. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[2] These reactions are fundamental in synthesizing the complex, conjugated molecules required for organic electronics.[3]
This combination of an electron-accepting core and a reactive handle for further chemical modification makes this compound a candidate for creating novel donor-acceptor type organic semiconductors.
Hypothetical Application: Synthesis of a Donor-Acceptor (D-A) Molecule for Organic Electronics
A primary strategy in designing organic semiconductors is to create molecules with distinct electron-donating (donor) and electron-accepting (acceptor) moieties.[4][5][6] The this compound unit can serve as the acceptor core. Through a cross-coupling reaction, an electron-donating group can be attached at the reactive chloro position to create a D-A molecule.
Below is a hypothetical synthetic workflow for creating a D-A molecule using this compound and its subsequent integration into an organic electronic device.
Caption: Hypothetical workflow for the synthesis of a donor-acceptor molecule from this compound and its subsequent fabrication and testing in an organic electronic device.
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for the synthesis and device fabrication steps outlined in the workflow diagram.
3.1. Protocol: Suzuki Coupling for Synthesis of a Donor-Acceptor Molecule
Objective: To synthesize a donor-acceptor molecule by coupling this compound with a suitable donor-functionalized boronic acid or ester.
Materials:
-
This compound (1.0 eq)
-
Donor-boronic ester (e.g., 9-hexyl-9H-carbazole-2-boronic acid pinacol ester) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution (3.0 eq)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the donor-boronic ester, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous toluene via syringe to dissolve the reactants.
-
Add the aqueous potassium carbonate solution.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final donor-acceptor molecule.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
3.2. Protocol: Fabrication of an Organic Field-Effect Transistor (OFET)
Objective: To fabricate a simple bottom-gate, top-contact OFET to evaluate the charge transport characteristics of the synthesized donor-acceptor molecule.
Materials:
-
Synthesized donor-acceptor molecule
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm) to serve as the gate electrode and dielectric layer.
-
Organic solvent (e.g., chloroform, chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment (optional)
-
Gold (Au) for source and drain electrodes
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Surface Treatment (Optional): Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to improve the crystallinity of the organic semiconductor film.
-
Semiconductor Deposition: Dissolve the synthesized D-A molecule in a suitable organic solvent (e.g., 5-10 mg/mL). Spin-coat the solution onto the prepared substrate at a specified speed (e.g., 2000 rpm for 60 seconds) to form a thin film.
-
Annealing: Anneal the substrate on a hotplate at a temperature below the material's melting point (e.g., 80-120 °C) for a set time (e.g., 30 minutes) to improve film morphology and molecular ordering.
-
Electrode Deposition: Deposit the gold source and drain electrodes (e.g., 50 nm thickness) on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the mask.
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient conditions. Extract key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage from the transfer and output curves.
Data Presentation (Hypothetical Quantitative Data)
If the synthesized material were to be characterized, the following tables illustrate how the data could be presented.
Table 1: Photophysical and Electrochemical Properties
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | HOMO (eV)¹ | LUMO (eV)² | Band Gap (eV) |
| D-A Molecule | 410 | 525 | -5.6 | -3.1 | 2.5 |
¹ Determined by cyclic voltammetry. ² Calculated from HOMO and the optical band gap.
Table 2: OFET Device Performance
| Device Configuration | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Bottom-Gate, Top-Contact | 1 x 10⁻⁴ | > 10⁴ | -15 |
Disclaimer: The data presented in these tables is purely hypothetical and for illustrative purposes only. Actual experimental values would depend on the specific chemical structures and fabrication conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination | Ambeed [ambeed.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Constructing Donor-Resonance-Donor Molecules for Acceptor-Free Bipolar Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donor–acceptor–donor molecules for high performance near ultraviolet organic light-emitting diodes via hybridized local and charge-transfer processes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 2-Chloro-5-nitro-4-phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of 2-Chloro-5-nitro-4-phenylpyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common synthetic pathway is a multi-step process starting from 2-aminopyridine. The key stages are:
-
Nitration: 2-aminopyridine is nitrated to form 2-amino-5-nitropyridine.
-
Diazotization & Hydrolysis: The amino group of 2-amino-5-nitropyridine is converted to a hydroxyl group via a diazonium salt intermediate to yield 2-hydroxy-5-nitropyridine.
-
Chlorination: The hydroxyl group of 2-hydroxy-5-nitropyridine is replaced with a chlorine atom to give the final product, 2-chloro-5-nitropyridine.
-
Suzuki Coupling: 2-chloro-5-nitropyridine is then coupled with phenylboronic acid to introduce the phenyl group at the 4-position.
Q2: What are the main causes of low overall yield in this synthesis?
A2: Low yields can often be attributed to several factors throughout the synthetic sequence:
-
Side reactions during nitration: Formation of the undesired 2-amino-3-nitropyridine isomer is a common issue.[1][2]
-
Instability of intermediates: The diazonium salt formed during the conversion of the amino to the hydroxyl group is unstable and can decompose if not handled correctly.
-
Incomplete reactions: Any of the steps not going to completion will lower the overall yield.
-
Product degradation: The final product or intermediates can be sensitive to reaction conditions, such as high temperatures or the presence of moisture.
-
Purification losses: Each purification step can lead to a loss of material.
Q3: Are there alternative synthetic routes that might offer better yields?
A3: Yes, alternative routes have been developed to circumvent some of the problematic steps of the traditional synthesis. For instance, a method starting from 2-halogenated acrylates avoids the direct nitration of 2-aminopyridine and the subsequent diazotization, which can be hazardous and low-yielding.[3] This route proceeds through the formation of 2-hydroxy-5-nitropyridine, which is then chlorinated.[3]
Q4: How critical is temperature control in this synthesis?
A4: Temperature control is crucial, particularly during the nitration and diazotization steps.
-
Nitration: The temperature influences the regioselectivity of the nitration. At lower temperatures (below 40°C), the formation of 2-nitraminopyridine may be favored, which can then rearrange to the desired 5-nitro isomer at higher temperatures (around 50°C).[4]
-
Diazotization: The diazonium salt intermediate is highly unstable and prone to decomposition at elevated temperatures. Therefore, this reaction is typically carried out at low temperatures (0-10°C).[5]
Troubleshooting Guides
Problem 1: Low Yield and/or Impure Product in the Nitration of 2-Aminopyridine
| Potential Cause | Recommended Solution |
| Formation of 2-amino-3-nitropyridine isomer | Optimize the reaction temperature. A temperature range of 55-65°C can favor the formation of the desired 5-nitro isomer.[6] Consider the concept of "electric hindrance," which suggests that electronic repulsion can influence the position of nitration.[4] |
| Formation of 2-nitraminopyridine | This is often the kinetic product at lower temperatures. After the initial nitration, carefully warming the reaction mixture (e.g., to 50°C or higher) can promote its rearrangement to the thermodynamically more stable 2-amino-5-nitropyridine.[4] |
| Incomplete reaction | Ensure the complete dissolution of 2-aminopyridine in concentrated sulfuric acid before adding the nitrating agent. Monitor the reaction by TLC to ensure full consumption of the starting material.[6] |
| Difficult purification | The separation of 2-amino-5-nitropyridine from the 3-nitro isomer can be challenging. A one-pot method that proceeds directly to the diazotization step can circumvent the need for isolating and purifying the nitrated intermediate.[5] |
Problem 2: Low Yield in the Conversion of 2-Amino-5-nitropyridine to 2-Hydroxy-5-nitropyridine
| Potential Cause | Recommended Solution |
| Decomposition of the diazonium salt | Maintain a low reaction temperature (0-10°C) throughout the addition of sodium nitrite and the subsequent reaction period.[5] The instability of the diazonium salt is a known issue that can lead to significant yield loss. |
| Incomplete diazotization | Ensure the correct stoichiometry of sodium nitrite and acid. The molar ratio of 2-amino-5-nitropyridine to sodium nitrite to hydrochloric acid can be optimized (e.g., 1:1.2-1.6:4.0-5.0).[2] |
| Side reactions | The use of a one-pot synthesis from 2-aminopyridine can help to minimize side reactions by immediately converting the nitrated product.[5] |
Problem 3: Low Yield in the Chlorination of 2-Hydroxy-5-nitropyridine
| Potential Cause | Recommended Solution |
| Incomplete reaction | Use a suitable chlorinating agent such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[7] Ensure a sufficiently high reaction temperature (e.g., 120-125°C) and adequate reaction time (5-8 hours).[2][6] |
| Hydrolysis of the product | Ensure all reagents and glassware are anhydrous, as moisture can lead to the hydrolysis of the 2-chloro product back to the 2-hydroxy starting material. Quenching the reaction mixture on ice is a standard procedure, but subsequent workup should be performed efficiently.[2][6] |
| Excessive use of reagents | A solvent-free method using equimolar POCl₃ in a sealed reactor has been shown to be effective and can simplify workup and reduce waste.[8] |
| Difficult workup | After the reaction, excess POCl₃ can be removed by distillation under reduced pressure before quenching with ice water.[2][6] |
Quantitative Data Summary
Table 1: Reported Yields for the Synthesis of 2-Chloro-5-nitropyridine and its Intermediates
| Reaction Step | Product | Reported Yield | Reference |
| Nitration | 2-amino-5-nitropyridine | 85.7% | [2] |
| Diazotization & Hydrolysis | 2-hydroxy-5-nitropyridine | 81.3% | [6] |
| One-pot Nitration & Diazotization | 2-hydroxy-5-nitropyridine | 56.7-58.1% | [5] |
| Chlorination | 2-chloro-5-nitropyridine | 76.9% | [6] |
| Chlorination | 2-chloro-5-nitropyridine | 95.3% | [9] |
| Overall Yield (3 steps) | 2-chloro-5-nitropyridine | 41.1% | [7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine [5]
-
Add concentrated sulfuric acid to a reaction vessel and cool to 10-20°C.
-
In batches, add 2-aminopyridine while maintaining the temperature between 10-20°C.
-
Add concentrated nitric acid, then heat the mixture to 40-50°C and stir.
-
After the nitration is complete (monitor by TLC), quench the reaction mixture by adding it to ice water, ensuring the temperature stays between 0-10°C.
-
Slowly add an aqueous solution of sodium nitrite to perform the diazotization reaction, maintaining the temperature at 0-10°C.
-
Adjust the acid concentration by adding ammonia water.
-
Filter the resulting precipitate and dry to obtain 2-hydroxy-5-nitropyridine.
Protocol 2: Chlorination of 2-Hydroxy-5-nitropyridine [6]
-
To phosphorus oxychloride, add 2-hydroxy-5-nitropyridine, N,N-diethylaniline, and tetraethylammonium chloride.
-
Heat the mixture to 120-125°C and maintain for 5-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to below 50°C.
-
Remove excess phosphorus oxychloride under reduced pressure.
-
Pour the residue into crushed ice and stir until the ice has melted.
-
Filter the precipitate, wash with ice water, and dry to obtain 2-chloro-5-nitropyridine.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yields in the nitration step.
Caption: Troubleshooting logic for low yields in the chlorination step.
References
- 1. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 8. mdpi.com [mdpi.com]
- 9. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Side reactions and byproduct formation in the nitration of 4-phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of 4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of 4-phenylpyridine?
A1: The nitration of 4-phenylpyridine is an electrophilic aromatic substitution. The pyridine ring is electron-deficient and, especially under acidic nitrating conditions, exists as the protonated pyridinium ion. This makes the pyridine ring highly deactivated towards electrophilic attack.[1] Therefore, the substitution occurs on the phenyl ring. The 4-pyridinyl group on the phenyl ring is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. However, due to the possibility of reaction on the neutral 4-phenylpyridine, a mixture of ortho, meta, and para isomers is often observed. The predominant isomer will depend heavily on the reaction conditions.
Q2: Why am I getting a mixture of ortho-, meta-, and para-isomers?
A2: The formation of a mixture of isomers is a common outcome in the nitration of substituted aromatic compounds. In the case of 4-phenylpyridine, the directing effect of the pyridinyl substituent is complex. Under strongly acidic conditions (e.g., mixed nitric and sulfuric acid), the pyridine nitrogen is protonated, forming the 4-phenylpyridinium ion. This positively charged group is strongly deactivating and a meta-director. However, an equilibrium will exist between the protonated and unprotonated forms. The unprotonated 4-phenylpyridine is also deactivating but can direct to the ortho and para positions to a lesser extent. The final isomer ratio is a result of the interplay between these factors and is highly sensitive to the nitrating agent and acid concentration.[2]
Q3: Can I nitrate the pyridine ring instead of the phenyl ring?
A3: Direct electrophilic nitration of the pyridine ring is generally very difficult due to its electron-deficient nature.[1] Under standard nitrating conditions, the reaction overwhelmingly favors substitution on the more electron-rich phenyl ring. Nitration of the pyridine ring typically requires specialized, harsher conditions and may proceed through different mechanisms, such as the formation of an N-nitropyridinium intermediate followed by rearrangement.[3]
Q4: What are some common nitrating agents for this reaction?
A4: A variety of nitrating agents can be used, and the choice can significantly impact the product distribution. Common choices include:
-
Mixed acid: A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common and powerful nitrating agent.
-
Nitric acid in acetic anhydride: This can be a milder alternative to mixed acid.
-
Nitronium tetrafluoroborate (NO₂BF₄): A pre-formed nitronium salt that can be used in organic solvents.
-
Dinitrogen pentoxide (N₂O₅): A powerful nitrating agent, often used in aprotic solvents.
The choice of reagent can influence the acidity of the medium and thus the extent of pyridinium ion formation, affecting the isomer ratio.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to product | 1. Insufficiently strong nitrating conditions. 2. Reaction temperature is too low. 3. Purity of starting 4-phenylpyridine is low. | 1. Use a stronger nitrating agent (e.g., switch from nitric acid in acetic anhydride to mixed nitric/sulfuric acid). 2. Gradually increase the reaction temperature, monitoring for the formation of degradation products. 3. Ensure the starting material is pure and dry. |
| Formation of a dark tar or charring | 1. Reaction temperature is too high. 2. Nitrating conditions are too harsh, leading to oxidative degradation. 3. Dinitration or trinitration of the phenyl ring. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or below). 2. Use a milder nitrating agent. 3. Use a stoichiometric amount of the nitrating agent and monitor the reaction progress carefully to avoid over-nitration. |
| Undesirable isomer ratio (e.g., too much ortho/para) | 1. The reaction conditions favor nitration of the neutral 4-phenylpyridine. | 1. Increase the acidity of the reaction medium to ensure complete protonation of the pyridine nitrogen. This will favor the formation of the meta-isomer. Using a higher proportion of sulfuric acid in a mixed acid system can achieve this. |
| Difficult separation of isomers | 1. The isomers have very similar polarities. | 1. Employ high-performance column chromatography with a carefully selected solvent system. 2. Consider fractional crystallization if the isomers are solids with different solubilities. |
Quantitative Data
The precise yield and isomer distribution in the nitration of 4-phenylpyridine are highly dependent on the specific reaction conditions employed. Below is a summary of the potential mononitrated products.
| Product Name | Structure | Typical Yield (%) | Notes |
| 4-(4-Nitrophenyl)pyridine | 4-NO₂-C₆H₄-C₅H₄N | Variable | Often a minor product. |
| 4-(3-Nitrophenyl)pyridine | 3-NO₂-C₆H₄-C₅H₄N | Variable | Expected to be the major product under strongly acidic conditions. |
| 4-(2-Nitrophenyl)pyridine | 2-NO₂-C₆H₄-C₅H₄N | Variable | Often a minor product due to steric hindrance. |
Experimental Protocols
The following is a general, representative protocol for the nitration of 4-phenylpyridine using mixed acid. Note: This protocol should be optimized for specific laboratory conditions and desired outcomes.
Materials:
-
4-Phenylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (or other suitable base)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (or other suitable drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Substrate: Slowly add 4-phenylpyridine to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-phenylpyridine in sulfuric acid, maintaining the reaction temperature at 0-5 °C. After the addition is complete, allow the reaction to stir at this temperature for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
-
Characterization: Characterize the purified isomers using techniques such as NMR, IR, and mass spectrometry.
Visualizations
Caption: Reaction pathway for the nitration of 4-phenylpyridine.
Caption: Experimental workflow for the nitration of 4-phenylpyridine.
Caption: Troubleshooting decision tree for nitration of 4-phenylpyridine.
References
- 1. Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Optimization of Suzuki coupling conditions for hindered substrates like 2-Chloro-5-nitro-4-phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging substrates such as 2-Chloro-5-nitro-4-phenylpyridine. This substrate is representative of a class of electronically deactivated and sterically hindered aryl chlorides that often present significant challenges in achieving high reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of hindered substrates, offering potential causes and recommended solutions.
Problem 1: Low to No Product Yield
Potential Causes:
-
Inefficient Oxidative Addition: The C-Cl bond in electron-deficient and sterically hindered aryl chlorides is notoriously difficult to activate. The palladium catalyst may not be sufficiently electron-rich to initiate the catalytic cycle.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air or undergo aggregation, leading to loss of catalytic activity. For Pd(II) precatalysts, reduction to the active Pd(0) may be inefficient.[1]
-
Poor Ligand Choice: The ligand may not be bulky or electron-donating enough to promote both oxidative addition and reductive elimination for hindered substrates.
-
Inappropriate Base or Solvent: The chosen base might not be strong enough to facilitate the transmetalation step, or the solvent system may not adequately dissolve all reaction components. Some anhydrous couplings with bases like K₃PO₄ may require a small amount of water to be effective.[2]
-
Boronic Acid Decomposition: Boronic acids, especially heteroaryl boronic acids, can be prone to protodeborylation, a side reaction that consumes the boronic acid.[1]
Solutions:
-
Catalyst and Ligand Screening:
-
Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which are known to be effective for coupling aryl chlorides.[2]
-
Use a robust palladium precatalyst like a palladacycle or a PEPPSI-type catalyst.[3]
-
Increase catalyst loading, although this should be a last resort due to cost and potential for increased side reactions.
-
-
Reaction Conditions Optimization:
-
Screen different bases. For hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.
-
Vary the solvent system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often beneficial for dissolving the base and activating the boronic acid.[4]
-
Increase the reaction temperature. Microwave irradiation can be particularly effective in driving sluggish reactions to completion by rapidly heating the reaction mixture.[4][5][6]
-
-
Reagent Quality and Handling:
-
Ensure the boronic acid is pure and has not decomposed. Using boronic esters (e.g., pinacol esters) can improve stability.
-
Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Problem 2: Presence of Significant Side Products
Potential Causes:
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).[1]
-
Dehalogenation of the Aryl Halide: The starting aryl chloride is converted to the corresponding arene, effectively terminating the desired cross-coupling.
-
Protodeborylation: As mentioned, this leads to the formation of an arene from the boronic acid.
Solutions:
-
Minimize Oxygen: Rigorous degassing of the reaction mixture is crucial to suppress homocoupling.
-
Control Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help to drive the desired reaction and compensate for any decomposition.
-
Optimize Catalyst System:
-
Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or a precatalyst that is readily reduced to the active form.
-
The choice of ligand can influence the rates of the desired catalytic cycle versus side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
A1: This substrate presents a dual challenge. The pyridine ring is electron-deficient, which generally makes aryl halides more reactive towards oxidative addition. However, the presence of the strongly electron-withdrawing nitro group can further influence the electronic properties. More significantly, the phenyl group at the 4-position and the chloro group at the 2-position create significant steric hindrance around the reaction center, making it difficult for the palladium catalyst to access and cleave the C-Cl bond.
Q2: What are the best general starting conditions for a hindered aryl chloride like this?
A2: A good starting point would be to use a catalyst system known for its high activity with aryl chlorides. For example, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos or XPhos. A common base/solvent system would be K₃PO₄ in a mixture of dioxane and water (e.g., 4:1 v/v). The reaction is typically heated, often in the range of 80-120 °C.
Q3: Is water always necessary in the reaction mixture?
A3: Not always, but it is often beneficial. Water can help to dissolve inorganic bases like K₃PO₄ and can play a role in the transmetalation step by facilitating the formation of a more reactive boronate species.[2] However, for some sensitive substrates, anhydrous conditions may be preferred to minimize side reactions like protodeborylation. The optimal conditions should be determined experimentally.
Q4: Can I use microwave heating to speed up the reaction?
A4: Yes, microwave-assisted Suzuki couplings are well-documented and can be highly effective for hindered substrates.[4][5][6] The rapid and efficient heating can significantly reduce reaction times from hours to minutes and often leads to improved yields by minimizing thermal decomposition of reactants and catalysts.
Quantitative Data from Literature on Similar Substrates
The following tables summarize reaction conditions and yields for Suzuki couplings of substrates with similar electronic and steric properties to this compound.
Table 1: Suzuki Coupling of Hindered 2-Chloropyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 120 (MW, 10 min) | ~60-70 | [4] |
| 2 | 2-Chloro-6-nitroquinoline | 6-Methyl-3-pyridinylboronic acid | PdCl₂(PPh₃)₂ (10) | - | Na₂CO₃ | MeCN/H₂O | 140 (MW) | "Reasonable" | [7] |
| 3 | 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 120 (MW, 10 min) | >80 | [4] |
Table 2: Comparison of Catalyst Systems for Hindered Aryl Chlorides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ (5) | L1* (10) | K₂CO₃ (2) | THF | 60 / 1 | 85 | [8][9] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 100 (MW, 15 min) | 74 | [5] |
| 3 | 6-Chloroindole | Phenylboronic acid | P1** (1.0-1.5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 / 5-8 | 97 | [3] |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine **P1 = A specific palladacycle precatalyst
Detailed Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling
This protocol is adapted from procedures for the coupling of chloropyridines.[4][5]
-
To a microwave reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the ligand (e.g., an N-heterocyclic carbene precursor, 0.02 mmol, 2 mol%).
-
Add the solvent system (e.g., 5 mL of a 1:1 mixture of DMF and water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Conventional Heating Suzuki Coupling of Hindered Substrates
This protocol is based on conditions found to be effective for challenging aryl chlorides.[3][8][9]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol, 5 mol% Pd), the ligand (e.g., SPhos, 0.05 mmol, 5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the aryl chloride (0.5 mmol) and the boronic acid (0.75 mmol).
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with an appropriate aqueous workup and purification as described in Protocol 1.
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 7. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells [mdpi.com]
- 8. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 9. researchgate.net [researchgate.net]
Improving the regioselectivity of functionalizing the pyridine ring in 2-Chloro-5-nitro-4-phenylpyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of functionalizing the pyridine ring in 2-chloro-5-nitro-4-phenylpyridine.
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution on this compound to replace the chloro group, but I am observing a mixture of products and low overall yield. How can I improve the regioselectivity for substitution at the C2 position?
Answer:
Improving regioselectivity in the SNAr of this compound hinges on understanding the electronic and steric factors at play and optimizing the reaction conditions accordingly. The pyridine ring is activated for nucleophilic attack at the positions ortho and para to the electron-withdrawing nitro group (C2 and C6).
Potential Causes and Solutions:
-
Side Reactions: Strong bases can lead to unwanted side reactions. For instance, nitropyridines can undergo ring-opening in the presence of strong bases like hydroxide.[1]
-
Solution: Use a non-nucleophilic base or a weaker base to scavenge the acid produced during the reaction. If the nucleophile is an amine, it can often serve as the base.
-
-
Steric Hindrance: The phenyl group at C4 can sterically hinder the approach of bulky nucleophiles to the C2 and C6 positions.
-
Solution: For bulky nucleophiles, consider using a less sterically demanding nucleophile if the application allows. Alternatively, optimizing the reaction temperature and time might favor the desired product.
-
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the product distribution.
-
Solution: A systematic optimization of these parameters is recommended. Start with a lower temperature and gradually increase it. The choice of solvent can also influence the reaction rate and selectivity.
-
Experimental Protocol for Optimizing SNAr:
-
Reactants:
-
This compound (1 equivalent)
-
Nucleophile (1.1 - 1.5 equivalents)
-
Base (if necessary, 1.5 - 2 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP, or a less polar solvent like toluene with a phase-transfer catalyst)
-
-
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (if used) and stir for 15 minutes.
-
Add the nucleophile dropwise at the starting temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC or LC-MS.
-
If no reaction is observed, gradually increase the temperature in 10-20°C increments.
-
Once the starting material is consumed, quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
-
-
Analysis:
-
Characterize the products by NMR and mass spectrometry to determine the regioselectivity.
-
Data Presentation: Expected Regioselectivity of SNAr at C2
| Nucleophile | Base | Solvent | Temperature (°C) | Expected Major Product | Expected Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 2-Morpholino-5-nitro-4-phenylpyridine | 85-95 |
| Sodium Methoxide | N/A | Methanol | 60 | 2-Methoxy-5-nitro-4-phenylpyridine | 70-85 |
| Aniline | NaH | THF | 65 | 2-(Phenylamino)-5-nitro-4-phenylpyridine | 60-75 |
| Thiophenol | Cs₂CO₃ | Acetonitrile | 70 | 5-Nitro-4-phenyl-2-(phenylthio)pyridine | 80-90 |
Issue 2: Unwanted C-H Functionalization or Dimerization
Question: I am observing unexpected products that appear to result from C-H functionalization or dimerization of my starting material. What could be the cause and how can I prevent it?
Answer:
Unwanted C-H functionalization can sometimes occur under harsh reaction conditions or in the presence of radical initiators. Dimerization might be a result of side reactions involving the phenyl or pyridine rings.
Potential Causes and Solutions:
-
Radical Reactions: High temperatures or the presence of trace metals can initiate radical pathways.
-
Solution: Ensure the reaction is performed under an inert atmosphere and that all reagents and solvents are free of radical initiators. Lowering the reaction temperature might also be beneficial.
-
-
Palladium-Catalyzed Cross-Coupling: If you are performing a cross-coupling reaction and not a simple SNAr, you might be seeing homo-coupling of your starting material.
-
Solution: Optimize your catalyst loading, ligand, and reaction conditions to favor the cross-coupling pathway over homo-coupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely position for nucleophilic attack on this compound?
The most likely position for nucleophilic attack is the C2 position, leading to the displacement of the chloride leaving group. This is due to the strong activation by the para-nitro group and the inherent electron deficiency of the C2 position in the pyridine ring.
Q2: Can I achieve functionalization at the C6 position?
Functionalization at the C6 position is also electronically favored due to activation by the nitro group (ortho) and the ring nitrogen (ortho). However, the chloro group at C2 is a much better leaving group than the hydride at C6. Therefore, a direct SNAr at C6 is unlikely. To achieve functionalization at C6, a C-H activation strategy would be necessary, which typically requires a transition metal catalyst and a directing group.
Q3: What is the role of the phenyl group at the C4 position?
The phenyl group at C4 has two main effects:
-
Steric Hindrance: It can sterically hinder the approach of nucleophiles to the adjacent C3 and C5 positions. It may also have a minor effect on the C2 and C6 positions, depending on its rotational conformation.
-
Electronic Effect: The phenyl group can have both inductive and resonance effects, which are generally considered to be weakly electron-withdrawing. This can slightly influence the overall electron density of the pyridine ring.
Q4: Are there any other potential functionalization sites on the molecule?
Besides the pyridine ring, the phenyl ring could also be functionalized. However, this would typically require electrophilic aromatic substitution conditions, which are generally not compatible with the electron-deficient and potentially acid-sensitive pyridine ring.
Q5: What are the key safety precautions when working with this compound?
As with any chemical research, proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Work in a well-ventilated fume hood. Nitroaromatic compounds can be energetic and should be handled with care, avoiding high temperatures and mechanical shock. Consult the Safety Data Sheet (SDS) for detailed safety information.
Visualizations
Caption: Troubleshooting workflow for optimizing SNAr reactions.
Caption: Key factors influencing the regioselectivity of functionalization.
References
Troubleshooting the reduction of the nitro group without dechlorination in 2-Chloro-5-nitro-4-phenylpyridine
Welcome to the technical support center for the selective reduction of the nitro group in 2-Chloro-5-nitro-4-phenylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges of this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in reducing the nitro group of this compound?
The primary challenge is to selectively reduce the nitro group to an amino group without simultaneously removing the chloro substituent (dechlorination). Many standard reduction methods can also lead to the cleavage of the carbon-chlorine bond, resulting in an undesired byproduct.
Q2: Which reduction methods are generally recommended to avoid dechlorination?
Several methods are known to be effective for the chemoselective reduction of nitro groups in the presence of aryl halides.[1][2] These include:
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Catalytic Hydrogenation with specific catalysts: Raney Nickel is often preferred over Palladium on carbon (Pd/C) for substrates where dehalogenation is a concern.[1] Sulphided platinum on charcoal has also been used to prevent dechlorination in similar substrates.[3]
-
Metal/Acid Systems: Reagents like iron (Fe) powder in the presence of a mild acid such as acetic acid or ammonium chloride (NH4Cl) are well-regarded for their chemoselectivity.[4][5] Tin(II) chloride (SnCl2) in an acidic medium is another classic and effective method.[1][6]
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Other Reagents: Systems like sodium borohydride (NaBH4) in combination with transition metal salts (e.g., NiCl2·6H2O or Ni(OAc)2) can also achieve selective reduction.[7][8]
Q3: Can I use Palladium on Carbon (Pd/C) for this reduction?
While Pd/C is a very common and efficient catalyst for nitro group reduction, it is also known to catalyze dehalogenation, especially with aryl chlorides.[1] Therefore, using Pd/C is risky and may lead to significant amounts of the dechlorinated product. If other catalysts are not available, careful optimization of reaction conditions (lower pressure, shorter reaction time, and use of catalyst poisons) might be necessary, but it is generally not the recommended first choice.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the selective reduction of this compound.
Problem 1: Significant Dechlorination Observed
If you are observing the formation of 2-amino-4-phenylpyridine as a major byproduct, it indicates that dechlorination is occurring.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Catalyst for Hydrogenation | If using catalytic hydrogenation, switch from Pd/C to a less aggressive catalyst known to minimize dehalogenation, such as Raney Nickel.[1] |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can promote dechlorination. Try lowering the reaction temperature and monitoring the reaction closely to stop it as soon as the starting material is consumed. |
| Highly Active Reducing Agent | Some powerful reducing agents may not be selective. Consider using milder, more chemoselective systems like Fe/NH4Cl or SnCl2/HCl.[4] |
Problem 2: Incomplete or Slow Reaction
If the reaction is not proceeding to completion or is very sluggish, consider the following.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reagent Stoichiometry | Ensure that a sufficient excess of the reducing agent is used. For metal-based reductions (e.g., Fe, SnCl2), the metal should be in significant molar excess. |
| Poor Reagent Activity | The activity of metal powders can vary. Consider activating the metal surface before the reaction. For example, iron powder can be activated with dilute acid.[9] |
| Low Reaction Temperature | While high temperatures can cause side reactions, a certain activation energy is required. If the reaction is too slow, a modest increase in temperature may be necessary. |
| Solvent Issues | The starting material and reagents may not be sufficiently soluble in the chosen solvent. Ensure good solubility and stirring to facilitate the reaction. |
Problem 3: Formation of Intermediates (e.g., Nitroso, Azoxy, or Azo Compounds)
The reduction of a nitro group proceeds through several intermediates.[10] If these are observed as significant byproducts, it suggests the reduction is not going to completion.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reducing Agent | The reduction of intermediates to the amine requires additional equivalents of the reducing agent. Increase the stoichiometry of the reducing agent. |
| Short Reaction Time | The final reduction step from the hydroxylamine to the amine can sometimes be the slowest.[10] Increase the reaction time and monitor by TLC or LC-MS until the intermediates are fully converted. |
Experimental Protocols
Below are detailed starting protocols for two common and recommended methods for the selective reduction of this compound. These should be considered as starting points and may require optimization.
Method 1: Reduction with Tin(II) Chloride (SnCl2)
This is a classic and reliable method for the chemoselective reduction of aromatic nitro groups in the presence of halides.[6][11]
Materials:
-
This compound
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Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (for workup)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., Na2SO4 or MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Carefully add concentrated hydrochloric acid (a few drops to initiate, then adjust as needed to maintain an acidic pH). The reaction is often exothermic.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of NaOH or KOH until the pH is basic. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Method 2: Reduction with Iron and Ammonium Chloride (Fe/NH4Cl)
This method uses inexpensive and environmentally benign reagents and is known for its high chemoselectivity.[4][5]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., Na2SO4 or MgSO4)
Procedure:
-
To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), ethanol, and water (a common solvent ratio is 4:1 to 8:1 EtOH:H2O).
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux. The reaction is often vigorous at the beginning.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-3 hours.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron and iron salts.
-
Rinse the filter cake with ethanol or ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizations
Caption: Troubleshooting workflow for the selective reduction.
Caption: General pathway for nitro group reduction.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 4. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN : Oriental Journal of Chemistry [orientjchem.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
Stability issues of 2-Chloro-5-nitro-4-phenylpyridine under acidic or basic conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 2-Chloro-5-nitro-4-phenylpyridine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a complex molecule with multiple reactive sites. Its stability is highly dependent on the pH, solvent, and temperature of the experimental conditions. The pyridine ring is activated by the electron-withdrawing nitro group, making the chloro substituent susceptible to nucleophilic substitution. Under strong basic conditions, significant degradation, including potential ring-opening, may occur.
Q2: How does this compound behave under acidic conditions?
Under most acidic conditions, the molecule is expected to be relatively stable. The pyridine nitrogen can be protonated to form a pyridinium salt. This generally increases the compound's solubility in aqueous acidic media but does not typically lead to rapid degradation of the core structure. However, prolonged exposure to strong, hot acids could potentially lead to hydrolysis of the chloro group, though this is expected to be slow.
Q3: What are the primary stability concerns under basic conditions?
The primary stability concern is degradation via two potential pathways:
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Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position is activated by the electron-withdrawing nitro and phenyl groups, making it a good leaving group. In the presence of nucleophiles, such as hydroxide or alkoxides, it can be readily displaced to form derivatives like 2-hydroxy-5-nitro-4-phenylpyridine.
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Pyridine Ring Opening: Analogous compounds, specifically 2-chloro-5-nitropyridine, are known to undergo a ring-opening reaction in the presence of a hydroxide base.[1][2][3] This process, known as an SN(ANRORC) reaction, involves the addition of the nucleophile, subsequent opening of the pyridine ring, and potential re-closure.[4] It is plausible that this compound could undergo a similar degradation, which can lead to a complex mixture of products.
Q4: What are the likely degradation products?
Under basic conditions, the most probable degradation product from a simple substitution reaction is 2-hydroxy-5-nitro-4-phenylpyridine . If ring-opening occurs, a variety of linear, unsaturated nitrile or amide species could be formed, which may be difficult to isolate and characterize.[4]
Q5: How can I monitor the stability of my compound during an experiment?
The most effective way to monitor the stability of this compound is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). By taking aliquots of your reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of any new peaks or spots, which would indicate degradation.
Troubleshooting Guides
Issue 1: Rapid loss of starting material and appearance of a new, more polar spot/peak in basic media.
-
Question: I'm running a reaction with this compound using a hydroxide base (e.g., NaOH, KOH) and my starting material is rapidly consumed, forming a new, more polar product according to TLC/HPLC analysis. What is happening?
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Answer: You are likely observing a nucleophilic aromatic substitution (SNAr) reaction. The hydroxide ion is displacing the chloride atom to form 2-hydroxy-5-nitro-4-phenylpyridine. This product is a phenol-like compound (a pyridinol), which is more polar than the starting material, causing it to have a lower Rf on TLC or a shorter retention time on reverse-phase HPLC. To confirm this, you can attempt to characterize the new product by mass spectrometry; it should have a molecular weight corresponding to the replacement of -Cl with -OH.
Issue 2: My reaction solution turns a dark color under basic conditions, and I see multiple new products or baseline noise on my chromatogram.
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Question: When I add a strong base to my solution of this compound, the solution darkens, and I can't isolate a clean product. My HPLC shows a messy chromatogram. Why?
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Answer: This is a strong indication of significant degradation, potentially through the pyridine ring-opening pathway. The analogous compound 2-chloro-5-nitropyridine is known to undergo ring-opening with hydroxide, leading to highly colored and complex intermediates.[1][3][4] This pathway is often irreversible and leads to a mixture of decomposition products.
-
Troubleshooting Steps:
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Use a weaker, non-nucleophilic base: If the goal is deprotonation elsewhere in your reaction system, consider using a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) if compatible with your chemistry.
-
Lower the temperature: Degradation reactions are often accelerated by heat. Running your reaction at a lower temperature may slow down the degradation pathway enough to allow your desired reaction to proceed.
-
Protect the pyridine ring: If feasible, temporarily modifying the electronic properties of the ring through coordination to a Lewis acid might alter its reactivity, though this can introduce other complications.
-
Data Presentation
The following table summarizes the hypothesized stability and potential degradation pathways for this compound under different pH conditions based on general chemical principles and data from analogous compounds.
| Condition | pH Range | Temperature | Expected Stability | Primary Degradation Pathway (Hypothesized) | Potential Products |
| Strongly Acidic | < 2 | Ambient / Elevated | Generally Stable | Slow Hydrolysis | 2-hydroxy-5-nitro-4-phenylpyridine |
| Weakly Acidic | 3 - 6 | Ambient / Elevated | Stable | None Expected | - |
| Neutral | ~ 7 | Ambient / Elevated | Stable | None Expected | - |
| Weakly Basic | 8 - 10 | Ambient | Moderately Stable | Nucleophilic Substitution | 2-hydroxy-5-nitro-4-phenylpyridine |
| Strongly Basic | > 11 | Ambient / Elevated | Unstable | Nucleophilic Substitution & Ring Opening | 2-hydroxy-5-nitro-4-phenylpyridine, various ring-opened species |
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothesized degradation pathways in basic media.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of your compound under acidic and basic stress conditions.
Objective: To determine the degradation profile of this compound when exposed to acid and base at a specified temperature.
Materials:
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This compound
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Solvent (e.g., Acetonitrile, Methanol, or a co-solvent with water)
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Hydrochloric Acid (HCl), 1M solution
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Sodium Hydroxide (NaOH), 1M solution
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HPLC or TLC system
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Vials or reaction tubes
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Thermostatic bath or block heater
Procedure:
-
Stock Solution Preparation:
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Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent.
-
-
Sample Preparation:
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Acidic Stress: In a vial, mix 1 mL of the stock solution with 1 mL of 1M HCl.
-
Basic Stress: In a separate vial, mix 1 mL of the stock solution with 1 mL of 1M NaOH.
-
Control Sample: In a third vial, mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Stress Conditions:
-
Place all three vials in a thermostatic bath set to a desired temperature (e.g., 60 °C).
-
Safety Note: Ensure vials are properly sealed or vented to avoid pressure buildup.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Immediately neutralize the acidic and basic aliquots to quench the degradation reaction. For the acidic sample, add an equivalent amount of 1M NaOH. For the basic sample, add an equivalent amount of 1M HCl.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the control and stressed samples by a validated HPLC or TLC method.
-
For HPLC, monitor the peak area of the parent compound and any new peaks that appear. Calculate the percentage of degradation over time.
-
For TLC, spot the samples on a plate and observe the disappearance of the starting material spot and the appearance of new spots.
-
Data Interpretation:
-
A significant decrease in the parent compound's concentration in the acid or base-stressed samples compared to the control indicates degradation.
-
The appearance of new peaks/spots represents the formation of degradation products. The retention time/Rf value can give an initial indication of their polarity.
References
Optimizing reaction time and temperature for the synthesis of 2-Chloro-5-nitro-4-phenylpyridine
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-Chloro-5-nitro-4-phenylpyridine. The synthesis of this specific molecule is not widely reported, thus the following guidance is based on a proposed multi-step synthetic route derived from established chemical principles for analogous pyridine derivatives.
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be envisioned through a multi-step process, as illustrated below. This pathway involves the initial formation of a 2-amino-4-phenylpyridine core, followed by nitration and a subsequent Sandmeyer reaction.
Alternative catalysts for the synthesis of 2-Chloro-5-nitro-4-phenylpyridine
Technical Support Center: Synthesis of 2-Chloro-5-nitro-4-phenylpyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative catalysts, troubleshooting, and frequently asked questions regarding the synthesis of this compound, primarily focusing on the critical C-C bond-forming cross-coupling step.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The synthesis typically involves a two-step process. First, a suitable pyridine precursor such as 2,4-dichloro-5-nitropyridine is synthesized. Second, the phenyl group is introduced at the 4-position via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling with phenylboronic acid. The choice of catalyst for this second step is critical for achieving high yield and purity.
Q2: Which standard catalysts are used for the Suzuki-Miyaura coupling step?
Standard catalysts are typically palladium(0) or palladium(II) complexes. The catalytic activity is highly dependent on the choice of phosphine ligand. Common combinations include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands.[1]
Q3: What are some alternative palladium-based catalysts that can improve yield or substrate scope?
For challenging substrates like electron-deficient heteroaryl chlorides, more sophisticated catalyst systems are often required. These systems utilize specialized phosphine ligands that promote the key steps of the catalytic cycle (oxidative addition and reductive elimination).
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Buchwald Ligands: Dialkylbiaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling aryl chlorides.[2] They are bulky and electron-rich, which facilitates the activation of the C-Cl bond.[2]
-
Josiphos Ligands: Ferrocenyl-based ligands like CyPF-tBu can be effective for the coupling of heteroaryl chlorides.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can be a powerful alternative to phosphines, offering high stability and activity. PEPPSI-type precatalysts are well-regarded for their effectiveness in coupling heteroaryl chlorides.[4]
Q4: Are there viable non-palladium catalysts for this transformation?
Yes, nickel-based catalysts are a cost-effective and increasingly popular alternative to palladium for Suzuki-Miyaura couplings.[5] Catalyst systems like NiCl₂(dppp) or NiCl₂(PCy₃)₂ can be effective, particularly for aryl chlorides. These reactions often require slightly different conditions but can provide excellent yields.
Q5: What causes the formation of phenylated impurities derived from phosphine ligands?
During the Suzuki-Miyaura coupling, phenyl group scrambling can occur between the boronic acid and arylphosphine ligands on the palladium center. This can lead to the formation of undesired biaryl impurities. This issue is more prevalent with certain triarylphosphine ligands. Using ligands with alkyl substituents or employing phosphine-free catalyst systems can mitigate this problem.[6]
Q6: My reaction is not proceeding to completion. What are the first troubleshooting steps?
If you observe low conversion, consider the following:
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Catalyst Activity: Ensure the catalyst and ligand are not degraded. Use a fresh batch or a pre-catalyst.
-
Base: The choice of base is critical. For Suzuki couplings of heteroaryl chlorides, stronger bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often more effective than weaker ones.
-
Solvent: Ensure the solvent is anhydrous, as water can interfere with the reaction. Common solvents include toluene, dioxane, or DMF. The addition of some water can sometimes be beneficial, so screening is recommended.[6]
-
Temperature: The reaction may require higher temperatures (80-120 °C) to facilitate the oxidative addition of the aryl chloride.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or ligand.2. Inappropriate base or solvent.3. Insufficient temperature.4. Poor quality of reagents (e.g., wet boronic acid). | 1. Use a fresh catalyst/ligand or screen alternative catalyst systems (see Table 1).2. Screen stronger bases (K₃PO₄, Cs₂CO₃) and anhydrous solvents (toluene, dioxane).3. Increase reaction temperature in increments of 10-20 °C.4. Dry reagents thoroughly before use. |
| Significant Dehalogenation of Starting Material | 1. Presence of protic impurities (water).2. The chosen ligand promotes β-hydride elimination.3. The base is too strong or reaction time is too long. | 1. Use rigorously dried solvents and reagents.2. Switch to a bulkier ligand (e.g., XPhos, SPhos) that favors reductive elimination.3. Screen different bases or reduce reaction time. |
| Formation of Homocoupled Boronic Acid (Biphenyl) | 1. Presence of oxygen in the reaction mixture.2. Incorrect palladium-to-ligand ratio. | 1. Thoroughly degas the reaction mixture (e.g., with argon or nitrogen sparging) before adding the catalyst.2. Optimize the Pd:Ligand ratio; typically 1:1 to 1:2 for bidentate and 1:2 to 1:4 for monodentate ligands. |
| Product is Difficult to Purify | 1. Formation of closely-eluting byproducts.2. Residual palladium in the final product. | 1. Optimize reaction conditions to improve selectivity. Consider an alternative catalyst that provides a cleaner reaction profile.2. Treat the crude product with a palladium scavenger or perform a charcoal filtration. |
Catalyst System Comparison
The following tables summarize common and alternative catalyst systems for the Suzuki-Miyaura cross-coupling to form the 4-phenylpyridine core. Yields are illustrative and highly dependent on the specific substrate and precise conditions.
Table 1: Palladium-Based Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90-110 | 40-70% |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100-110 | 75-95% |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100-120 | 80-98% |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DMF | 90-100 | 60-85%[7] |
Table 2: Nickel-Based Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| NiCl₂ | dppp | K₃PO₄ | Dioxane | 80-100 | 60-90% |
| NiCl₂ | PCy₃ | K₃PO₄ | t-Amyl Alcohol | 80-100 | 70-95%[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Palladium/Buchwald Ligand System
-
Reagent Preparation: To an oven-dried reaction vessel, add 2,4-dichloro-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as K₃PO₄ (2.5 eq).
-
Vessel Sealing and Inerting: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1 M concentration relative to the limiting reagent) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare the catalyst solution by mixing the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq) in a small amount of the reaction solvent. Add this solution to the reaction vessel via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Diagrams of Key Processes
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for catalyst screening.
Caption: A logical troubleshooting guide for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Managing poor solubility of 2-Chloro-5-nitro-4-phenylpyridine during reactions
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing the poor solubility of 2-Chloro-5-nitro-4-phenylpyridine in reaction settings.
Frequently Asked Questions (FAQs)
Q1: What is known about the solubility of this compound?
This compound is a solid at room temperature. While specific quantitative solubility data is not extensively published, its structure, analogous to other nitropyridines, suggests it has low solubility in water and varying degrees of solubility in organic solvents.[1][2] It is generally soluble in some polar aprotic solvents, but may exhibit limited solubility in less polar or protic solvents, leading to challenges in reaction homogeneity.
Q2: My reaction is sluggish or has stalled. Could the solubility of this compound be the problem?
Yes, poor solubility is a common cause for slow or incomplete reactions.[3][4] If the reactant is not sufficiently dissolved in the reaction solvent, the reaction becomes a heterogeneous mixture. In this state, the reaction rate is limited by the small surface area of the solid and the low concentration of the dissolved reactant, not the intrinsic chemical reactivity.[3][5] This can lead to significantly longer reaction times and lower yields.
Q3: How can I systematically choose a suitable solvent for my reaction?
A systematic solvent screening is the most effective approach. This involves testing the solubility of this compound in a range of solvents at both room temperature and the intended reaction temperature. The goal is to find a solvent that fully dissolves the starting material and is compatible with your reaction conditions (e.g., does not react with reagents, has an appropriate boiling point).
Troubleshooting Guides
Issue 1: Identifying an Optimal Solvent
Problem: You are planning a reaction and need to select a solvent that will effectively dissolve this compound without interfering with the reaction.
Solution: Perform a systematic solvent screening. A detailed protocol is provided below.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Aliquot approximately 5-10 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent. Common starting points include Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).
-
Room Temperature Assessment: Vigorously stir or vortex each vial for 1-2 minutes. Visually assess if the solid has dissolved. If it has, the solubility is at least 50-100 mg/mL. If not, proceed to the next step.
-
Incremental Addition: For vials where the solid did not dissolve, continue adding the solvent in measured increments (e.g., 0.1 mL at a time), vortexing after each addition, until the solid dissolves or a practical volume limit (e.g., 2 mL) is reached. Record the total volume of solvent used to calculate the approximate solubility.
-
Thermal Assessment: If solubility is still poor at room temperature, gently heat the vials that still contain undissolved solid to your intended reaction temperature. Observe if dissolution occurs. Be aware that some compounds may "oil out" before dissolving, or may precipitate again upon cooling.
-
Data Compilation: Record your observations in a structured table to compare the solvents.
Data Presentation: Representative Solvent Screening Data (Illustrative)
| Solvent | Structure | Approx. Solubility at 25°C (mg/mL) | Approx. Solubility at 80°C (mg/mL) | Notes |
| Toluene | C₆H₅CH₃ | < 5 | ~20 | Non-polar, good for higher temp. |
| Dichloromethane (DCM) | CH₂Cl₂ | ~10 | N/A (low boiling point) | Moderate polarity, volatile. |
| Acetonitrile (MeCN) | CH₃CN | ~15 | > 50 | Polar aprotic, good general solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | ~25 | N/A (low boiling point) | Ethereal solvent, can form peroxides. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | > 100 | > 100 | Highly polar aprotic, high boiling point. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | > 100 | > 100 | Highly polar aprotic, high boiling point, can be difficult to remove. |
Disclaimer: The data in this table is illustrative and should be used as a guide for the type of data you should generate. Actual solubility will need to be determined experimentally.
Issue 2: My Reactant is Insoluble in All Compatible Solvents
Problem: You have performed a solvent screen and cannot find a single solvent that provides adequate solubility at a practical concentration.
Solution: If a single solvent is not effective, several strategies can be employed to manage the poor solubility. The choice of strategy depends on the specific reaction.
Workflow: Strategy Selection for Poor Solubility
References
Preventing decomposition of 2-Chloro-5-nitro-4-phenylpyridine during workup
Technical Support Center: 2-Chloro-5-nitro-4-phenylpyridine
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during experimental workup.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turned dark and I observed a significant loss of product during aqueous workup. What could be the cause?
A1: A common cause for decomposition and color change is the use of strong bases, particularly hydroxide ions (e.g., NaOH, KOH), during the workup. 2-Chloro-5-nitropyridine and its derivatives are known to be susceptible to nucleophilic attack and subsequent ring-opening under basic conditions, leading to the formation of highly colored byproducts.[1][2] The electron-withdrawing nitro group makes the pyridine ring electron-deficient and prone to attack.
Q2: What is the proposed mechanism for the decomposition of this compound in the presence of a strong base?
A2: The decomposition likely proceeds via an SN(ANRORC) mechanism, which stands for Addition of Nucleophile, Ring Opening, and Ring Closure. In the presence of a nucleophile like a hydroxide ion, the pyridine ring can be attacked, leading to the formation of an intermediate that can undergo ring-opening. This process can result in a complex mixture of decomposition products.
Q3: What type of bases are safe to use for neutralizing acidic reaction mixtures containing this compound?
A3: It is advisable to use milder bases for neutralization. Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are generally safer alternatives to strong hydroxides. It is crucial to add the base slowly and monitor the pH to avoid strongly basic conditions.
Q4: I observe product precipitation upon adding my reaction mixture to water. What is the best way to handle this?
A4: Precipitation of the product upon quenching with water is a common and often desirable outcome for purification. The solid can be isolated by filtration. To ensure maximum recovery and purity, it is recommended to use ice-cold water for quenching, which can decrease the solubility of the product and any organic impurities. The filtered solid should then be washed with cold water to remove any water-soluble byproducts.
Q5: My product remains in the aqueous layer after neutralization. What is the recommended extraction procedure?
A5: If your product is soluble in the aqueous layer, extraction with a suitable organic solvent is necessary. Dichloromethane (CH₂Cl₂) and ethyl acetate are commonly used solvents for extracting similar compounds.[3] Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery of the product from the aqueous phase. Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, and then dry over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent under reduced pressure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound and provides recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Significant Product Loss & Darkening of Solution | Use of strong bases (e.g., NaOH, KOH) during neutralization. | Avoid strong bases. Use a milder base like saturated sodium bicarbonate or sodium carbonate solution for neutralization. Add the base portion-wise while monitoring the pH. |
| Low Yield After Extraction | Incomplete extraction from the aqueous phase. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction to maximize the partitioning of the organic product into the organic phase. |
| Oily Product Instead of Solid | Presence of impurities or residual solvent. | Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or cooling the solution. If the product remains oily, consider purification by column chromatography. |
| Product is Contaminated with Starting Materials | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before initiating the workup. |
| Formation of an Emulsion During Extraction | High concentration of salts or surfactants. | Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Experimental Protocols
General Workup Procedure to Minimize Decomposition
This protocol is a general guideline and may need to be optimized for specific reaction conditions.
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
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Isolation of Solid Product:
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If a solid precipitates, continue stirring for 15-30 minutes to ensure complete precipitation.
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Collect the solid by vacuum filtration.
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Wash the filter cake with cold water to remove any water-soluble impurities.
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Dry the solid product under vacuum.
-
-
Extraction of Soluble Product:
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If the product does not precipitate or is soluble in the aqueous layer, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Decomposition
References
Identifying and characterizing impurities in 2-Chloro-5-nitro-4-phenylpyridine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitro-4-phenylpyridine. Our resources are designed to help you identify and characterize impurities in your samples, ensuring the quality and reliability of your research.
FAQs: Understanding Impurities in this compound
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound samples typically originate from the synthetic route used for its preparation. A common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction. Based on this, potential impurities can be categorized as follows:
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Process-Related Impurities: These are derived from the starting materials and intermediates. For the likely synthesis involving the coupling of a di-substituted pyridine with a phenylboronic acid, these may include:
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Unreacted starting materials: 2,4-dichloro-5-nitropyridine and phenylboronic acid.
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Intermediates from precursor synthesis: Such as 2-hydroxy-5-nitropyridine, which is an intermediate in the synthesis of the chloropyridine precursor.[1][2]
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Regioisomers: For example, isomers formed during the nitration of the pyridine ring in precursor synthesis, such as 2-amino-3-nitropyridine.
-
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By-products of the Coupling Reaction: These are formed during the main reaction to produce the final product.
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Homocoupling products: Biphenyl, formed from the self-coupling of phenylboronic acid.
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Protodeboronation product: Benzene, formed by the replacement of the boronic acid group with a hydrogen atom.
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Hydrolysis product: 2-hydroxy-5-nitro-4-phenylpyridine, where the chloro group is replaced by a hydroxyl group.
-
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Reagent-Related Impurities: These originate from the catalyst and reagents used in the reaction.
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Residual palladium catalyst.
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Phosphine ligands and their oxides (e.g., triphenylphosphine oxide), which are known to sometimes generate phenyl-group-related impurities.[3]
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Q2: How can I identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and characterization of impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating the main component from its impurities. Different retention times will be observed for each compound.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile impurities. The mass spectrometer provides mass-to-charge ratio information, which aids in the identification of unknown compounds by comparing their mass spectra to libraries or by interpretation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of isolated impurities. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise structure of a molecule can be determined.
Q3: Are there any specific safety precautions I should take when handling this compound and its potential impurities?
A3: Yes, it is crucial to handle these compounds with care in a well-ventilated laboratory, preferably in a fume hood. You should always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing for the Main Peak | Secondary interactions between the basic pyridine nitrogen and acidic silanols on the HPLC column packing.[4] | - Use a mobile phase with a lower pH to protonate the pyridine nitrogen and reduce secondary interactions. - Add a competitive base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. - Use a column with a highly deactivated stationary phase (end-capped). |
| Poor Resolution Between Impurity Peaks | Inadequate separation power of the current HPLC method. | - Optimize the mobile phase composition (e.g., change the organic solvent ratio or type). - Adjust the pH of the mobile phase. - Decrease the flow rate to improve efficiency. - Use a column with a different stationary phase chemistry or a smaller particle size for higher efficiency. |
| Ghost Peaks Appearing in the Chromatogram | Contamination in the mobile phase, injection system, or carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phases. - Flush the injector and column with a strong solvent. - Inject a blank solvent to check for carryover. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, temperature, or column equilibration. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the mobile phase before each injection. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet liner or column, or interactions with the ion source.[4] | - Use a deactivated inlet liner. - Trim the front end of the GC column to remove active sites. - Ensure the ion source is clean. |
| Low Sensitivity for Target Compound/Impurities | Suboptimal injection parameters, ion source temperature, or mass spectrometer settings. | - Optimize the injector temperature and split ratio. - Adjust the ion source temperature to minimize fragmentation and maximize the molecular ion signal. - Perform a tune of the mass spectrometer to ensure optimal performance. |
| Matrix Effects (Signal Enhancement or Suppression) | Co-eluting compounds from the sample matrix interfering with the ionization of the target analytes.[5][6] | - Dilute the sample to reduce the concentration of matrix components. - Use matrix-matched calibration standards. - Employ a more thorough sample preparation technique to remove interfering compounds. |
| Inconsistent Results | Leaks in the GC system, inconsistent sample preparation, or a contaminated system. | - Perform a leak check of the GC system. - Standardize the sample preparation procedure. - Clean the GC inlet and ion source. |
Experimental Protocols
Proposed HPLC Method for Impurity Profiling
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
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B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
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0-5 min: 30% B
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5-25 min: 30% to 80% B
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25-30 min: 80% B
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30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Proposed GC-MS Method for Impurity Identification
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Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Inlet Temperature: 280 °C
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Injection Mode: Split (e.g., 20:1 ratio)
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: 15 °C/min to 300 °C.
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Hold at 300 °C for 10 minutes.
-
-
Transfer Line Temperature: 290 °C
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Ion Source Temperature: 230 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-550.
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Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Potential Impurities and their Expected Analytical Characteristics
| Impurity Name | Potential Source | Expected Elution Order in RP-HPLC | Expected Volatility in GC | Molecular Weight ( g/mol ) |
| Benzene | Protodeboronation of Phenylboronic Acid | Very Early | High | 78.11 |
| Phenylboronic Acid | Unreacted Starting Material | Early | Low (derivatization may be needed) | 121.93 |
| Biphenyl | Homocoupling of Phenylboronic Acid | Late | Moderate | 154.21 |
| 2,4-dichloro-5-nitropyridine | Unreacted Starting Material | Mid | Moderate | 192.99 |
| 2-hydroxy-5-nitropyridine | Precursor Impurity | Early | Low | 140.09 |
| 2-hydroxy-5-nitro-4-phenylpyridine | Hydrolysis By-product | Mid | Low | 216.18 |
| Triphenylphosphine oxide | Ligand Oxidation | Late | Low | 278.28 |
Visualizations
Caption: Workflow for impurity identification and characterization.
Caption: Logical flow for troubleshooting analytical issues.
References
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. mdpi.com [mdpi.com]
Strategies for selective functionalization at the C-2 versus C-4 position of the pyridine ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective functionalization of the pyridine ring at the C-2 and C-4 positions.
Troubleshooting Guides
This section addresses common issues encountered during the selective functionalization of pyridines.
Issue 1: Poor Regioselectivity in Minisci-type Reactions
Q: My Minisci-type reaction is giving a mixture of C-2 and C-4 isomers with low selectivity. How can I improve the regioselectivity?
A: Achieving high regioselectivity in Minisci reactions on unsubstituted or minimally substituted pyridines is a common challenge, as both the C-2 and C-4 positions are electronically susceptible to radical attack.[1][2][3] Here are several strategies to enhance selectivity:
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Solvent and Acid Choice: The reaction medium can significantly influence the C-2/C-4 ratio. Experimenting with different solvents and acid additives is a primary troubleshooting step. For instance, in some systems, a switch in solvent can tune the regiochemistry.[4]
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N-Functionalized Pyridinium Salts: The use of N-functionalized pyridinium salts is a highly effective method to control regioselectivity. The steric and electronic nature of the N-substituent can direct the incoming radical to either the C-2 or C-4 position.[5][6] For example, sterically bulky N-substituents can favor C-4 functionalization by hindering attack at the C-2 position.[7]
-
Blocking Groups: A maleate-derived blocking group can be installed on the pyridine nitrogen to direct Minisci-type decarboxylative alkylation exclusively to the C-4 position.[1][8][9] This approach is particularly useful when a single regioisomer is desired.
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Radical Precursor: The nature of the radical precursor can also impact selectivity. Some radical precursors may exhibit inherent preferences for one position over the other.
Issue 2: Side Reactions in Directed ortho-Metalation (DoM)
Q: I am attempting a Directed ortho-Metalation (DoM) to functionalize the C-2 position, but I am observing significant side products. What are the common side reactions and how can I minimize them?
A: DoM is a powerful tool for C-2 functionalization, but it can be accompanied by side reactions, especially with highly reactive organolithium bases. Common side reactions include:
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Nucleophilic Addition: Organolithium reagents can add to the C=N bond of the pyridine ring, leading to dihydropyridine adducts instead of C-H activation.[10][11][12] To mitigate this, using sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures is often effective.[11]
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Dimerization/Oligomerization: Metalated pyridine intermediates can react with unreacted starting material, leading to dimerization or oligomerization, particularly with electron-deficient pyridines.[10] Performing the reaction at low temperatures and ensuring slow addition of the base can help minimize these side reactions.
Issue 3: Low Yield in C-4 Functionalization Attempts
Q: My attempts to selectively functionalize the C-4 position are resulting in low yields. What factors could be contributing to this and how can I improve the yield?
A: Low yields in C-4 functionalization can stem from several factors. Here are some troubleshooting tips:
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Inefficient Activation: For methods involving N-activation, ensure the activating agent is appropriate for your substrate and that the activation step is proceeding efficiently. For instance, when using N-oxides, the choice of activator (e.g., triflic anhydride) is crucial.[13]
-
Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry is critical. For photocatalyzed reactions, the light source and photocatalyst loading can significantly impact the yield.[7]
-
Substrate Deactivation: Electron-withdrawing groups on the pyridine ring can deactivate it towards certain C-H functionalization reactions. In such cases, a different catalytic system or a more reactive coupling partner might be necessary.[14]
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Product Instability: The desired C-4 functionalized product might be unstable under the reaction or workup conditions. Careful analysis of the reaction mixture at different time points can help identify if product degradation is an issue.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the selective functionalization of pyridines.
Q1: How do I choose the best strategy for selective C-2 versus C-4 functionalization of my specific pyridine derivative?
A: The optimal strategy depends on several factors, including the substitution pattern of your pyridine, the desired functional group to be introduced, and the available laboratory resources. The following decision-making workflow can guide your choice:
Caption: A decision tree to guide the selection of a functionalization strategy.
Q2: What is the role of the nitrogen atom in directing the regioselectivity of pyridine functionalization?
A: The nitrogen atom is the most influential feature of the pyridine ring, dictating its reactivity and regioselectivity. Its lone pair of electrons makes it a Lewis basic site, and its electron-withdrawing nature deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack.
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Directing Effect in DoM: In Directed ortho-Metalation, the nitrogen atom can coordinate to the lithium base, directing deprotonation to the adjacent C-2 position. Similarly, a directing group at the C-2 or C-3 position will chelate the metal and direct deprotonation to the ortho position.[11][13]
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Electronic Effects in Radical Reactions: In Minisci-type reactions, the protonated pyridine nitrogen makes the ring electron-deficient, facilitating radical attack. The C-2 and C-4 positions are the most electron-deficient and thus the most reactive sites.[2]
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Activation via N-Functionalization: By converting the nitrogen to a pyridinium salt (e.g., N-oxide, N-aminopyridinium), the electrophilicity of the ring is enhanced, and the substituent on the nitrogen can sterically or electronically direct the incoming nucleophile or radical.[5][13]
Q3: Can I achieve C-3 (meta) functionalization using these strategies?
A: While this guide focuses on C-2 and C-4 functionalization, achieving selective C-3 functionalization is a significant challenge due to the electronic properties of the pyridine ring.[2] However, some advanced strategies have been developed for meta-functionalization, often involving temporary dearomatization of the pyridine ring or the use of specific directing groups.[15]
Data Presentation
The following tables summarize quantitative data for selected C-2 and C-4 selective functionalization reactions.
Table 1: Regioselective C-4 Alkylation of Pyridines via a Fumarate-Based Blocking Group [1]
| Entry | Pyridine Substrate | Carboxylic Acid | Product | Yield (%) | C4:C2 Selectivity |
| 1 | Pyridine | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 85 | >50:1 |
| 2 | Pyridine | 1-Adamantanecarboxylic acid | 4-(1-Adamantyl)pyridine | 82 | >50:1 |
| 3 | 3-Methylpyridine | Cyclohexanecarboxylic acid | 4-Cyclohexyl-3-methylpyridine | 78 | >50:1 |
| 4 | Pyridine | Pivalic acid | 4-tert-Butylpyridine | 75 | >50:1 |
Table 2: C-4 Selective (Hetero)arylation of N-Aminopyridinium Salts [5]
| Entry | Pyridinium Salt | Nucleophile | Product | Yield (%) |
| 1 | N-amino-2-phenylpyridinium | 5-Methoxyindole | 4-(5-Methoxy-1H-indol-3-yl)-2-phenylpyridine | 85 |
| 2 | N-amino-2-phenylpyridinium | 2-Naphthol | 1-(2-Phenylpyridin-4-yl)naphthalen-2-ol | 92 |
| 3 | N-aminopyridinium | 2-Naphthol | 1-(Pyridin-4-yl)naphthalen-2-ol | 78 |
| 4 | N-amino-2-(thiophen-2-yl)pyridinium | 2-Naphthol | 1-(2-(Thiophen-2-yl)pyridin-4-yl)naphthalen-2-ol | 88 |
Table 3: Palladium-Catalyzed Direct C-2 Arylation of Pyridine N-Oxides [16]
| Entry | Pyridine N-Oxide | Aryl Bromide | Product | Yield (%) |
| 1 | Pyridine N-oxide | 4-Bromotoluene | 2-(p-Tolyl)pyridine N-oxide | 91 |
| 2 | 3-Methylpyridine N-oxide | 4-Bromotoluene | 3-Methyl-2-(p-tolyl)pyridine N-oxide | 85 |
| 3 | Pyridine N-oxide | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine N-oxide | 88 |
| 4 | Pyridine N-oxide | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)pyridine N-oxide | 75 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C-4 Alkylation of Pyridine using a Fumarate-Based Blocking Group [1]
-
Blocking Group Installation: To a solution of pyridine (1.0 equiv) in a suitable solvent, add the maleate-derived blocking group precursor (1.1 equiv). Stir the reaction at room temperature for the specified time until the pyridinium salt formation is complete. The salt can often be isolated by filtration or precipitation.
-
Minisci Reaction: To a mixture of the pyridinium salt (1.0 equiv), the carboxylic acid (2.0 equiv), and AgNO₃ (0.2 equiv) in a 1:1 mixture of dichloroethane and water, add (NH₄)₂S₂O₈ (2.0 equiv). Heat the reaction mixture at 50 °C for 2 hours.
-
Workup and Deprotection: After cooling to room temperature, extract the reaction mixture with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then treated with a base such as DBU to remove the blocking group, affording the C-4 alkylated pyridine.
-
Purification: The final product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for C-4 Selective Arylation of N-Aminopyridinium Salts [5]
-
Reaction Setup: To a vial containing the N-aminopyridinium salt (1.0 equiv) and the nucleophile (e.g., indole or naphthol, 1.2 equiv), add a suitable base (e.g., K₃PO₄, 2.0 equiv) and a polar aprotic solvent such as DMSO.
-
Reaction Execution: Stir the reaction mixture at room temperature for the time indicated in the specific procedure (typically several hours to overnight) until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired C-4 arylated pyridine.
Protocol 3: General Procedure for Palladium-Catalyzed Direct C-2 Arylation of Pyridine N-Oxides [16]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the pyridine N-oxide (2-4 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), P(tBu)₃·HBF₄ (15 mol%), and K₂CO₃ (2.0 equiv) in a reaction vessel.
-
Reaction Execution: Add anhydrous toluene to the mixture and heat the reaction at 110 °C for the specified time (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography on silica gel to afford the 2-arylpyridine N-oxide.
-
Reduction (optional): The resulting N-oxide can be reduced to the corresponding 2-arylpyridine using a standard reducing agent such as PCl₃ or by catalytic hydrogenation.
Visualizations
Caption: Overview of major strategies for selective pyridine functionalization.
Caption: A workflow for troubleshooting poor regioselectivity in pyridine functionalization.
References
- 1. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 4. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. scispace.com [scispace.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. znaturforsch.com [znaturforsch.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. hwpi.harvard.edu [hwpi.harvard.edu]
- 13. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-5-nitro-4-phenylpyridine and 2-chloro-3-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-chloro-5-nitro-4-phenylpyridine and 2-chloro-3-nitropyridine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the subtle differences in reactivity between these two key pyridine derivatives is crucial for their effective application in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
Executive Summary
Both this compound and 2-chloro-3-nitropyridine are activated towards nucleophilic attack at the 2-position due to the electron-withdrawing nature of the pyridine nitrogen and the nitro group. However, the position of the nitro group and the presence of a phenyl substituent significantly modulate their reactivity.
2-Chloro-3-nitropyridine exhibits a higher reactivity towards nucleophiles. The ortho-nitro group provides strong activation for the displacement of the chlorine atom by stabilizing the Meisenheimer intermediate through resonance.
This compound , while still reactive, is generally less susceptible to nucleophilic attack compared to its 3-nitro counterpart. The nitro group in the meta-position to the chlorine offers less resonance stabilization to the intermediate. The 4-phenyl group introduces further electronic and steric effects that influence the reaction rate.
This guide presents a detailed analysis of their reactivity, supported by available experimental data, and provides standardized protocols for their use in SNAr reactions.
Introduction to Reactivity in Chloronitropyridines
Nucleophilic aromatic substitution is a fundamental reaction in the functionalization of aromatic rings.[1] For pyridine derivatives, the inherent electron-deficient nature of the ring, caused by the electronegative nitrogen atom, makes it more susceptible to nucleophilic attack than benzene. This effect is particularly pronounced at the 2- and 4-positions.[2] The introduction of a strongly electron-withdrawing nitro group further activates the ring for SNAr reactions.[3] The position of this nitro group relative to the leaving group (in this case, the chlorine atom) is a critical determinant of the substrate's reactivity.
Comparative Reactivity Analysis
Electronic Effects
The rate-determining step in an SNAr reaction is typically the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex directly influences the reaction rate.
-
2-Chloro-3-nitropyridine: The nitro group is positioned ortho to the chlorine atom. This allows for direct resonance delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group, providing significant stabilization. This strong stabilization leads to a lower activation energy and a faster reaction rate.
-
This compound: The nitro group is meta to the chlorine atom. In this arrangement, direct resonance stabilization of the negative charge from the site of nucleophilic attack onto the nitro group is not possible. The activation is primarily due to the inductive electron-withdrawing effect of the nitro group and the pyridine nitrogen. The 4-phenyl group can exert both inductive and resonance effects. Depending on its orientation, it can be weakly electron-withdrawing or electron-donating, but its primary influence is often steric.
Steric Hindrance
The presence of the phenyl group at the 4-position in this compound can introduce steric hindrance, potentially impeding the approach of the nucleophile to the 2-position. This steric effect would further decrease its reactivity compared to the less hindered 2-chloro-3-nitropyridine.
Quantitative Data Summary
While a direct, side-by-side kinetic study of this compound and 2-chloro-3-nitropyridine is not available, a comparison between 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine highlights the importance of the nitro group's position.
| Compound | Relative Reactivity with Piperidine |
| 2-Chloro-3-nitropyridine | Higher |
| 2-Chloro-5-nitropyridine | Lower |
Data inferred from qualitative descriptions in the literature. A direct quantitative comparison would require dedicated kinetic studies.
Based on electronic principles, the reactivity of this compound is expected to be lower than that of 2-chloro-5-nitropyridine due to the potential for steric hindrance from the 4-phenyl group.
Experimental Protocols
The following are general protocols for performing nucleophilic aromatic substitution on chloronitropyridines. These should be adapted based on the specific nucleophile and substrate.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: To a solution of the chloronitropyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or DMSO) is added the amine nucleophile (1.0-1.2 eq.) and a base (e.g., K2CO3, Et3N, or DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Synthesis of 2-Chloro-5-nitropyridine
A common route to 2-chloro-5-nitropyridine involves the nitration of 2-aminopyridine, followed by diazotization and chlorination.
-
Nitration: 2-Aminopyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-amino-5-nitropyridine.
-
Hydrolysis: The resulting 2-amino-5-nitropyridine is hydrolyzed under acidic conditions to give 2-hydroxy-5-nitropyridine.
-
Chlorination: Finally, 2-hydroxy-5-nitropyridine is chlorinated using a reagent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to afford 2-chloro-5-nitropyridine.
Visualizing Reaction Mechanisms and Workflows
To aid in the understanding of the concepts discussed, the following diagrams have been generated.
Conclusion
References
A Comparative Analysis of the Biological Activity of 2-Chloro-5-nitro-4-phenylpyridine and Other Nitroaromatic Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the biological activity of nitroaromatic compounds, with a focus on analogs of 2-Chloro-5-nitro-4-phenylpyridine. Due to the limited availability of direct experimental data for this compound in the public domain, this report leverages data from structurally similar compounds to infer its potential biological profile. The information presented herein is intended to guide future research and drug discovery efforts in the field of nitroaromatic chemistry.
Nitroaromatic compounds are a class of molecules characterized by the presence of one or more nitro groups attached to an aromatic ring. This structural feature confers a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The electron-withdrawing nature of the nitro group is crucial to their mechanism of action, which often involves bioreduction to reactive nitroso and hydroxylamino intermediates that can induce cellular damage.[1]
Anticancer Activity of a Structurally Related Analog
While direct anticancer data for this compound is not available, research on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which contains a similar "Ciminalum" moiety, provides valuable insights. One particular derivative, Compound 2h (3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid), has demonstrated significant antimitotic activity.[3]
Table 1: Anticancer Activity of Compound 2h[3]
| Parameter | Mean Value (µM) |
| GI₅₀ (Growth Inhibition 50) | 1.57 |
| TGI (Total Growth Inhibition) | 13.3 |
| LC₅₀ (Lethal Concentration 50) | 65.0 |
Compound 2h was found to be particularly effective against a range of cancer cell lines, with GI₅₀ values in the nanomolar to low micromolar range for specific leukemia, colon cancer, CNS cancer, and melanoma cell lines.[3]
Antimicrobial Activity of Nitroaromatic Compounds
Nitroaromatic compounds are well-established antimicrobial agents.[1] Their mechanism of action typically involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals. These radicals can damage DNA and other critical cellular components, resulting in cell death.[1]
While specific antimicrobial data for this compound is not available, the broader class of nitro-substituted heterocycles has shown potent activity against various bacterial and fungal strains.[2] For instance, certain nitrated benzothiazoles have demonstrated significant antibacterial activity against Pseudomonas aeruginosa.[1]
Experimental Protocols
In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)
The anticancer activity of Compound 2h was evaluated by the National Cancer Institute (NCI) using their 60-cell line screening panel.[3]
-
Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, is used.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.
-
Cell Plating: Cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for attachment.
-
Compound Exposure: The test compound is added to the wells at various concentrations, and the plates are incubated for an additional 48 hours.
-
Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. SRB binds to cellular proteins, and the amount of bound dye is proportional to the cell number.
-
Data Analysis: The optical density is measured, and dose-response curves are generated to calculate the GI₅₀, TGI, and LC₅₀ values.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
A standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Molecular Pathways and Workflows
Caption: General mechanism of action for nitroaromatic compounds.
References
A Comparative Study of Palladium Catalysts for the Synthesis of 2-Chloro-5-nitro-4-phenylpyridine via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 2-Chloro-5-nitro-4-phenylpyridine, a potential building block in medicinal chemistry, can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of various palladium catalyst systems for this transformation. Due to the absence of specific literature for this exact molecule, this study is based on established protocols for structurally analogous compounds, particularly the coupling of substituted chloropyridines with arylboronic acids. We present a hypothetical comparative study of different palladium catalysts, detailing their performance based on reported yields for similar reactions. This guide includes detailed experimental protocols and visual diagrams to aid in the selection of an optimal catalytic system.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of 2-arylpyridines through this method is of significant interest in the pharmaceutical and agrochemical industries. This guide focuses on the synthesis of this compound, a molecule with potential applications in drug discovery, via the palladium-catalyzed coupling of 2,4-dichloro-5-nitropyridine with phenylboronic acid. The selection of the palladium catalyst and associated ligands is crucial for achieving high yields and purity. This document provides a comparative overview of various palladium catalysts applicable to this transformation, based on data from analogous reactions.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in Suzuki-Miyaura coupling reactions involving chloropyridines and arylboronic acids. The data is extrapolated from literature on similar transformations and serves as a predictive guide for the synthesis of this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reported Yield (%)[1][2][3] | Key Features |
| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | EtOH/H₂O | 80 | 85-95 | Ligand-free, environmentally benign aqueous media.[1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 90-98 | Highly active for challenging couplings, broad substrate scope. |
| Pd(PPh₃)₄ | PPh₃ (integrated) | Na₂CO₃ | Toluene/H₂O | 100 | 80-90 | Commercially available, well-established catalyst. |
| [PdCl(allyl)]₂ | cataCXium® A | K₃PO₄ | t-BuOH | 80 | 92-99 | Highly active palladacycle, low catalyst loading. |
| Pd/C | None | K₂CO₃ | DMF/H₂O | 110 | 75-85 | Heterogeneous catalyst, easy to remove, recyclable.[4] |
Note: Yields are based on analogous reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
Below are detailed, hypothetical experimental protocols for the synthesis of this compound using two different palladium catalyst systems. These protocols are based on general procedures reported for Suzuki-Miyaura couplings of chloropyridines.[2][5]
Protocol 1: Homogeneous Catalysis using Pd₂(dba)₃/SPhos
Materials:
-
2,4-dichloro-5-nitropyridine (1.0 mmol, 193 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dichloro-5-nitropyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Heterogeneous Catalysis using Pd/C
Materials:
-
2,4-dichloro-5-nitropyridine (1.0 mmol, 193 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
10% Palladium on activated carbon (Pd/C) (5 mol%, 53 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF) (4 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine, phenylboronic acid, and K₂CO₃ in a mixture of DMF and water.
-
Add 10% Pd/C to the mixture.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18-36 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.
Visualizing the Process
To better understand the chemical processes and workflows, the following diagrams have been generated.
Caption: General Suzuki-Miyaura Catalytic Cycle
Caption: Experimental Workflow for Synthesis
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Based on analogous transformations, catalyst systems such as Pd₂(dba)₃/SPhos are predicted to offer high yields for this reaction due to their high activity. For a more cost-effective and environmentally friendly approach, ligand-free systems like Pd(OAc)₂ in aqueous media present a viable alternative. Heterogeneous catalysts such as Pd/C, while potentially offering lower yields, simplify product purification and catalyst recycling. The choice of catalyst should be guided by the specific requirements of the synthesis, including desired yield, cost, and environmental impact. The provided protocols and diagrams serve as a foundational guide for researchers to develop a robust and efficient synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
Spectroscopic comparison of 2-Chloro-5-nitro-4-phenylpyridine with its precursors
A Spectroscopic Comparison of 2-Chloro-5-nitro-pyridine and Its Precursors
An Objective Guide for Researchers
This guide provides a detailed spectroscopic comparison of 2-Chloro-5-nitropyridine and its key precursors, 2-Amino-5-nitropyridine and 2-Hydroxy-5-nitropyridine. The data presented herein is essential for researchers in medicinal chemistry and materials science for reaction monitoring, quality control, and structural elucidation.
Plausible Synthetic Pathway
The transformation from 2-Amino-5-nitropyridine to 2-Chloro-5-nitropyridine typically proceeds through a diazotization reaction to form a diazonium salt, which is then hydrolyzed to the 2-hydroxy intermediate. Subsequent chlorination yields the final product. This multi-step synthesis can be monitored at each stage by distinct changes in the spectroscopic signatures of the intermediates and the final product.
Caption: Plausible synthesis route for 2-Chloro-5-nitropyridine.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Chloro-5-nitropyridine and its precursors. These values are critical for identifying each compound and assessing its purity.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Amino-5-nitropyridine | ~8.9 (d, H6), ~8.2 (dd, H4), ~6.6 (d, H3), ~6.5 (s, NH₂) | ~161 (C2), ~145 (C6), ~138 (C4), ~132 (C5), ~108 (C3) |
| 2-Hydroxy-5-nitropyridine | ~8.8 (d, H6), ~8.3 (dd, H4), ~6.7 (d, H3), ~12.5 (br s, OH) | ~163 (C2), ~144 (C6), ~140 (C4), ~135 (C5), ~110 (C3) |
| 2-Chloro-5-nitropyridine | ~9.1 (d, H6), ~8.5 (dd, H4), ~7.6 (d, H3) | ~152 (C2), ~147 (C6), ~142 (C4), ~138 (C5), ~125 (C3) |
Note: NMR data can vary slightly based on the solvent and concentration used.
Table 2: FT-IR and Mass Spectrometry Data
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
| Compound | Key FT-IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| 2-Amino-5-nitropyridine [1][2][3] | 3400-3200 (N-H stretch), 1640 (N-H bend), 1580 & 1340 (NO₂ asym/sym stretch), 1468 (C=C stretch)[2] | 139[1][3] |
| 2-Hydroxy-5-nitropyridine [4] | 3400-3000 (O-H stretch, broad), 1660 (C=O stretch, pyridone tautomer), 1570 & 1350 (NO₂ asym/sym stretch) | 140[4] |
| 2-Chloro-5-nitropyridine [5] | 1590 & 1345 (NO₂ asym/sym stretch), ~1100 (C-Cl stretch) | 158/160 (due to ³⁵Cl/³⁷Cl isotopes)[5] |
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a spectral width of 0-15 ppm. Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire spectra with a spectral width of 0-200 ppm. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory or a pellet holder.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition: Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system. Acquire data in positive or negative ion mode over a mass range of 50-500 m/z.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺•) and analyze the fragmentation pattern to confirm the structure.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the compounds.
Caption: General workflow for spectroscopic comparison.
References
A Comparative Analysis of the Synthetic Yield of 2-Chloro-5-nitro-4-phenylpyridine and Structurally Related Compounds
For Immediate Release
This publication provides a comparative guide for researchers, scientists, and professionals in drug development on the synthesis of 2-Chloro-5-nitro-4-phenylpyridine, benchmarking its yield against two structurally similar and widely used chloro-nitro-phenylpyridine derivatives: 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine. This guide includes detailed experimental protocols, a quantitative comparison of yields, and visual diagrams of the synthetic pathways.
Executive Summary
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science. This guide details a plausible and efficient synthetic route to this compound and compares its yield with established methods for producing 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine. The presented data, compiled from various scientific sources, indicates that while high yields are achievable for all three compounds, the specific reaction conditions significantly influence the final outcome.
Comparative Yield Analysis
The following table summarizes the reported yields for the synthesis of the target compound and its analogues. It is important to note that the synthesis of this compound is a two-step process involving the initial synthesis of a dichlorinated precursor followed by a regioselective Suzuki coupling.
| Compound | Starting Material(s) | Key Reaction Type | Reported Yield (%) |
| This compound | 2,4-dichloro-5-nitropyridine, Phenylboronic acid | Suzuki Coupling | Yield not explicitly reported for this specific reaction in the reviewed literature, but similar reactions suggest yields in the range of 70-90% are achievable. |
| 2-chloro-5-nitropyridine | 2-hydroxy-5-nitropyridine | Chlorination | 95.3%[1] |
| 2-chloro-5-nitropyridine | 2-hydroxy-5-nitropyridine, PCl₅, POCl₃ | Chlorination | 89.5%[2] |
| 2-chloro-5-nitropyridine | 2-amino-5-nitropyridine | Sandmeyer-type reaction | 76.9%[3][4] |
| 2-chloro-3-nitropyridine | N-methyl-3-nitro-2-pyridone, Triphosgene | Chlorination | 93%[5] |
Synthetic Pathways and Experimental Protocols
The synthesis of these compounds involves multi-step procedures. Below are the detailed experimental protocols for each compound, providing a basis for replication and further optimization.
Synthesis of this compound
This synthesis is proposed as a two-step process.
Step 1: Synthesis of 2,4-dichloro-5-nitropyridine
A common precursor for the target compound is 2,4-dichloro-5-nitropyridine. Its synthesis from 2-hydroxy-4-chloro-5-nitropyridine is a crucial initial step.[6]
-
Experimental Protocol:
-
Suspend 2-hydroxy-4-chloro-5-nitropyridine (40.0 g, 229 mmol) in toluene (300 mL).
-
Add phosphorus oxychloride (POCl₃, 65 mL, 697 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After completion, cool the mixture to 60 °C and stir overnight.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Step 2: Regioselective Suzuki Coupling
The introduction of the phenyl group at the C4 position is achieved via a regioselective Suzuki coupling reaction. The higher reactivity of the chlorine atom at the 4-position of the pyridine ring, activated by the adjacent nitro group, directs the substitution.
-
General Experimental Protocol for Suzuki Coupling:
-
In a reaction vessel, combine 2,4-dichloro-5-nitropyridine, phenylboronic acid (1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
-
Diagram of the Synthetic Pathway for this compound
Caption: Synthetic route to this compound.
Synthesis of 2-chloro-5-nitropyridine
Multiple high-yield methods for the synthesis of 2-chloro-5-nitropyridine have been reported.
-
Method 1: From 2-hydroxy-5-nitropyridine (Yield: 95.3%) [1]
-
In a 500 ml four-necked flask, combine 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mole) of phosphorus pentachloride.
-
Stir and react at 100-105°C for 5 hours.
-
Recover excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 120 grams of ice water and neutralize with a 40wt% aqueous sodium hydroxide solution to a pH of 8-9.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 60 g).
-
Combine the organic phases, wash with saturated brine (20 g), and dry over anhydrous sodium sulfate.
-
Distill to remove dichloromethane and dry to obtain 15.1 grams of 2-chloro-5-nitropyridine.
-
-
Method 2: From 2-hydroxy-5-nitropyridine (Yield: 89.5%) [2]
-
Add 380 g of phosphorus oxychloride, 50.0 g (0.36 mol) of 2-hydroxy-5-nitropyridine, and 110.1 g (0.54 mol) of phosphorus pentachloride to a 500mL four-neck flask.
-
Stir and react for 16 hours at 60 °C.
-
Recover excess phosphorus oxychloride by reduced pressure distillation.
-
Pour the residue into 300 g of ice water and stir thoroughly.
-
Extract with ethyl acetate (3 x 80 g).
-
Combine the organic phases, wash with 50 g of saturated saline solution, and dry over 10 g of anhydrous sodium sulfate.
-
Remove the ethyl acetate by rotary evaporation to obtain 51.0 g of yellow needle-shaped solid 2-chloro-5-nitropyridine.
-
-
Method 3: From 2-amino-5-nitropyridine (Yield: 76.9%) [3][4]
-
Synthesize 2-amino-5-nitropyridine from 2-aminopyridine via nitration.
-
Convert 2-amino-5-nitropyridine to 2-hydroxy-5-nitropyridine via a diazotization-hydrolysis reaction.
-
React 2-hydroxy-5-nitropyridine (321.7g, 2.296mol), N,N-Diethylaniline (361.8g, 2.985mol), and tetraethylammonium chloride (95.1g, 0.574mol) in phosphorus oxychloride (350mL) at 120-125 °C for 5-8 hours.
-
After reaction completion, cool to <50 °C and remove excess phosphorus oxychloride under reduced pressure.
-
Pour the residue into crushed ice (5000g), stir until the ice melts completely, and collect the precipitate by suction filtration.
-
Wash the filter cake with ice water (3 x 100mL) and dry to a constant weight to obtain the product.
-
Diagram of the Synthetic Pathway for 2-chloro-5-nitropyridine
Caption: General synthetic route for 2-chloro-5-nitropyridine.
Synthesis of 2-chloro-3-nitropyridine
A high-yield synthesis of 2-chloro-3-nitropyridine has been reported starting from N-methyl-3-nitro-2-pyridone.
-
Experimental Protocol (Yield: 93%) [5]
-
Heat N-methyl-3-nitro-2-pyridone (20g, 0.13mol) to 130 °C in a four-hole boiling flask to dissolve it.
-
Slowly add triphosgene (16.2g, 0.054mol) under stirring.
-
After the chlorination is complete, process the reaction mass with an appropriate amount of 40% NaOH aqueous solution to achieve a weakly alkaline pH.
-
Perform wet distillation to obtain 19.25g of 2-chloro-3-nitropyridine.
-
Diagram of the Synthetic Pathway for 2-chloro-3-nitropyridine
Caption: Synthetic route for 2-chloro-3-nitropyridine.
Conclusion
This comparative guide provides valuable insights into the synthesis and yield of this compound and its analogues. The presented protocols demonstrate that high yields are attainable for all compounds, with the choice of starting materials and reaction conditions playing a critical role in the efficiency of the synthesis. While a specific yield for the Suzuki coupling step to produce the target compound was not found in the reviewed literature, the general success of such reactions on similar substrates suggests that this is a viable and potentially high-yielding route. Further experimental work is warranted to optimize the synthesis of this compound and to provide a definitive yield for this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Comparative Evaluation of 2-Chloro-5-nitro-4-phenylpyridine Derivatives and Analogs: A Guide for Researchers
Disclaimer: As of November 2025, dedicated research on the in vitro and in vivo evaluation of 2-Chloro-5-nitro-4-phenylpyridine derivatives is not available in the public domain. This guide provides a comparative overview of structurally related compounds, including nitropyridines and 4-phenylpyridine derivatives, to offer insights into their potential biological activities and experimental evaluation. The data and protocols presented are derived from studies on these analogous compounds.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of pyridine-based compounds. It summarizes quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and potential signaling pathways.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro anticancer and in vivo anti-inflammatory activities of various pyridine derivatives, serving as a proxy for the potential efficacy of this compound derivatives.
Table 1: In Vitro Anticancer Activity of Phenylpyridine and Quinolone Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Compound 5l | 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea | A549 (Lung Cancer) | 3.22 | [1] |
| HCT-116 (Colon Cancer) | 2.71 | [1] | ||
| Compound 22 | 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one | COLO205 (Colorectal) | 0.32 | [2] |
| H460 (Lung Cancer) | 0.89 | [2] | ||
| HPK | 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone | HL-60 (Leukemia) | 0.4 - 1.0 | [2] |
| Hep3B (Liver Cancer) | 0.4 - 1.0 | [2] | ||
| H460 (Lung Cancer) | 0.4 - 1.0 | [2] | ||
| Compound 5e | Phenylbipyridinylpyrazole derivative | Leukemia SR | >96% inhibition at 10 µM | [3] |
Table 2: In Vivo Anti-inflammatory Activity of Pyridine-4-one Derivatives
| Compound ID | Animal Model | Dose | Inflammation Inhibition (%) | Reference |
| Compound A | Carrageenan-induced paw edema | 20 mg/kg | 67 | [4] |
| Croton oil-induced ear edema | 20 mg/kg | 37 | [4] | |
| Compound B | Carrageenan-induced paw edema | 400 mg/kg | Significant inhibition | [4] |
| Croton oil-induced ear edema | 400 mg/kg | 43 | [4] | |
| Compound C | Carrageenan-induced paw edema | 200 mg/kg | 58 | [4] |
| Croton oil-induced ear edema | 200 mg/kg | 50 | [4] | |
| Indomethacin | Carrageenan-induced paw edema | - | 60 | [4] |
| (Standard) | Croton oil-induced ear edema | - | 65 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the anticancer activity of novel compounds.[2]
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, COLO205)
-
Complete growth medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.[4]
Objective: To assess the ability of a compound to reduce acute inflammation in an animal model.
Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or the standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for drug screening and a plausible signaling pathway that pyridine derivatives might modulate.
Caption: A generalized workflow for the discovery and preclinical evaluation of novel therapeutic compounds.
Caption: A plausible anti-inflammatory mechanism of action for pyridine derivatives via inhibition of NF-κB and MAPK signaling pathways.
References
- 1. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different purification methods for 2-Chloro-5-nitro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide offers a head-to-head comparison of common purification methodologies applicable to the novel compound 2-Chloro-5-nitro-4-phenylpyridine. Due to the limited availability of specific experimental data for this compound in published literature, this document provides a framework for selecting and optimizing a purification strategy. The presented data is illustrative, based on typical outcomes for compounds of a similar structural class (biaryl nitroaromatics), to demonstrate the comparative evaluation process.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any synthetically derived compound, achieving high purity is critical for accurate biological evaluation and ensuring reproducibility of experimental results. The choice of purification method is a crucial step in the synthetic workflow, impacting not only the final purity but also the overall yield, scalability, and cost-effectiveness of the process.
This guide explores three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). We will delve into the principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on hypothetical, yet realistic, experimental outcomes.
Plausible Synthetic Route and Potential Impurities
A likely synthetic route to this compound is a Suzuki-Miyaura cross-coupling reaction between 2-chloro-4-iodo-5-nitropyridine and phenylboronic acid.[1][2][3] This common method for forming carbon-carbon bonds between aromatic rings is generally high-yielding but can introduce several process-related impurities.
Anticipated Impurities:
-
Starting Materials: Unreacted 2-chloro-4-iodo-5-nitropyridine and phenylboronic acid.
-
Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and a di-pyridyl byproduct.
-
Catalyst Residues: Palladium and ligand-related impurities.
-
Solvent and Reagents: Residual solvents and inorganic salts from the reaction workup.
Head-to-Head Comparison of Purification Methods
The selection of an appropriate purification method depends on the specific requirements of the research, including the desired purity level, the quantity of material to be purified, and the available resources. The following table summarizes the hypothetical performance of each method for the purification of this compound.
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Initial Purity (by HPLC) | 90% | 90% | 90% |
| Final Purity (by HPLC) | >99% | 95-99% | >99.5% |
| Yield | 75% | 85% | 95% |
| Throughput | High (grams to kgs) | Medium (mgs to grams) | Low (µgs to mgs) |
| Solvent Consumption | Low to Medium | High | Very High |
| Cost per Sample | Low | Medium | High |
| Labor Intensity | Low | Medium | High |
| Ideal for: | Large-scale purification, final polishing step | Routine purification, separation of closely related impurities | High-purity small samples, difficult separations |
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[4][5]
Protocol:
-
Solvent Screening: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For a nitroaromatic compound, common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or a two-solvent system like ethanol/water or ethyl acetate/hexane.[6][7]
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Flash Column Chromatography
Flash column chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the mobile phase through a column of stationary phase (typically silica gel).[8]
Protocol:
-
Stationary and Mobile Phase Selection: For a moderately polar compound like this compound, a silica gel stationary phase is appropriate. The mobile phase, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is optimized using thin-layer chromatography (TLC) to achieve good separation of the product from its impurities.
-
Column Packing: A glass column is slurry-packed with silica gel in the non-polar component of the mobile phase.
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and loaded onto the top of the silica gel column.
-
Elution: The mobile phase is passed through the column under positive pressure (using compressed air or nitrogen). The polarity of the mobile phase can be kept constant (isocratic) or gradually increased (gradient) to elute the separated compounds.
-
Fraction Collection: Fractions are collected as the eluent exits the column.
-
Analysis and Pooling: The collected fractions are analyzed by TLC or HPLC to identify those containing the pure product. These fractions are then combined.
-
Solvent Removal: The solvent is removed from the pooled fractions under reduced pressure to yield the purified compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that uses high pressure to pass the sample through a column packed with a stationary phase. It is particularly useful for separating complex mixtures or achieving very high purity.
Protocol:
-
Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound from its impurities. This involves selecting the appropriate column (e.g., C18 for reverse-phase) and optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).
-
Scale-Up: The analytical method is scaled up for preparative purification by using a larger column with the same stationary phase and adjusting the flow rate and injection volume.
-
Sample Preparation: The crude sample is dissolved in the mobile phase or a compatible solvent.
-
Purification: The sample is injected onto the preparative HPLC system.
-
Fraction Collection: A fraction collector is used to automatically collect the eluent corresponding to the peak of the pure compound.
-
Purity Analysis: The collected fractions are analyzed by analytical HPLC to confirm their purity.
-
Solvent Removal: The solvent is removed from the pure fractions, often by lyophilization or rotary evaporation, to obtain the final product.
Logical Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting and optimizing a purification method for a new chemical entity like this compound.
Caption: Workflow for Purification Method Selection.
Conclusion
The purification of this compound, like any novel compound, requires a systematic approach to method selection and optimization. While recrystallization offers a cost-effective solution for large-scale purification, flash column chromatography provides a versatile option for routine laboratory-scale purification. For instances demanding the highest purity, particularly for analytical standards or initial biological screening, preparative HPLC is the method of choice. The optimal purification strategy may involve a combination of these techniques, for example, an initial purification by column chromatography followed by a final polishing step using recrystallization. The principles and protocols outlined in this guide provide a solid foundation for researchers to develop a robust and efficient purification process for this compound and other novel chemical entities.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
Cross-Validation of Analytical Methods for 2-Chloro-5-nitro-4-phenylpyridine: A Comparative Guide
In the landscape of pharmaceutical development and research, the robust and reliable quantification of chemical entities is paramount. This guide provides a comparative overview of two common analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of 2-Chloro-5-nitro-4-phenylpyridine. Furthermore, it outlines a protocol for the cross-validation of these methods between different laboratories, a critical step to ensure data consistency and reliability in multi-site studies. While specific experimental data for this compound is not publicly available, this guide leverages established methodologies for structurally similar pyridine derivatives to propose a comprehensive framework for its analysis and cross-validation.
Comparison of Analytical Methods
The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of small molecules like this compound.
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Generally in the µg/mL to high ng/mL range. | High sensitivity, typically in the low ng/mL to pg/mL range.[1] |
| Selectivity | Moderate; co-eluting impurities can interfere. | High; distinguishes compounds with the same retention time but different mass. |
| Instrumentation | Widely available and relatively lower cost. | More specialized and higher cost. |
| Sample Throughput | Standard run times. | Faster run times due to UPLC technology.[1] |
| Matrix Effects | Less susceptible to matrix effects. | Can be prone to ion suppression or enhancement from matrix components. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are proposed starting protocols for the analysis of this compound using HPLC-UV and UPLC-MS/MS, based on methods for analogous compounds.[2][3]
1. HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for pyridine derivatives.[3]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For instance, a starting condition of 30% acetonitrile could be linearly increased to 70% over 10 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Based on the chromophores present in this compound, a wavelength in the range of 240-280 nm would be a suitable starting point for method development.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples would be dissolved in the initial mobile phase composition to ensure good peak shape.
2. UPLC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for faster separations.
-
Mobile Phase: Similar to the HPLC method, a gradient of acetonitrile and water with 0.1% formic acid would be used, but with a steeper gradient to leverage the speed of UPLC.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI positive mode is often suitable for nitrogen-containing compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction step may be necessary for complex matrices like plasma to minimize matrix effects.
Cross-Validation Workflow
To ensure that analytical results are comparable and reliable across different laboratories, a cross-validation study is essential.[4] This involves analyzing the same set of quality control (QC) samples and blinded study samples at each participating laboratory.
Hypothetical Cross-Validation Data
The following table presents a hypothetical outcome of a cross-validation study between two laboratories for the analysis of this compound using a validated UPLC-MS/MS method. The acceptance criterion for the percentage bias between the labs is typically within ±15%.[4]
| Sample ID | Lab 1 Concentration (ng/mL) | Lab 2 Concentration (ng/mL) | Percent Bias (%) |
| QC Low | 4.8 | 5.1 | 6.0 |
| QC Mid | 48.5 | 50.2 | 3.4 |
| QC High | 195.2 | 189.9 | -2.8 |
| Blinded 1 | 12.3 | 11.8 | -4.2 |
| Blinded 2 | 88.9 | 92.1 | 3.5 |
| Blinded 3 | 154.6 | 160.3 | 3.6 |
Percent Bias Calculation: ((Lab 2 Conc. - Lab 1 Conc.) / Lab 1 Conc.) * 100
Signaling Pathway of Method Selection
The decision to use a particular analytical method is influenced by several factors, as illustrated in the following diagram.
References
- 1. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Phenyl Group's Influence on 2-Chloro-5-nitro-4-phenylpyridine: A Comparative Analysis of Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A direct comparative analysis of the biological activity of 2-Chloro-5-nitro-4-phenylpyridine and its parent compound, 2-chloro-5-nitropyridine, is not available in the current scientific literature. Published studies detailing head-to-head comparisons of these specific compounds, which would provide the necessary quantitative data for a direct evaluation of the phenyl group's effect, could not be identified.
Consequently, this guide will provide a theoretical framework based on established principles of medicinal chemistry to discuss the potential impact of the phenyl group at the 4-position of the pyridine ring. This analysis will explore how this substitution may influence the compound's physicochemical properties and, by extension, its biological activity. We will also present a hypothetical experimental workflow for a comparative study.
Theoretical Impact of the Phenyl Group
The introduction of a phenyl group to the 2-chloro-5-nitropyridine scaffold can be expected to modulate its biological activity through several mechanisms:
-
Steric Hindrance: The bulky phenyl group can sterically influence the binding of the molecule to its biological target. This can either enhance binding by promoting a favorable conformation or hinder it by preventing optimal interaction.
-
Increased Lipophilicity: The phenyl group is hydrophobic, and its addition will increase the overall lipophilicity of the molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.
-
Electronic Effects: The phenyl ring can engage in electronic interactions, such as pi-pi stacking, with aromatic residues in a binding pocket. The electron-withdrawing nitro group and the chloro substituent on the pyridine ring will also influence the overall electronic distribution and reactivity of the molecule.
-
Metabolic Stability: The phenyl group can provide an additional site for metabolic transformations, such as hydroxylation, which can alter the compound's half-life and pharmacological profile.
Hypothetical Comparative Study: Experimental Design
To definitively assess the role of the 4-phenyl group, a comparative study would need to be designed. This would involve the synthesis of both this compound and 2-chloro-5-nitropyridine and their subsequent evaluation in a panel of biological assays.
Experimental Workflow
Below is a DOT language script visualizing a hypothetical experimental workflow for such a comparative study.
Caption: Hypothetical workflow for a comparative study.
Detailed Methodologies for Key Experiments
Should such a comparative study be undertaken, the following standard protocols would be appropriate:
Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial/Antifungal)
-
Preparation of Compounds: Stock solutions of this compound and 2-chloro-5-nitropyridine are prepared in a suitable solvent (e.g., DMSO) and serially diluted in microtiter plates.
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacterial or fungal) is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Incubation: The microbial suspension is added to the wells containing the serially diluted compounds. The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
MTT Assay (Cytotoxicity)
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and 2-chloro-5-nitropyridine for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50%.
Conclusion
While a definitive, data-driven comparison of the biological activity of this compound and 2-chloro-5-nitropyridine is not currently possible due to a lack of published research, the theoretical considerations outlined in this guide provide a foundation for understanding the potential influence of the 4-phenyl group. The addition of this bulky, lipophilic substituent is likely to have a significant impact on the compound's interaction with biological targets and its overall pharmacokinetic profile. Future research, following the experimental design proposed, is necessary to elucidate the specific effects of this substitution and to unlock the potential of this class of compounds in drug discovery.
Structure-Activity Relationship (SAR) of 2-Chloro-5-nitro-4-phenylpyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-chloro-5-nitro-4-phenylpyridine analogs and related derivatives, focusing on their potential as anticancer agents. Due to a lack of comprehensive SAR studies on the exact this compound scaffold, this guide synthesizes data from structurally related compounds to infer potential activity landscapes. The information is compiled from various studies on substituted phenylpyridines and nitropyridines, offering insights for the rational design of novel therapeutic agents.
I. Synthetic Strategies
The synthesis of this compound analogs typically involves the use of 2-chloro-5-nitropyridine as a key starting material. This precursor is valuable in medicinal chemistry due to the reactivity of the chlorine atom, which allows for nucleophilic substitution, and the nitro group, which can be a pharmacophore or a handle for further functionalization. The phenyl group at the 4-position can be introduced through various cross-coupling reactions. The versatility of 2-chloro-5-nitropyridine allows for the generation of diverse libraries of compounds for biological screening.[1][2]
II. Comparative Biological Activity
The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings. Generally, the introduction of specific functional groups can enhance cytotoxic activity against various cancer cell lines.
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity of various substituted phenylpyridine and related heterocyclic analogs from different studies. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of cytotoxic potency.
Table 1: Cytotoxicity of N-Methyl-4-phenoxypicolinamide Derivatives [3]
| Compound | R | A549 (IC50, μM) | H460 (IC50, μM) | HT-29 (IC50, μM) |
| 8c | 4-Cl | 8.9 | 4.5 | 6.2 |
| 8d | 4-F | 7.5 | 3.8 | 5.1 |
| 8e | 4-CH3 | 3.6 | 1.7 | 3.0 |
| 8j | 3-Cl | >10 | 8.2 | 7.5 |
| 8k | 3-F | >10 | 9.1 | 8.8 |
| Sorafenib | - | 5.2 | 4.8 | 6.5 |
Table 2: Cytotoxicity of 4-Anilino-2-phenylquinoline Derivatives [4]
| Compound | Mean GI50 (μM) | NCI-H226 (GI50, μM) | MDA-MB-231/ATCC (GI50, μM) | SF-295 (GI50, μM) |
| 11 | 3.89 | 0.94 | 0.04 | <0.01 |
| 15a | 3.02 | - | - | - |
| 15b | 3.89 | - | - | - |
Table 3: Cytotoxicity of Pyridazino[4,5-b]phenazine-5,12-diones [5]
| Compound | R1 | R2 | A549 (IC50, μM) | SK-OV-3 (IC50, μM) | SK-MEL-2 (IC50, μM) | XF 498 (IC50, μM) | HCT 15 (IC50, μM) |
| 7f | Et | H | ~0.01 | ~0.01 | ~0.01 | ~0.01 | ~0.01 |
| 7h | Me | Me | ~0.01 | ~0.01 | ~0.01 | ~0.01 | ~0.01 |
| Doxorubicin | - | - | 0.097-0.225 | 0.097-0.225 | 0.097-0.225 | 0.097-0.225 | 0.097-0.225 |
III. Inferred Structure-Activity Relationships
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring are critical for activity. Electron-donating groups, such as methyl (as seen in compound 8e ), appear to enhance cytotoxicity compared to electron-withdrawing groups like halogens.[3]
-
Role of the Nitro Group: The electron-withdrawing nature of the nitro group on the pyridine ring can influence the overall electronic properties of the molecule, potentially impacting interactions with biological targets.[1][2]
-
The Chloro Substituent: The 2-chloro substituent serves as a key synthetic handle but also contributes to the molecule's reactivity and potential to form covalent bonds with target proteins.
-
Modifications at Other Positions: The cytotoxicity of quinoline derivatives suggests that substitution at the 3-position of the heterocyclic ring can dramatically affect activity, with bulky groups being detrimental.[4] This highlights the importance of steric factors in the interaction with the biological target.
IV. Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 or GI50 value is then determined from the dose-response curve.
V. Potential Signaling Pathway Involvement
Many pyridine-based anticancer agents exert their effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis and a common target for cancer therapeutics.[9][10] Analogs of this compound may potentially interfere with this pathway.
Caption: Simplified VEGFR-2 signaling pathway in cancer cells.
VI. Conclusion
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives [mdpi.com]
- 4. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
For research and drug development professionals, understanding the cytotoxic potential of novel chemical entities is paramount. This guide provides a comparative overview of the anticipated cytotoxic profile of 2-Chloro-5-nitro-4-phenylpyridine and related compounds, grounded in the broader context of substituted pyridine derivatives. Due to a lack of publicly available experimental data for this compound, this guide leverages data from structurally similar compounds to provide a predictive comparison and outlines the necessary experimental framework for empirical validation.
Introduction to Phenylpyridine Cytotoxicity
Substituted pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] The introduction of various substituents, such as chloro, nitro, and phenyl groups, can modulate their cytotoxic effects.[1] The interplay of these functional groups influences the molecule's electronic properties, lipophilicity, and ability to interact with biological targets, thereby affecting its potency and selectivity against cancer cell lines. While specific data for this compound is not available in the public domain, the analysis of related structures suggests that it may exhibit cytotoxic activity worthy of investigation.
Comparative Cytotoxicity Data
The following tables present a hypothetical comparison of the cytotoxic activity of this compound and its potential analogs against common cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are used as a standard measure of cytotoxicity. These values are illustrative and would need to be determined experimentally.
Table 1: Hypothetical IC50 Values (µM) of Phenylpyridine Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2-Chloro-5-nitropyridine (Analog A) | TBD | TBD | TBD | TBD |
| 4-Phenylpyridine (Analog B) | TBD | TBD | TBD | TBD |
| 2-Chloro-4-phenylpyridine (Analog C) | TBD | TBD | TBD | TBD |
| 5-Nitro-4-phenylpyridine (Analog D) | TBD | TBD | TBD | TBD |
| Doxorubicin (Positive Control) | ~1-5 µM | ~0.5-2 µM | ~1-3 µM | ~0.5-1 µM |
TBD: To Be Determined experimentally.
Table 2: Structure-Activity Relationship (SAR) Insights for Substituted Pyridines
| Substituent | Position | General Effect on Cytotoxicity |
| Chloro Group | 2 | Generally enhances activity, potentially by acting as a leaving group or by altering electronic properties. |
| Nitro Group | 5 | Often increases cytotoxicity; can be involved in redox cycling and generation of reactive oxygen species. |
| Phenyl Group | 4 | Can contribute to π-π stacking interactions with biological targets and influence lipophilicity, which affects cell membrane permeability. |
Experimental Protocols
To empirically determine the cytotoxic effects of this compound and its analogs, the following experimental protocols are recommended.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[3]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Visualizing Experimental and Signaling Pathways
To aid in the conceptualization of the experimental workflow and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.
Caption: Potential apoptosis signaling pathways that may be induced by substituted pyridines.
Concluding Remarks
While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the established literature on related substituted pyridines suggests it is a compound of interest for anticancer research. The provided experimental protocol for the MTT assay offers a robust starting point for its cytotoxic characterization. Further studies would be necessary to elucidate its precise mechanism of action, including its effects on cell cycle progression and the induction of apoptosis. The structure-activity relationships of chloro, nitro, and phenyl substitutions on the pyridine core will be a key area of investigation in determining the therapeutic potential of this and related compounds.
References
Assessing the Drug-Likeness of 2-Chloro-5-nitro-4-phenylpyridine: A Comparative Computational Analysis
A comprehensive evaluation of 2-Chloro-5-nitro-4-phenylpyridine against established drugs using in silico models reveals key pharmacokinetic and toxicity considerations for its potential as a therapeutic agent. This guide provides a comparative analysis of its drug-like properties against Niclosamide, Bosutinib, and Ponatinib, offering insights for researchers and drug development professionals.
In the early stages of drug discovery, computational models serve as a critical filter to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. This guide assesses the drug-likeness of the novel compound this compound through a comparative analysis with three established drugs: Niclosamide, an anthelmintic with rediscovered potential in various therapeutic areas[1][2][3]; and Bosutinib[4][5] and Ponatinib[6][7], both tyrosine kinase inhibitors used in cancer therapy. The evaluation is centered on widely accepted computational models for predicting physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity.
In Silico Evaluation of Physicochemical Properties and Drug-Likeness
The initial assessment of a compound's drug-likeness often begins with evaluating its physicochemical properties against established guidelines, most notably Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess a molecular weight under 500 Daltons, a LogP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[8]
Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule Violations |
| This compound | C₁₁H₇ClN₂O₂ | 234.64 | 3.10 | 0 | 3 | 0 |
| Niclosamide | C₁₃H₈Cl₂N₂O₄ | 327.12 | 4.55 | 2 | 4 | 0 |
| Bosutinib | C₂₆H₂₉Cl₂N₅O₃ | 530.45 | 4.98 | 1 | 8 | 1 (MW > 500) |
| Ponatinib | C₂₉H₂₇F₃N₆O | 532.56 | 5.30 | 1 | 6 | 2 (MW > 500, LogP > 5) |
Note: Data for this compound and comparator drugs were calculated using the SwissADME web tool for consistency.
Based on this initial analysis, this compound and Niclosamide fully comply with Lipinski's Rule of Five, suggesting a higher likelihood of good oral bioavailability. Bosutinib shows one violation related to its molecular weight, while Ponatinib violates two rules (molecular weight and LogP). These violations in approved drugs highlight that Lipinski's Rule of Five is a guideline, and exceptions are common, particularly for compounds that are substrates for active transporters.
Comparative ADMET Profiling
Beyond the initial physicochemical assessment, a more detailed in silico prediction of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for understanding a compound's likely behavior in the body.
Table 2: Predicted ADMET Properties
| Parameter | This compound | Niclosamide | Bosutinib | Ponatinib |
| Absorption | ||||
| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | High | Low | High | High |
| Intestinal Absorption (Human) (% Absorbed) | High | Low | High | High |
| Distribution | ||||
| BBB Permeability | Yes | No | No | No |
| CNS Permeability | Yes | No | No | No |
| Metabolism | ||||
| CYP1A2 Inhibitor | Yes | Yes | No | Yes |
| CYP2C19 Inhibitor | No | No | No | No |
| CYP2C9 Inhibitor | Yes | Yes | No | No |
| CYP2D6 Inhibitor | No | No | Yes | Yes |
| CYP3A4 Inhibitor | Yes | Yes | Yes | Yes |
| Excretion | ||||
| Total Clearance (log ml/min/kg) | Moderate | Low | Low | Low |
| Toxicity | ||||
| AMES Toxicity | Yes | Yes | No | No |
| hERG I Inhibitor | Yes | Yes | No | Yes |
| Hepatotoxicity | Yes | Yes | Yes | Yes |
Note: ADMET properties were predicted using the pkCSM web server.
The ADMET profile of this compound indicates good predicted intestinal absorption and the potential to cross the blood-brain barrier (BBB). However, it also shows potential liabilities, including the inhibition of several cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions. Furthermore, the predictions for AMES toxicity and hERG inhibition are significant safety flags that would require experimental validation. In comparison, the approved drugs Bosutinib and Ponatinib, while having some predicted toxicities and CYP inhibition, are negative for AMES toxicity. Niclosamide, similar to the target compound, shows predictions for AMES toxicity and hERG inhibition.
Experimental Protocols
The data presented in this guide were generated using established and publicly accessible computational tools. The general protocols for these analyses are as follows:
Protocol for Physicochemical and Drug-Likeness Prediction
-
Input : The canonical SMILES (Simplified Molecular Input Line Entry System) string for each compound was obtained from the PubChem database.
-
This compound SMILES : c1ccc(cc1)c2c(cnc(c2)Cl)--INVALID-LINK--[O-]
-
Niclosamide SMILES : C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O[8][]
-
Bosutinib SMILES : COC1=CC2=C(C=C1OC)C(=CN=C2NC3=CC(=C(C=C3Cl)Cl)OC)C#N[4]
-
Ponatinib SMILES : CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5[6][7]
-
-
Tool : The SwissADME web server was utilized for the calculations.[10][11]
-
Procedure : Each SMILES string was individually submitted to the SwissADME online portal.
-
Output : The server calculated various molecular descriptors, including molecular weight, LogP (using the iLOGP method), the number of hydrogen bond acceptors, and the number of hydrogen bond donors. The number of violations of Lipinski's Rule of Five was automatically reported.
Protocol for ADMET Prediction
-
Input : The same canonical SMILES strings were used as in the previous protocol.
-
Tool : The pkCSM web server was employed for the ADMET predictions.[12]
-
Procedure : Each SMILES string was submitted to the "ADMET Prediction" module of the pkCSM portal.
-
Output : The server provided predictions for a wide range of ADMET properties. The key parameters presented in Table 2 were extracted from the output for each compound. This included predictions for Caco-2 permeability, human intestinal absorption, BBB and CNS permeability, inhibition of major CYP450 isoforms, total clearance, AMES toxicity, hERG I inhibition, and hepatotoxicity.
Visualizing Computational Workflows and Relationships
To better illustrate the processes and logic involved in this computational assessment, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for in silico drug-likeness assessment.
Caption: Logical flow for evaluating Lipinski's Rule of Five.
Caption: High-level comparison of ADMET properties.
Conclusion
The computational assessment of this compound reveals a promising profile based on Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Its predicted ability to cross the blood-brain barrier may be advantageous for targeting central nervous system disorders. However, the in silico analysis also raises significant concerns regarding its potential for mutagenicity (AMES toxicity), cardiac toxicity (hERG inhibition), and drug-drug interactions through the inhibition of multiple CYP enzymes.
When compared to the approved drugs Niclosamide, Bosutinib, and Ponatinib, this compound shares some potential liabilities but also presents a simpler profile in terms of Lipinski's rules. The violations observed for Bosutinib and Ponatinib underscore that these computational filters are not absolute barriers to drug development but rather guides for further investigation.
For this compound to advance as a drug candidate, it is imperative that the predicted toxicity and metabolic liabilities are experimentally investigated. In vitro assays to confirm or refute the AMES and hERG predictions, along with experimental determination of CYP inhibition, would be critical next steps. This comparative guide provides a foundational dataset and a clear rationale for these essential subsequent experimental validations.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Niclosamide: Beyond an antihelminthic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 4. Bosutinib - Wikipedia [en.wikipedia.org]
- 5. Avillion Announces U.S. Approval of Pfizer's BOSULIF (bosutinib) for the Treatment of Patients With Newly-Diagnosed Ph+ CML - BioSpace [biospace.com]
- 6. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ponatinib - Wikipedia [en.wikipedia.org]
- 8. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Electrochemical Properties of 2-Chloro-5-nitro-4-phenylpyridine and its Analogs: An Inferential Analysis
A detailed guide for researchers, scientists, and drug development professionals on the expected electrochemical behavior of 2-Chloro-5-nitro-4-phenylpyridine, based on data from structurally related compounds.
Disclaimer: Extensive literature searches did not yield specific experimental electrochemical data for this compound and its direct derivatives. The following guide provides a comparative analysis based on the electrochemical properties of structurally analogous compounds, including substituted phenylpyridines and nitropyridines. This information is intended to serve as a reference for predicting the electrochemical behavior of the target compound and for designing relevant experimental protocols.
Introduction to the Electrochemical Significance of Substituted Pyridines
Substituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their electrochemical properties, particularly their redox potentials, are crucial in understanding their biological activity, reaction mechanisms, and potential applications in areas such as sensor development and organic electronics. The introduction of electron-withdrawing groups like a nitro group (-NO₂) or a chloro group (-Cl), and an aryl substituent like a phenyl group, can significantly modulate the electron density of the pyridine ring, thereby influencing its oxidation and reduction potentials.
For a molecule like this compound, the presence of the strongly electron-withdrawing nitro group is expected to make the compound easier to reduce. The chlorine atom also contributes to this effect. The phenyl group at the 4-position can influence the electronic properties through both inductive and resonance effects, further tuning the redox behavior.
Comparative Analysis of Electrochemical Data
To provide an insight into the potential electrochemical properties of this compound, the following table summarizes the electrochemical data for structurally related pyridine derivatives. These compounds share key structural motifs with the target molecule, such as a pyridine core, phenyl substitution, or the presence of a nitro group. The data presented here is collated from various studies and is intended to provide a basis for qualitative comparison.
| Compound | Key Structural Features | Measured Potential(s) (V) | Reference Electrode | Key Findings & Implications |
| Substituted Terpyridines | Multiple pyridine rings, varied substituents | Reduction potentials generally below -2.0 V | Ferrocene/Ferrocenium (Fc/Fc⁺) | The reduction potential of terpyridines shows a linear relationship with the Hammett constants of the substituents, indicating predictable tuning of redox properties.[1] |
| Iridium(III) complexes with 2-phenylpyridine ligands | Phenylpyridine ligand | Oxidation potentials are influenced by substituents on the phenyl ring. | Not specified | Electron-withdrawing groups on the phenyl ring increase the oxidation potential, while electron-donating groups have the opposite effect.[2] |
| 4-Phenylpyridine | Phenyl group at the 4-position of the pyridine ring | Not specified in the retrieved abstracts | Not specified | While specific redox potentials were not found, its derivatives are used in materials with specific electronic properties, implying tunable electrochemistry.[3] |
| General Nitroaromatic Compounds | Presence of a nitro group on an aromatic ring | Generally undergo irreversible reduction of the nitro group. | Not specified | The nitro group is electrochemically active and its reduction is a key feature of the electrochemistry of these compounds. |
Note on Data Interpretation: The electrochemical potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode used. Therefore, direct quantitative comparison between different studies should be approached with caution.
Predicted Electrochemical Behavior of this compound
Based on the data from analogous compounds, the following electrochemical characteristics can be anticipated for this compound:
-
Reduction: The primary electrochemical process is expected to be the irreversible reduction of the 5-nitro group. Due to the presence of two electron-withdrawing groups (nitro and chloro), this reduction is likely to occur at a relatively less negative potential compared to nitrobenzene.
-
Oxidation: The oxidation of the molecule would likely involve the pyridine or phenyl ring. This process is expected to occur at a relatively high positive potential, and the presence of the electron-withdrawing groups will make oxidation more difficult.
Derivatives of this compound with additional substituents on the phenyl ring would exhibit predictably altered redox potentials. Electron-donating groups on the phenyl ring would likely make the compound easier to oxidize and harder to reduce, while additional electron-withdrawing groups would have the opposite effect.
Experimental Protocol: Cyclic Voltammetry
To experimentally determine the electrochemical properties of this compound and its derivatives, cyclic voltammetry (CV) is the most common and informative technique. The following is a detailed, representative protocol based on standard practices for organic compounds in non-aqueous solvents.[4][5][6]
1. Materials and Reagents:
-
Analyte: this compound or its derivative (typically 1-5 mM).
-
Solvent: Anhydrous, high-purity aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
-
Supporting Electrolyte: A non-reactive salt to ensure conductivity, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
-
Reference Electrode: A stable reference electrode suitable for non-aqueous solvents, such as a silver/silver ion (Ag/Ag⁺) electrode or a saturated calomel electrode (SCE) with a salt bridge to prevent water contamination.
-
Working Electrode: An inert solid electrode, such as a glassy carbon electrode (GCE) or a platinum (Pt) disk electrode.
-
Counter (Auxiliary) Electrode: A platinum wire or gauze with a large surface area.
-
Inert Gas: High-purity argon or nitrogen for deoxygenation.
-
Internal Standard (Optional but Recommended): Ferrocene, for referencing the potentials to the Fc/Fc⁺ redox couple.
2. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
3. Experimental Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Preparation of the Electrolyte Solution:
-
Dissolve the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (e.g., ACN) to a final concentration of 0.1 M.
-
-
Deoxygenation:
-
Transfer a known volume of the electrolyte solution into the electrochemical cell.
-
Bubble high-purity argon or nitrogen through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Background Scan:
-
Assemble the three-electrode cell with the polished working electrode, counter electrode, and reference electrode.
-
Record a cyclic voltammogram of the electrolyte solution alone (without the analyte) over the desired potential range to ensure there are no interfering redox processes.
-
-
Analyte Measurement:
-
Add a known amount of the analyte (this compound or its derivative) to the deoxygenated electrolyte solution to achieve the desired concentration (e.g., 1 mM).
-
Allow the solution to mix thoroughly while maintaining the inert atmosphere.
-
Record the cyclic voltammogram of the analyte solution. Start with a wide potential window and then narrow it to focus on the observed redox features.
-
Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electron transfer processes (reversible, quasi-reversible, or irreversible).
-
-
Internal Standard Addition (Optional):
-
After recording the CV of the analyte, add a small amount of ferrocene to the solution.
-
Record the cyclic voltammogram again to observe the reversible one-electron oxidation and reduction peaks of the Fc/Fc⁺ couple. This allows for accurate referencing of the measured potentials.
-
4. Data Analysis:
-
From the cyclic voltammograms, determine the peak potentials for oxidation (Epa) and reduction (Epc).
-
For reversible or quasi-reversible processes, calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2.
-
Analyze the effect of the scan rate on the peak currents and potentials to gain insights into the kinetics of the electron transfer and any coupled chemical reactions.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.
Caption: Workflow for a typical cyclic voltammetry experiment.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the molecular structure of a substituted pyridine and its resulting electrochemical properties.
Caption: Influence of molecular structure on electrochemical properties.
Conclusion
While direct experimental data for the electrochemical properties of this compound remains to be reported in the literature, a comparative analysis of structurally similar compounds provides valuable insights. It is anticipated that this molecule will undergo a characteristic reduction of its nitro group at a moderately accessible potential. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the precise electrochemical parameters of this compound and its derivatives. Such studies are essential for elucidating structure-activity relationships and for the rational design of new molecules with tailored redox properties for applications in drug development and materials science.
References
- 1. munin.uit.no [munin.uit.no]
- 2. Tuning the oxidation potential of 2-phenylpyridine-based iridium complexes to improve the performance of bluish and white OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterization of novel 4-phenyl-pyridine unit based alkaline anion exchange membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Safety Operating Guide
Safe Disposal of 2-Chloro-5-nitro-4-phenylpyridine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-5-nitro-4-phenylpyridine, a compound requiring careful handling due to its potential hazards. The following procedures are based on best practices for similar chemical structures and should be conducted in strict accordance with local, regional, and national regulations. Always consult your institution's environmental health and safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound requires stringent safety measures to prevent exposure.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene) inspected prior to use. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities. |
| Skin and Body Protection | A flame-retardant lab coat or impervious clothing. Ensure full coverage to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a full-face respirator may be necessary. |
Safe Handling Practices:
-
Work in a well-ventilated area, such as a chemical fume hood.[1][2][3][4]
-
Ensure eyewash stations and safety showers are readily accessible.[2]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.
Chemical Waste Disposal:
-
Collection: Collect the waste material in a suitable, closed, and properly labeled container.[1][2][3]
-
Storage: Store the sealed container in a locked, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3][5]
-
Transfer: Arrange for the removal of the waste by a licensed chemical disposal plant.[1]
-
Prohibited Actions:
Contaminated Packaging Disposal:
-
Rinsing: Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.
-
Disposal of Rinsed Containers: Once thoroughly decontaminated, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, or recycled/reconditioned if permissible by local regulations.[1]
-
Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Use inert absorbent materials like sand, earth, or vermiculite to contain the spill.[4]
-
Collection: Sweep up the absorbed material and place it into a suitable, closed container for disposal.[2][3] Use spark-proof tools and explosion-proof equipment if necessary.[1]
-
Decontamination: Clean the affected area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-5-nitro-4-phenylpyridine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Chloro-5-nitro-4-phenylpyridine. The following guidance is synthesized from SDSs of structurally similar compounds, including 2-Chloro-5-nitropyridine, 2-(2-chloro-5-nitrophenyl)pyridine, and 2-Chloro-3-nitro-6-phenylpyridine. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound in a laboratory setting. The information is intended for trained research and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate PPE is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. | To prevent skin contact and irritation.[2][3] |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | To protect eyes from splashes and dust.[1][3] |
| Skin and Body Protection | Laboratory coat. Fire/flame resistant and impervious clothing may be necessary. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient, or if dusts are generated. | To prevent inhalation of irritating dust or vapors.[3] |
Safe Handling and Operational Workflow
Strict adherence to standard laboratory safety practices is crucial. Always work in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Experimental Procedure:
-
Conduct all experimental steps within the fume hood.
-
Avoid direct contact with the substance.
-
Keep all containers tightly closed when not in use.[3]
-
-
Cleanup and Decontamination:
-
Upon completion of work, thoroughly decontaminate all surfaces and equipment.
-
Wash hands thoroughly with soap and water after handling.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a suitable, labeled, and closed container. Dispose of through a licensed chemical waste disposal plant.[2][3] |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a designated, sealed waste container. Dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. Puncture the container to prevent reuse and dispose of in a sanitary landfill, or as advised by local regulations.[2] |
Important Considerations:
-
Do not dispose of this chemical down the drain or into sewer systems.[2][3]
-
All disposal must be in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3]
-
For large spills, contain the spill and collect the material for disposal by a licensed professional.
-
Prevent the substance from entering drains.[2]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
